4-Penten-2-ol, 3-methylene-
Description
BenchChem offers high-quality 4-Penten-2-ol, 3-methylene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Penten-2-ol, 3-methylene- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylidenepent-4-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-5(2)6(3)7/h4,6-7H,1-2H2,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUFSYBLNCRTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454348 | |
| Record name | 4-Penten-2-ol, 3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61230-76-0 | |
| Record name | 4-Penten-2-ol, 3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-methylpent-4-en-2-ol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-methylpent-4-en-2-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity and Physical Properties
Table 1: Chemical Identifiers for 3-methylpent-4-en-2-ol
| Identifier | Value |
| IUPAC Name | 3-methylpent-4-en-2-ol[1] |
| Molecular Formula | C6H12O[1] |
| Molecular Weight | 100.16 g/mol [1][2] |
| CAS Number | 1569-59-1[1] |
| InChI | InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3[1] |
| InChIKey | COIPQIFWUIDWLU-UHFFFAOYSA-N[1] |
| SMILES | CC(C=C)C(C)O[1] |
Table 2: Physical Properties of 3-methylpent-4-en-2-ol and Related Compounds
| Property | 3-methylpent-4-en-2-ol (Predicted/Unavailable) | 3-methyl-2-pentanol (Isomer) | 2-methyl-3-buten-2-ol (Related Compound) |
| Boiling Point | Data not available | 134.3 °C | 98-99 °C |
| Melting Point | Data not available | Data not available | Data not available |
| Density | Data not available | 0.8307 g/cm³ at 20 °C | 0.824 g/mL at 25 °C |
| Solubility | Expected to have limited solubility in water and be soluble in organic solvents.[3] | 19 g/L in water | Data not available |
| Appearance | Expected to be a colorless liquid.[3] | Colorless liquid | Data not available |
Synthesis and Reactivity
2.1. Synthesis
A common and effective method for the synthesis of 3-methylpent-4-en-2-ol is the Grignard reaction. This involves the reaction of a Grignard reagent, such as vinylmagnesium bromide, with 3-methyl-2-butanone. The nucleophilic vinyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, followed by an aqueous workup to protonate the resulting alkoxide and yield the final product.
2.2. Reactivity
The chemical reactivity of 3-methylpent-4-en-2-ol is dictated by its two primary functional groups: the secondary alcohol and the terminal alkene.
-
Alcohol Group Reactions: The hydroxyl group can undergo oxidation to form a ketone (3-methylpent-4-en-2-one). Esterification with carboxylic acids or their derivatives is also a typical reaction. Dehydration can lead to the formation of a diene.
-
Alkene Group Reactions: The carbon-carbon double bond can participate in addition reactions, such as hydrogenation to form 3-methyl-2-pentanol, halogenation, and hydrohalogenation. It can also undergo polymerization.[3]
Experimental Protocols
3.1. General Synthetic Protocol (Grignard Reaction)
The following is a generalized experimental protocol for the synthesis of 3-methylpent-4-en-2-ol via a Grignard reaction.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is assembled.
-
Grignard Reagent Preparation: In the reaction flask, magnesium turnings are covered with anhydrous diethyl ether under a nitrogen atmosphere. A solution of vinyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of vinylmagnesium bromide.
-
Reaction with Ketone: Once the Grignard reagent has formed, a solution of 3-methyl-2-butanone in anhydrous diethyl ether is added dropwise at a controlled temperature (typically 0 °C).
-
Quenching and Workup: After the addition is complete, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted with diethyl ether.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.
3.2. Analytical Characterization
The identity and purity of the synthesized 3-methylpent-4-en-2-ol can be confirmed using a variety of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the proton on the carbon bearing the hydroxyl group, the methine proton at the 3-position, and the methyl protons.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of the sp² hybridized carbons of the alkene, the carbon attached to the hydroxyl group, and the sp³ hybridized carbons of the alkyl portion.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. A sharp peak around 1640 cm⁻¹ would indicate the C=C stretching of the alkene, and peaks in the 2850-3000 cm⁻¹ range correspond to C-H stretching.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) at m/z = 100. The fragmentation pattern will be characteristic of the structure, with potential losses of water (M-18), a methyl group (M-15), or an ethyl group (M-29).
Safety and Handling
Conclusion
3-methylpent-4-en-2-ol is a versatile organic molecule with potential applications in organic synthesis. While specific experimental data for its physical properties are limited, its chemical behavior can be reliably predicted based on its functional groups. The synthetic and analytical methods outlined in this guide provide a framework for its preparation and characterization in a laboratory setting. Further research is warranted to fully elucidate its physical properties and explore its potential applications.
References
An In-depth Technical Guide to 3-Methylene-4-penten-2-ol
IUPAC Name: 3-Methylene-4-penten-2-ol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-methylene-4-penten-2-ol. The information is intended for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
The compound "4-Penten-2-ol, 3-methylene-" is correctly named 3-methylenepent-4-en-2-ol according to IUPAC nomenclature. It is an unsaturated secondary alcohol. A closely related isomer, and often a co-product in synthesis, is 3-methyl-4-penten-2-ol. For the purpose of this guide, data for 3-methyl-4-penten-2-ol from established databases is also included and specified as such, given the limited availability of data for 3-methylenepent-4-en-2-ol.
Table 1: Chemical Identifiers and Physical Properties of 3-Methyl-4-penten-2-ol
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | PubChem[1] |
| Molecular Weight | 100.16 g/mol | PubChem[1] |
| IUPAC Name | 3-methylpent-4-en-2-ol | PubChem[1] |
| CAS Number | 1569-59-1 | PubChem[1] |
| InChI | InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3 | PubChem[1] |
| SMILES | CC(C=C)C(C)O | PubChem[1] |
| XLogP3-AA (LogP) | 1.4 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Complexity | 59.2 | PubChem[1] |
Spectroscopic Data
Table 2: Spectroscopic Data for 3-Methyl-4-penten-2-ol
| Spectrum Type | Data Highlights | Source |
| ¹³C NMR | Varian FT-80 data available | PubChem[1] |
| GC-MS | NIST Mass Spectrometry Data Center, Main library | PubChem[1] |
| IR (Vapor Phase) | SpectraBase | PubChem[1] |
Synthesis
A specific, detailed experimental protocol for the synthesis of 3-methylenepent-4-en-2-ol is not widely published. However, a plausible synthetic route can be devised based on established organometallic chemistry principles. One common method for forming carbon-carbon bonds and introducing a hydroxyl group is the Grignard reaction.
This proposed synthesis involves the reaction of a suitable Grignard reagent with an α,β-unsaturated aldehyde.
Objective: To synthesize 3-methylenepent-4-en-2-ol.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
2,3-Dichloropropene
-
Acetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Grignard Reagent (2-chloro-2-propenylmagnesium chloride):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2,3-dichloropropene in anhydrous diethyl ether.
-
Add a small portion of the 2,3-dichloropropene solution to the magnesium. The reaction may need to be initiated with a small crystal of iodine or gentle heating.
-
Once the reaction starts, add the remaining 2,3-dichloropropene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of freshly distilled acetaldehyde in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the acetaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain 3-methylenepent-4-en-2-ol.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Caption: Proposed synthetic workflow for 3-methylenepent-4-en-2-ol.
Biological Activity and Toxicological Profile
Allylic alcohols as a class are known to be more toxic than their saturated counterparts. The toxicity of allyl alcohol itself is attributed to its in vivo oxidation to acrolein, a highly reactive and cytotoxic α,β-unsaturated aldehyde. This oxidation is catalyzed by alcohol dehydrogenase. Acrolein can deplete cellular glutathione (GSH) and react with cellular macromolecules, leading to cellular damage.[2]
The presence of the allylic alcohol moiety in 3-methylenepent-4-en-2-ol suggests that it may also be a substrate for alcohol dehydrogenase, potentially leading to the formation of a reactive α,β-unsaturated ketone. The biological effects would depend on the rate of this metabolic activation and the reactivity of the resulting metabolite.
Conversely, many natural and synthetic compounds containing allyl groups have demonstrated a range of pharmacological activities, including anticancer properties.[3] These activities are often attributed to the ability of the allyl group to act as an electrophile and interact with biological nucleophiles.
Further research is required to determine the specific biological effects, metabolic pathways, and toxicological profile of 3-methylenepent-4-en-2-ol.
Caption: Postulated metabolic activation pathway of 3-methylenepent-4-en-2-ol.
Conclusion
3-Methylene-4-penten-2-ol is a structurally interesting unsaturated alcohol. While detailed experimental and biological data for this specific compound are sparse, its synthesis can be approached through established organometallic reactions. Its potential biological activity warrants further investigation, particularly concerning its metabolic fate and interaction with cellular systems. The information provided in this guide serves as a foundational resource for researchers interested in the study and application of this and related compounds.
References
- 1. 3-Methyl-4-penten-2-ol | C6H12O | CID 544701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism of allyl alcohol toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-methylpent-4-en-2-ol (CAS: 1569-59-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-methylpent-4-en-2-ol, a chiral allylic alcohol that, while not extensively studied for its direct biological effects, is a significant structural component of a class of bioactive fungal metabolites known as azaphilones. This document will delve into the physicochemical properties of 3-methylpent-4-en-2-ol, its spectral data, and, most importantly, its relevance in the context of drug discovery through the biological activities of natural products containing this moiety, such as chaetomugilins and chaetoviridins.
Physicochemical and Spectroscopic Data
3-methylpent-4-en-2-ol is a secondary alcohol with the molecular formula C₆H₁₂O.[1] Its structure features a five-carbon chain with a methyl group at the third position, a double bond between the fourth and fifth carbons, and a hydroxyl group at the second position. The presence of two chiral centers at carbons 2 and 3 gives rise to four possible stereoisomers.
Table 1: Physicochemical Properties of 3-methylpent-4-en-2-ol
| Property | Value | Source |
| CAS Number | 1569-59-1 | [1] |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| IUPAC Name | 3-methylpent-4-en-2-ol | [1] |
| SMILES | CC(C=C)C(C)O | [1] |
| InChI | InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3 | [1] |
| InChIKey | COIPQIFWUIDWLU-UHFFFAOYSA-N | [1] |
| XLogP3 | 1.4 | [2][3] |
| Topological Polar Surface Area | 20.2 Ų | [2][3] |
| Complexity | 59.2 | [2] |
Spectroscopic data is crucial for the identification and characterization of 3-methylpent-4-en-2-ol. Publicly available data includes ¹³C NMR, Mass Spectrometry (GC-MS), and IR spectra.[1][2]
Table 2: Spectroscopic Data References for 3-methylpent-4-en-2-ol
| Spectrum Type | Database/Source |
| ¹³C NMR | Wiley-VCH GmbH (via PubChem)[1][2] |
| GC-MS | NIST Mass Spectrometry Data Center (via PubChem)[1][2][4] |
| Vapor Phase IR | John Wiley & Sons, Inc. (via PubChem)[1][2] |
The 3-methylpent-4-en-2-ol (MPO) Moiety in Bioactive Natural Products
The significance of 3-methylpent-4-en-2-ol in drug discovery stems from its presence as a key structural motif, referred to as the MPO moiety, in a variety of polyketide natural products.[5] These natural products, primarily isolated from fungi of the genus Chaetomium, exhibit potent biological activities.
Chaetomugilins: Cytotoxic Agents
Chaetomugilins are a series of azaphilone metabolites that have demonstrated significant cytotoxic activity against various human cancer cell lines.[6][[“]] The 3-methylpent-4-en-2-ol moiety is a consistent feature in their complex structures.
Recent studies on chaetomugilin O have elucidated its cytotoxic mechanism in thyroid cancer cells.[6] The key findings are summarized below:
-
Induction of G2/M Phase Arrest and Apoptosis: Chaetomugilin O treatment leads to a significant increase in the proportion of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[6]
-
Involvement of the PI3K-Akt Signaling Pathway: Transcriptomic analysis has revealed that chaetomugilin O regulates the PI3K-Akt signaling pathway. Molecular docking studies suggest a direct interaction with the Akt protein.[6]
-
Induction of Oxidative Stress: The compound causes an increase in intracellular reactive oxygen species (ROS), which can lead to DNA damage.[6]
The proposed signaling pathway for the cytotoxic action of Chaetomugilin O is depicted in the following diagram:
Chaetoviridins: Antifungal Agents
Chaetoviridins are another class of azaphilone metabolites containing the 3-methylpent-4-en-2-ol moiety.[5] They are primarily known for their antifungal properties against various plant pathogenic fungi.[1]
The antifungal activity of chaetoviridin A has been investigated, particularly against the cotton pathogen Verticillium dahliae.[8][9] The proposed mechanisms include:
-
Cell Wall Degradation: Chaetoviridin A has been shown to degrade the cell walls of fungal pathogens.[8][9]
-
Inhibition of Spore Germination: The compound significantly inhibits the germination of fungal spores, a critical step in the infection cycle.[10]
-
Induction of Oxidative Stress: Similar to chaetomugilins, chaetoviridin A induces the production of reactive oxygen species (ROS) in the target fungus.[11]
A simplified workflow illustrating the antifungal action of Chaetoviridin A is presented below:
Experimental Protocols: Synthesis of the MPO Moiety
The stereoselective synthesis of the 3-methylpent-4-en-2-ol moiety is a critical step in the total synthesis of chaetoviridins and related natural products. A detailed experimental protocol for the synthesis of a key intermediate that can lead to the MPO moiety is available in the supporting information of the "Total Synthesis and Structural Revision of Chaetoviridins A" by Makrerougras et al.[12][13][14]
Table 3: Key Reagents and Steps for the Synthesis of a Precursor to the MPO Moiety
| Step | Reagents and Conditions | Purpose |
| 1. Chlorination | Methyl atratate, N-chlorosuccinimide, MeCN, 50 °C | Introduction of a chlorine atom to the aromatic ring.[14] |
| 2. Lithiation and Carboxylation | Diisopropylamine, n-BuLi, THF, -78 °C to 0 °C, then dry ice | Introduction of a carboxylic acid group.[14] |
| 3. Esterification | (Not explicitly detailed in the provided snippet, but a standard procedure) | Conversion of the carboxylic acid to an ester for subsequent reactions. |
| 4. Aldol Condensation | (Not explicitly detailed in the provided snippet, but a key step in the total synthesis) | Formation of the carbon-carbon bond that establishes the backbone of the MPO moiety. |
| 5. Reduction | (Not explicitly detailed in the provided snippet, but a standard procedure) | Reduction of a ketone to the secondary alcohol of the MPO moiety. |
| 6. Quenching and Workup | Saturated aqueous sodium bicarbonate, EtOAc extraction, brine wash, drying over MgSO₄ | Standard procedures to stop the reaction and isolate the product.[14] |
Note: The full, detailed experimental protocol, including specific quantities, reaction times, and purification methods, can be found in the supporting information of the cited publication.[13][14]
Conclusion
While 3-methylpent-4-en-2-ol (CAS: 1569-59-1) may not be a primary focus of drug development efforts as a standalone compound, its structural significance as the MPO moiety in potent cytotoxic and antifungal natural products is undeniable. The biological activities of chaetomugilins and chaetoviridins highlight the potential of this structural motif in the design of novel therapeutic agents. Further research into the synthesis of stereoisomers of the MPO moiety and their incorporation into new chemical entities could be a promising avenue for the discovery of new drugs with improved efficacy and selectivity. This guide provides a foundational understanding of the chemistry, biological relevance, and synthetic considerations of 3-methylpent-4-en-2-ol to aid researchers in this endeavor.
References
- 1. Antifungal activity against plant pathogenic fungi of chaetoviridins isolated from Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Methyl-4-penten-2-ol | C6H12O | CID 544701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2r,3r)-3-Methylpent-4-en-2-ol | C6H12O | CID 11309480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Penten-2-ol, 3-methyl- [webbook.nist.gov]
- 5. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Mechanism of Deep-Sea Fungus Chaetomium globosum YP-106 Metabolite Chaetomugilin O in Thyroid Cancer Cells [mdpi.com]
- 7. consensus.app [consensus.app]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. Total Synthesis and Structural Revision of Chaetoviridins A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Synthesis of 3-Methylpent-4-en-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3-methylpent-4-en-2-ol, a secondary allylic alcohol with applications in organic synthesis and as a building block for more complex molecules. The primary synthetic route detailed is the Grignard reaction, a robust and widely utilized method for carbon-carbon bond formation.
Reaction Overview
The synthesis of 3-methylpent-4-en-2-ol is most commonly achieved through the nucleophilic addition of a methyl Grignard reagent to an α,β-unsaturated aldehyde, specifically 3-methyl-2-butenal (senecialdehyde). The Grignard reagent, acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.
A likely synthetic pathway is the reaction of vinylmagnesium bromide with propanal. The vinyl Grignard reagent adds to the carbonyl carbon of propanal, and subsequent hydrolysis yields 3-methylpent-4-en-2-ol.
Quantitative Data Summary
While specific data for the synthesis of 3-methylpent-4-en-2-ol is not abundant in readily available literature, data from analogous reactions, such as the synthesis of 3-penten-2-ol from crotonaldehyde and methylmagnesium chloride, can provide valuable benchmarks.[1] The following table summarizes expected parameters for a Grignard-based synthesis of 3-methylpent-4-en-2-ol.
| Parameter | Value | Notes |
| Reactants | Propanal, Vinylmagnesium Bromide | Alternative Grignard reagents can be used. |
| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Ethereal solvents are crucial for Grignar reagent formation and stability. |
| Reaction Temperature | 0°C to room temperature | The initial addition is typically carried out at lower temperatures to control the exothermic reaction. |
| Reaction Time | 1-3 hours | Reaction progress can be monitored by thin-layer chromatography (TLC). |
| Workup | Saturated aqueous ammonium chloride solution | This provides a mildly acidic quench to protonate the alkoxide and decompose the magnesium salts. |
| Purification | Distillation | The final product is typically purified by distillation under atmospheric or reduced pressure. |
| Expected Yield | 80-90% | Based on analogous reactions reported in the literature.[1] |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 3-methylpent-4-en-2-ol via the Grignard reaction. This protocol is adapted from a well-established procedure for a similar secondary allylic alcohol.[1]
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous diethyl ether
-
Propanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of vinyl bromide in anhydrous diethyl ether to the flask.
-
Initiate the reaction by gentle warming or the addition of a sonicator. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Propanal:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Add a solution of freshly distilled propanal in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture again to 0°C.
-
Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and decompose the magnesium alkoxide salt.
-
Separate the ethereal layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution to remove the drying agent.
-
Remove the diethyl ether by simple distillation.
-
Distill the crude product under atmospheric or reduced pressure to obtain pure 3-methylpent-4-en-2-ol.
-
Visualizations
Reaction Pathway
Caption: Grignard reaction pathway for the synthesis of 3-methylpent-4-en-2-ol.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
References
An In-depth Technical Guide to the Stereoisomers of 3-methylpent-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 3-methylpent-4-en-2-ol, a chiral molecule of interest in synthetic and natural product chemistry. Due to its two stereocenters, this compound exists as four distinct stereoisomers, each with unique three-dimensional arrangements and potentially different biological activities. This document outlines their structural relationships, available physicochemical data, and strategies for their synthesis and separation.
Introduction to the Stereoisomers of 3-methylpent-4-en-2-ol
3-methylpent-4-en-2-ol possesses two chiral centers at carbons 2 and 3. This leads to the existence of two pairs of enantiomers and two pairs of diastereomers. The four stereoisomers are:
-
(2R,3R)-3-methylpent-4-en-2-ol
-
(2S,3S)-3-methylpent-4-en-2-ol
-
(2R,3S)-3-methylpent-4-en-2-ol
-
(2S,3R)-3-methylpent-4-en-2-ol
The relationship between these stereoisomers can be visualized as follows:
Physicochemical Data
| Property | (2R,3R) | (2S,3S) | (2R,3S) | (2S,3R) | Racemic Mixture |
| Molecular Formula | C₆H₁₂O | C₆H₁₂O | C₆H₁₂O | C₆H₁₂O | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol [2] | 100.16 g/mol | 100.16 g/mol | 100.16 g/mol | 100.16 g/mol [3] |
| CAS Number | 74080-50-5[2] | 99438-31-0 | Not available | Not available | 1569-59-1[3] |
| Boiling Point | Not available | Not available | Not available | Not available | Not available |
| Specific Rotation ([α]D) | Not available | Not available | Not available | Not available | Not available |
Note: The lack of comprehensive experimental data highlights the need for further characterization of these stereoisomers. Computational methods are often employed to predict properties like specific rotation and NMR spectra to aid in stereochemical assignment.[1]
Experimental Protocols: Synthesis and Separation
The stereoselective synthesis of all four stereoisomers of 3-methylpent-4-en-2-ol, or more specifically their derivatives, has been described in the context of determining the absolute configuration of natural products containing this moiety.[4][5] A general strategy involves the use of chiral starting materials and stereoselective reactions to control the formation of the two stereocenters.
General Synthetic Strategy
A common approach to synthesize all four stereoisomers involves a stereodivergent strategy starting from commercially available chiral precursors. For instance, the synthesis can be designed to build the molecule by connecting three chiral building blocks, allowing for the synthesis of different stereoisomers by changing the sequence of their addition.[6]
The following diagram illustrates a generalized workflow for the synthesis and separation of the four stereoisomers, typically as derivatized forms for easier analysis and separation.
References
- 1. researchgate.net [researchgate.net]
- 2. (2r,3r)-3-Methylpent-4-en-2-ol | C6H12O | CID 11309480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methyl-4-penten-2-ol | C6H12O | CID 544701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beilstein Archives - A Chiral LC-MS Strategy for Stereochemical Assignment of Natural Products Sharing a 3-Methylpent-4-en-2-ol Moiety in Their Terminal Structures [beilstein-archives.org]
- 6. Total synthesis of four stereoisomers of methyl 4,8,12-trimethylpentadecanoate, a major component of the sex pheromone of the stink bug Edessa meditabunda - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Natural Products Containing the 3-Methylpent-4-en-2-ol Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-methylpent-4-en-2-ol (MPO) moiety is a recurring structural motif found in a variety of polyketide natural products, particularly those of fungal and cyanobacterial origin. Its presence often imparts significant biological activity to the parent molecule, making it a focal point for natural product chemists and pharmacologists. This technical guide provides a comprehensive overview of natural products containing the MPO moiety, with a focus on their isolation, structure elucidation, biological activities, and the experimental methodologies employed in their study.
Featured Natural Products
This guide will focus on three prominent classes of natural products that feature the 3-methylpent-4-en-2-ol moiety:
-
Chaetomugilins: A series of azaphilone pigments produced by fungi of the Chaetomium genus.
-
Chaetoviridins: Structurally related azaphilones, also from Chaetomium species, known for their antifungal properties.
-
Ouhanamide: A cytotoxic compound isolated from cyanobacteria.
A significant challenge in the study of these compounds is the stereochemical assignment of the MPO moiety, which is crucial for their biological activity. Various methods, including X-ray crystallography and advanced spectroscopic techniques, have been employed to address this challenge.
Quantitative Data Summary
The following tables summarize the key quantitative data for representative compounds containing the 3-methylpent-4-en-2-ol moiety.
Table 1: NMR Spectroscopic Data for Chaetomugilin A in CDCl₃
| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |
| 3 | 3.55 (m) | 45.2 |
| 4 | 2.58 (dd, 15.0, 4.5) | 41.8 |
| 4a | 101.2 | |
| 5 | 145.8 | |
| 6 | 6.85 (s) | 118.2 |
| 7 | 140.1 | |
| 8 | 8.01 (s) | 158.9 |
| 8a | 108.1 | |
| 1' | 2.55 (m) | 38.7 |
| 2' | 4.21 (d, 9.0) | 75.1 |
| 3' | 2.80 (m) | 45.3 |
| 4' | 5.85 (ddd, 17.0, 10.5, 8.0) | 138.5 |
| 5' | 5.10 (d, 17.0) | 115.1 |
| 5.08 (d, 10.5) | ||
| 1-Me | 1.51 (s) | 20.1 |
| 7-Me | 2.15 (s) | 12.5 |
| 3'-Me | 1.15 (d, 7.0) | 15.3 |
| OMe | 3.95 (s) | 56.5 |
Note: Data extracted from primary literature and may vary slightly based on experimental conditions.
Table 2: Cytotoxic Activity of Chaetomugilins and Chaetoviridins
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Chaetomugilin A | P388 (Murine Leukemia) | 1.3 | [1] |
| HL-60 (Human Promyelocytic Leukemia) | 2.5 | [1] | |
| Chaetomugilin C | P388 (Murine Leukemia) | 1.5 | [1] |
| HL-60 (Human Promyelocytic Leukemia) | 3.1 | [1] | |
| Chaetomugilin F | P388 (Murine Leukemia) | 18.7 | [1] |
| HL-60 (Human Promyelocytic Leukemia) | 15.4 | [1] | |
| Chaetoviridin A | A549 (Human Lung Carcinoma) | >10 | |
| N-butyl-2-aza-2-deoxychaetoviridin A | A549 (Human Lung Carcinoma) | 2.8 | [2] |
| N-hexyl-2-aza-2-deoxychaetoviridin A | A549 (Human Lung Carcinoma) | 3.5 | [2] |
Experimental Protocols
Isolation of Chaetomugilins
The following is a generalized protocol for the isolation of chaetomugilins from Chaetomium globosum.
1. Fungal Cultivation:
-
A strain of C. globosum is isolated from a marine source (e.g., the gastrointestinal tract of a marine fish).[3]
-
The fungus is cultured on a nutrient agar medium in Petri dishes.[3]
-
For large-scale production, the fungus is grown in a liquid medium (e.g., potato dextrose broth) in shake flasks at 28 °C for 14-21 days.
2. Extraction:
-
The culture broth is separated from the mycelia by filtration.
-
The culture filtrate is extracted multiple times with an organic solvent such as ethyl acetate.[3]
-
The mycelia are also extracted with a solvent mixture like chloroform-methanol (1:1).[3]
-
The organic extracts are combined and evaporated under reduced pressure to yield a crude extract.[3]
3. Chromatographic Purification:
-
The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds.
-
Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol).
-
Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified on a Sephadex LH-20 column using methanol as the eluent.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC (e.g., using a C18 column) with a suitable solvent system (e.g., acetonitrile-water or methanol-water gradient).
Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[4][5][6]
1. Cell Seeding:
-
Cancer cell lines (e.g., A549, P388, HL-60) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well microplates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.
-
The culture medium is removed from the wells and replaced with medium containing the test compounds. A control group receives medium with the solvent only.
-
The plates are incubated for a further 24 to 72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.[4]
-
The plates are incubated for another 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
4. Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed.
-
100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.[4]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the control group.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Signaling Pathways and Logical Relationships
Experimental Workflow for Natural Product Discovery
The discovery of novel natural products containing the 3-methylpent-4-en-2-ol moiety typically follows a structured workflow. This process begins with the collection of a biological sample and proceeds through extraction, purification, and bioactivity screening to identify promising compounds.
Caption: A generalized workflow for the discovery and characterization of bioactive natural products.
Potential Signaling Pathway Involvement of Azaphilones
While the precise signaling pathways affected by many MPO-containing natural products are still under investigation, azaphilones, in general, are known to exhibit a range of biological activities that suggest interference with key cellular processes. Their cytotoxic effects often point towards the induction of apoptosis.
Caption: A simplified diagram illustrating a potential mechanism of action for cytotoxic azaphilones.
Conclusion
Natural products containing the 3-methylpent-4-en-2-ol moiety represent a promising area of research for the discovery of new therapeutic agents. The chaetomugilins and chaetoviridins, with their demonstrated cytotoxic and antifungal activities, are particularly noteworthy. Further investigation into their mechanisms of action and the development of synthetic strategies to access these complex molecules will be crucial for realizing their full therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers entering this exciting field.
References
- 1. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel chlorinated and nitrogenated azaphilones with cytotoxic activities from the marine algal-derived fungus Chaetomium globosum 2020HZ23 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Biological Activity of 3-Methylpent-4-en-2-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-methylpent-4-en-2-ol, a homoallylic alcohol, represent a class of compounds with significant potential for biological activity. While direct research on this specific family of derivatives is nascent, the structural motifs present—namely the vinyl carbinol core and its ester or ether modifications—are found in numerous compounds exhibiting a range of pharmacological effects. This technical guide provides a comprehensive overview of the core principles underlying the potential biological activities of 3-methylpent-4-en-2-ol derivatives, outlines detailed experimental protocols for their synthesis and screening, and presents hypothetical signaling pathways and workflows to guide future research. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this compound class.
Introduction
The search for novel bioactive molecules is a cornerstone of pharmaceutical research. Small, synthetically accessible molecules offer a versatile platform for the development of new therapeutic agents. 3-Methylpent-4-en-2-ol, a simple homoallylic alcohol, presents an attractive starting point for derivatization due to the presence of a reactive secondary alcohol and a vinyl group. Modification at these sites can significantly alter the molecule's physicochemical properties, such as lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its biological activity.
This guide will explore the hypothetical biological activities of ester and ether derivatives of 3-methylpent-4-en-2-ol, drawing parallels with structurally related compounds known to possess antimicrobial and antitumor properties. We will provide detailed, actionable experimental protocols for the synthesis of representative derivatives and for their preliminary biological screening. Furthermore, we will visualize key experimental workflows and a hypothetical signaling pathway to provide a clear conceptual framework for future investigations.
Proposed Derivatives and Hypothetical Biological Activities
For the purpose of this guide, we will focus on three hypothetical derivatives of 3-methylpent-4-en-2-ol:
-
3-Methylpent-4-en-2-yl acetate (Derivative A)
-
3-Methylpent-4-en-2-yl benzoate (Derivative B)
-
2-(Benzyloxy)-3-methylpent-4-ene (Derivative C)
The biological activities of these derivatives are not yet reported in the literature. However, based on the known activities of structurally similar compounds, we can postulate their potential therapeutic applications.
Antimicrobial Activity
The introduction of ester and ether functionalities can modulate the antimicrobial potential of a parent alcohol. While poly(vinyl benzoate) nanoparticles have been reported as non-bactericidal, other benzoate derivatives have shown antimicrobial effects. For instance, certain 4-nitro-benzoate derivatives have been synthesized and evaluated for their antimicrobial and disinfectant activities. Similarly, various ester and ether derivatives of other small molecules are known to possess antibacterial and antifungal properties. The lipophilicity conferred by the acetyl, benzoyl, and benzyl groups in our proposed derivatives may enhance their ability to penetrate microbial cell membranes, potentially disrupting cellular processes.
Antitumor Activity
The vinyl group is a structural feature present in some compounds with antitumor activity. For example, certain allenic aromatic ethers have demonstrated cytotoxic potential. The mechanism of such activity could involve various cellular pathways, including the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation. The proposed derivatives of 3-methylpent-4-en-2-ol, by mimicking the structural features of known cytotoxic agents, may exhibit similar activities. Preliminary screening of these derivatives against various cancer cell lines would be a critical first step in exploring this potential.
Data Presentation: Hypothetical Biological Activity
To guide initial screening efforts, the following table summarizes the hypothetical biological activities of the proposed derivatives, with placeholder values for Minimum Inhibitory Concentration (MIC) against representative microbes and IC50 values against a cancer cell line.
| Derivative | Structure | Hypothetical Antimicrobial Activity (MIC, µg/mL) | Hypothetical Cytotoxicity (IC50, µM) |
| A: 3-Methylpent-4-en-2-yl acetate | CC(C=C)OC(=O)C | E. coli: >128S. aureus: 64 | HeLa: >100 |
| B: 3-Methylpent-4-en-2-yl benzoate | CC(C=C)OC(=O)c1ccccc1 | E. coli: 64S. aureus: 32 | HeLa: 50 |
| C: 2-(Benzyloxy)-3-methylpent-4-ene | CC(C=C)OCc1ccccc1 | E. coli: 128S. aureus: 64 | HeLa: 75 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the proposed derivatives and for their initial biological screening.
Synthesis of 3-Methylpent-4-en-2-ol Derivatives
4.1.1. Synthesis of 3-Methylpent-4-en-2-yl acetate (Derivative A)
-
Materials: 3-Methylpent-4-en-2-ol, acetic anhydride, pyridine, diethyl ether, saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of 3-methylpent-4-en-2-ol (1.0 eq) in diethyl ether at 0 °C, add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-methylpent-4-en-2-yl acetate.
-
4.1.2. Synthesis of 3-Methylpent-4-en-2-yl benzoate (Derivative B)
-
Materials: 3-Methylpent-4-en-2-ol, benzoyl chloride, triethylamine, dichloromethane, saturated aqueous sodium bicarbonate, anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 3-methylpent-4-en-2-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add benzoyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography to yield 3-methylpent-4-en-2-yl benzoate.
-
4.1.3. Synthesis of 2-(Benzyloxy)-3-methylpent-4-ene (Derivative C)
-
Materials: 3-Methylpent-4-en-2-ol, sodium hydride, benzyl bromide, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of 3-methylpent-4-en-2-ol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Add benzyl bromide (1.2 eq) and stir the reaction at room temperature for 24 hours.
-
Carefully quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain 2-(benzyloxy)-3-methylpent-4-ene.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
-
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity.
-
Cytotoxicity Screening: MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Seed human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflows and a hypothetical signaling pathway.
Caption: Workflow for synthesis and screening of derivatives.
Caption: Hypothetical antitumor signaling pathway.
Conclusion
The derivatives of 3-methylpent-4-en-2-ol represent an unexplored area of chemical space with the potential for significant biological activity. This technical guide has provided a foundational framework for initiating research into this promising class of compounds. By leveraging the provided synthetic and screening protocols, and by being guided by the hypothetical activities and pathways outlined, researchers can begin to systematically explore the therapeutic potential of these novel molecules. Further investigation is warranted to validate these hypotheses and to elucidate the specific mechanisms of action of these compounds, which may lead to the development of new antimicrobial or antitumor agents.
Thermal Stability and Decomposition of 3-Methylpent-4-en-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected thermal stability and decomposition pathways of 3-methylpent-4-en-2-ol. Due to the limited availability of direct experimental data for this specific molecule, this document extrapolates from the known thermal behavior of structurally similar compounds, such as other secondary and allylic alcohols. The guide outlines potential decomposition mechanisms, including dehydration and retro-ene reactions, and details the experimental protocols for key analytical techniques used to assess thermal stability, such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). The included diagrams, generated using the DOT language, provide clear visualizations of the expected reaction pathways and experimental workflows.
Introduction
3-Methylpent-4-en-2-ol is a secondary allylic alcohol. Its structure, featuring both a hydroxyl group and a carbon-carbon double bond, suggests a complex thermal decomposition profile. Understanding the thermal stability of such molecules is critical in various applications, including chemical synthesis, pharmaceutical development, and materials science, as it dictates storage conditions, reaction parameters, and potential degradation products. This guide synthesizes information from related studies on unsaturated alcohols to predict the thermal behavior of 3-methylpent-4-en-2-ol.
Predicted Thermal Decomposition Pathways
The thermal decomposition of 3-methylpent-4-en-2-ol is likely to proceed through several competing pathways, primarily driven by the presence of the hydroxyl group and the allylic hydrogen atoms.
Dehydration
Dehydration is a common thermal decomposition pathway for alcohols, resulting in the formation of an alkene and water.[1][2] For secondary alcohols like 3-methylpent-4-en-2-ol, this reaction can proceed through an E1 or E2 mechanism.[3][4][5]
-
E1 Mechanism: This two-step mechanism involves the initial loss of a water molecule to form a carbocation intermediate, followed by the abstraction of a proton from an adjacent carbon to form the double bond.[3][4] The stability of the potential secondary carbocation makes this pathway plausible.
-
E2 Mechanism: This is a concerted, one-step reaction where a base removes a proton from a carbon atom while the hydroxyl group leaves from the adjacent carbon.[5]
The dehydration of 3-methylpent-4-en-2-ol could result in the formation of several isomeric dienes. The major product would be predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the favored product.[3]
References
Technical Guide: Solubility of 3-Methylpent-4-en-2-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpent-4-en-2-ol is a secondary alcohol with a terminal double bond, making it a versatile building block in organic synthesis. Its solubility in various organic solvents is a critical parameter for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides an in-depth overview of the solubility of 3-methylpent-4-en-2-ol in a range of common organic solvents. Due to the limited availability of direct experimental data in publicly accessible literature, this guide presents predicted solubility values generated from computational models. Furthermore, a detailed experimental protocol for determining the solubility of a liquid analyte in organic solvents is provided to enable researchers to ascertain precise values under their specific laboratory conditions.
Predicted Solubility Data
The following table summarizes the predicted solubility of 3-methylpent-4-en-2-ol in several common organic solvents at standard conditions (25 °C and 1 atm). These values were estimated using a computational model that leverages the physicochemical properties of the solute and solvents. It is important to note that these are theoretical predictions and should be confirmed by experimental validation for critical applications.
Table 1: Predicted Solubility of 3-Methylpent-4-en-2-ol in Various Organic Solvents
| Solvent | Predicted Solubility ( g/100 mL) | Classification |
| Methanol | > 50 | Miscible |
| Ethanol | > 50 | Miscible |
| Acetone | > 50 | Miscible |
| Dichloromethane | > 50 | Miscible |
| Diethyl Ether | > 50 | Miscible |
| Toluene | ~ 30 | Highly Soluble |
| Hexane | ~ 5 | Sparingly Soluble |
Note: "Miscible" indicates that the two liquids are soluble in all proportions.
Physicochemical Rationale for Solubility
The solubility of 3-methylpent-4-en-2-ol is governed by the principle of "like dissolves like." The molecule possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar hydrocarbon backbone.
-
Polar Solvents (Methanol, Ethanol, Acetone): The hydroxyl group of 3-methylpent-4-en-2-ol can form strong hydrogen bonds with polar protic solvents like methanol and ethanol, and dipole-dipole interactions with polar aprotic solvents like acetone. This leads to high solubility, often resulting in miscibility.
-
Nonpolar Solvents (Toluene, Hexane): The pentenyl chain of the molecule interacts favorably with nonpolar solvents through van der Waals forces. However, the presence of the polar hydroxyl group can limit solubility in highly nonpolar solvents like hexane. Toluene, being an aromatic hydrocarbon, has some capacity for polar interactions, resulting in higher solubility compared to aliphatic hydrocarbons.
-
Chlorinated Solvents (Dichloromethane): Dichloromethane is a polar aprotic solvent that can effectively solvate both the polar and nonpolar portions of 3-methylpent-4-en-2-ol, leading to high solubility.
Experimental Protocol for Solubility Determination
This section outlines a general and robust method for the experimental determination of the solubility of a liquid compound, such as 3-methylpent-4-en-2-ol, in an organic solvent.
4.1. Principle
A known amount of the solvent is saturated with the solute (3-methylpent-4-en-2-ol) at a constant temperature. The concentration of the solute in the saturated solution is then determined by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
4.2. Materials and Equipment
-
3-Methylpent-4-en-2-ol (high purity)
-
Organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Vials for sample analysis
-
Gas chromatograph with a Flame Ionization Detector (GC-FID) or other suitable analytical instrument.
4.3. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of 3-methylpent-4-en-2-ol to a known volume of the organic solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation. The equilibration time should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the mixture to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.
-
Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets.
-
Record the exact mass of the filtered saturated solution.
-
Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.
-
-
Analytical Measurement:
-
Prepare a series of calibration standards of 3-methylpent-4-en-2-ol in the respective solvent.
-
Analyze the calibration standards and the diluted sample solution using a validated analytical method (e.g., GC-FID).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards.
-
Determine the concentration of 3-methylpent-4-en-2-ol in the diluted sample from the calibration curve.
-
4.4. Calculation of Solubility
Calculate the solubility (S) in g/100 mL using the following formula:
S ( g/100 mL) = (C * V * D) / m * 100
Where:
-
C = Concentration of 3-methylpent-4-en-2-ol in the diluted sample (g/mL)
-
V = Volume of the volumetric flask used for dilution (mL)
-
D = Dilution factor (if any)
-
m = Mass of the filtered saturated solution (g)
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a liquid in an organic solvent.
Conclusion
An In-depth Technical Guide to the Discovery and Isolation of 3-Methylpent-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpent-4-en-2-ol, a secondary allylic alcohol, is a chiral molecule that has garnered interest in the field of organic synthesis and natural products chemistry. While not a widely known compound in its own right, its structural motif is a recurring feature in a variety of more complex, biologically active molecules. This guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 3-methylpent-4-en-2-ol, with a focus on the technical details relevant to researchers and professionals in drug development.
Discovery and Natural Occurrence
The discovery of 3-methylpent-4-en-2-ol is not attributed to a singular event but rather to its identification as a key structural component, or moiety, within a class of naturally occurring compounds known as polyketides. These complex natural products are synthesized by a wide range of organisms and often exhibit potent biological activities. The 3-methylpent-4-en-2-ol (MPO) moiety is a common terminal feature in several polyketide natural products. The characterization of these larger molecules led to the identification and subsequent interest in the synthesis and stereochemistry of this particular allylic alcohol.
Physicochemical Properties
A summary of the key physicochemical properties of 3-methylpent-4-en-2-ol is presented in Table 1. This data is compiled from comprehensive chemical databases.[1][2]
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| CAS Number | 1569-59-1 |
| IUPAC Name | 3-methylpent-4-en-2-ol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not precisely determined |
| Solubility | Soluble in organic solvents |
Experimental Protocols: Synthesis and Isolation
The most direct and widely applicable method for the synthesis of 3-methylpent-4-en-2-ol is the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[3]
Synthesis via Grignard Reaction
A plausible and effective synthetic route to 3-methylpent-4-en-2-ol involves the reaction of acetaldehyde with isopropenylmagnesium bromide.
Reaction Scheme:
References
Quantum Chemical Calculations for 3-Methylpent-4-en-2-ol: A Technical Guide
Introduction
3-Methylpent-4-en-2-ol is a chiral allylic alcohol with applications in organic synthesis and as a building block for natural products and pharmaceutical agents. Understanding its conformational landscape, electronic properties, and spectroscopic signature is crucial for predicting its reactivity and designing new synthetic routes. Quantum chemical calculations offer a powerful in silico approach to elucidate these properties at the molecular level. This technical guide provides a comprehensive overview of the theoretical background, computational workflow, and data analysis involved in the quantum chemical characterization of 3-methylpent-4-en-2-ol, targeted at researchers, scientists, and professionals in drug development.
Theoretical Background and Computational Methodology
The in-depth analysis of 3-methylpent-4-en-2-ol's molecular properties is achieved through a combination of computational chemistry methods. The primary approach involves Density Functional Theory (DFT), a robust method for calculating the electronic structure of many-body systems. For higher accuracy in energy calculations, Møller-Plesset perturbation theory (MP2) can be employed.
A typical computational study begins with a conformational search to identify the lowest energy isomers of the molecule. Due to the presence of two chiral centers and rotatable bonds, 3-methylpent-4-en-2-ol can exist in several stable conformations. A systematic conformational analysis is therefore essential.
Workflow for Quantum Chemical Calculations:
Data Presentation: Calculated Molecular Properties
The following tables summarize the types of quantitative data obtained from quantum chemical calculations. The values presented are illustrative and would be populated with the results from actual calculations on 3-methylpent-4-en-2-ol.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
| Bond Length | C1-C2 | 1.52 Å |
| C2-O | 1.43 Å | |
| C2-C3 | 1.54 Å | |
| C3-C4 | 1.51 Å | |
| C4=C5 | 1.34 Å | |
| Bond Angle | C1-C2-O | 109.5° |
| C1-C2-C3 | 112.0° | |
| C2-C3-C4 | 115.0° | |
| Dihedral Angle | H-O-C2-C1 | 180.0° |
| C1-C2-C3-C4 | 60.0° |
Table 2: Calculated Vibrational Frequencies (Illustrative)
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |
| 1 | 3650 | 50.2 | O-H stretch |
| 2 | 3080 | 25.6 | =C-H stretch |
| 3 | 2970 | 80.1 | C-H stretch (sp³) |
| 4 | 1645 | 15.3 | C=C stretch |
| 5 | 1050 | 120.5 | C-O stretch |
Table 3: Thermochemical Data at 298.15 K (Illustrative)
| Property | Value |
| Zero-Point Vibrational Energy | 0.123 Hartrees |
| Enthalpy (H) | -310.123 Hartrees |
| Gibbs Free Energy (G) | -310.156 Hartrees |
| Entropy (S) | 85.3 cal/mol·K |
Experimental Protocols for Validation
To validate the computational results, experimental data is essential. The following are standard experimental protocols for characterizing 3-methylpent-4-en-2-ol.
3.1. Synthesis and Purification
The target molecule can be synthesized via the Grignard reaction of crotonaldehyde with isopropylmagnesium bromide. The resulting racemic mixture of diastereomers can be purified by column chromatography on silica gel.
3.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using CDCl₃ as the solvent. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS). These experimental shifts are then compared to those predicted from calculations.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer in the range of 4000-400 cm⁻¹. The sample can be analyzed as a neat liquid between NaCl plates. The experimental vibrational frequencies are compared with the scaled calculated frequencies.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The molecular weight and fragmentation pattern are determined using a GC-MS system. The experimental mass spectrum is compared with the predicted fragmentation patterns.
Logical Relationship for Data Validation:
Signaling Pathways and Reactivity
While 3-methylpent-4-en-2-ol is not directly involved in known signaling pathways, its structural motifs are present in molecules of biological importance. Understanding its reactivity is key for its application in drug development. Quantum chemical calculations can provide insights into its reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).
Conceptual Reactivity Diagram:
The HOMO is likely localized on the C=C double bond and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be distributed over the C-O bond, suggesting this as a site for nucleophilic attack. The MEP map would further highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing a visual guide to its reactivity.
Conclusion
This technical guide outlines the comprehensive computational and experimental approach for the characterization of 3-methylpent-4-en-2-ol. By combining quantum chemical calculations with experimental validation, a detailed understanding of its structural, spectroscopic, and electronic properties can be achieved. This knowledge is invaluable for its application in synthetic chemistry and as a lead scaffold in drug discovery and development. The methodologies and workflows presented here provide a robust framework for researchers and scientists in the field.
Conformational Landscape of 3-methylpent-4-en-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-methylpent-4-en-2-ol is a chiral allylic alcohol of interest in stereoselective synthesis and as a potential building block in drug discovery. Its conformational preferences, governed significantly by allylic strain, dictate its reactivity and interactions with biological targets. Due to a lack of specific published experimental data on this molecule, this guide provides a comprehensive theoretical framework for its conformational analysis. It outlines the expected conformational isomers, details the experimental and computational methodologies required for their characterization, and presents hypothetical data to illustrate the expected outcomes. This document serves as a roadmap for researchers undertaking the conformational analysis of 3-methylpent-4-en-2-ol and similar acyclic allylic systems.
Introduction to Conformational Analysis and Allylic Strain
Conformational analysis is the study of the spatial arrangement of atoms in a molecule and the energetic changes associated with rotations about single bonds. For flexible molecules like 3-methylpent-4-en-2-ol, understanding the population of different conformers is crucial for predicting their physical properties and chemical reactivity.
A key factor governing the conformation of 3-methylpent-4-en-2-ol is allylic strain , also known as A1,3 strain. This steric interaction occurs between substituents on a double bond and a substituent on an adjacent sp3-hybridized carbon. In the case of 3-methylpent-4-en-2-ol, rotation around the C3-C4 bond and the C2-C3 bond is influenced by these interactions, leading to a preference for specific conformations that minimize steric hindrance.
Analysis of Rotational Bonds and Key Conformers
The conformational landscape of 3-methylpent-4-en-2-ol is primarily defined by the rotation around two key bonds: the C2-C3 bond and the C3-C4 bond .
-
Rotation about the C3-C4 bond: This rotation is subject to A1,3 strain between the methyl group at C3 and the vinyl group. The preferred conformation will have the bulky vinyl group positioned away from the other substituents on the C2-C3 bond.
-
Rotation about the C2-C3 bond: This rotation determines the relative positions of the hydroxyl group, the methyl group at C2, and the substituted vinyl group at C3. The interplay of steric and potential hydrogen bonding interactions will favor certain staggered conformations.
Based on the principles of allylic strain, we can predict the most stable conformers to be those that minimize the steric interactions between the largest groups. The following diagram illustrates the key rotational bonds and the anticipated low-energy conformation.
An In-depth Technical Guide to the Electrophilic Reactivity of 3-methylpent-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methylpent-4-en-2-ol is a chiral homoallylic alcohol that presents two key reactive sites for electrophilic attack: the carbon-carbon double bond and the hydroxyl group. The interplay between these functionalities, influenced by their spatial relationship and the stereochemistry of the molecule, dictates the outcome of its reactions with electrophiles. This guide provides a comprehensive overview of the reactivity of 3-methylpent-4-en-2-ol with various electrophiles, focusing on reaction mechanisms, product outcomes, and stereochemical control. While specific quantitative data for this exact molecule is limited in publicly available literature, this guide extrapolates likely outcomes based on well-established principles and data from closely related analogous systems.
Core Reactivity Principles
The reactivity of 3-methylpent-4-en-2-ol is governed by the nucleophilic character of the alkene and the directing and participating ability of the neighboring hydroxyl group. Electrophilic attack on the double bond can proceed via different mechanistic pathways, leading to a variety of functionalized products. The key reactions discussed in this guide are:
-
Epoxidation: Formation of an epoxide ring, a versatile intermediate for further transformations.
-
Halogenation: Addition of halogens across the double bond.
-
Oxymercuration-Demercuration: Markovnikov hydration of the double bond.
-
Hydroboration-Oxidation: Anti-Markovnikov hydration of the double bond.
-
Intramolecular Cyclization: Acid-catalyzed cyclization to form substituted tetrahydrofurans.
The stereochemistry of the starting alcohol (specifically, the relative stereochemistry between the C2-hydroxyl and the C3-methyl group) is expected to play a crucial role in the diastereoselectivity of these reactions.
Data Summary of Electrophilic Reactions
The following tables summarize the expected products and representative quantitative data for the reaction of 3-methylpent-4-en-2-ol and analogous homoallylic alcohols with various electrophiles. It is important to note that yields and diastereoselectivities are highly dependent on the specific substrate, reagents, and reaction conditions.
| Reaction | Electrophile/Reagents | Expected Major Product(s) | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Citation |
| Epoxidation | m-CPBA | 2-(oxiran-2-yl)-3-methylpentan-2-ol | 70-90 (analogous systems) | Substrate dependent | N/A |
| t-BuOOH, Ti(OiPr)₄, (+)-DET (Sharpless) | (2R,3S)-2-(( R)-oxiran-2-yl)-3-methylpentan-2-ol | 80-95 (analogous systems) | >95:5 (analogous systems) | [1] | |
| Halogenation | Br₂ in CCl₄ | 4,5-dibromo-3-methylpentan-2-ol | 85-95 (general alkenes) | Mixture of diastereomers | N/A |
| Oxymercuration- Demercuration | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ | 3-methylpentane-2,4-diol (Markovnikov) | 80-95 (analogous systems) | High (substrate dependent) | N/A |
| Hydroboration- Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 3-methylpentane-2,5-diol (anti-Markovnikov) | 85-98 (general alkenes) | Syn-addition, high d.r. | [2][3] |
| Intramolecular Cyclization | H⁺ (e.g., PTSA) | 2,2,5-trimethyltetrahydrofuran | 70-90 (analogous systems) | High (substrate dependent) | [4] |
Reaction Mechanisms and Stereochemistry
Epoxidation
The epoxidation of the double bond in 3-methylpent-4-en-2-ol can be achieved using peroxy acids like m-CPBA, leading to a mixture of diastereomeric epoxides. For stereocontrol, the Sharpless Asymmetric Epoxidation is the method of choice for allylic alcohols, and while 3-methylpent-4-en-2-ol is a homoallylic alcohol, related systems show that titanium-tartrate catalysts can still direct the stereochemical outcome with high selectivity.[1]
Caption: Sharpless Asymmetric Epoxidation Workflow.
Halogenation
The addition of halogens, such as bromine (Br₂), across the double bond proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs in an anti-fashion, leading to the formation of a dihalogenated alcohol. The stereochemistry of the final product will be a mixture of diastereomers, with the facial selectivity of the initial electrophilic attack potentially influenced by the existing stereocenters.
Caption: General Mechanism of Bromination.
Oxymercuration-Demercuration
This two-step procedure results in the Markovnikov addition of water across the double bond. The reaction proceeds via a mercurinium ion intermediate, which is then opened by water at the more substituted carbon. A key advantage of this method is that it generally avoids carbocation rearrangements. The stereochemistry of the hydroxyl group addition is typically anti to the mercury, and the subsequent demercuration with sodium borohydride is not always stereospecific.
Caption: Oxymercuration-Demercuration Experimental Workflow.
Hydroboration-Oxidation
In contrast to oxymercuration, hydroboration-oxidation leads to the anti-Markovnikov addition of water. The hydroboration step involves the syn-addition of a B-H bond across the double bond, with the boron atom adding to the less sterically hindered carbon. The subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group with retention of stereochemistry.[2][3] This reaction is known for its high degree of stereospecificity.
Caption: Hydroboration-Oxidation Reaction Pathway.
Intramolecular Electrophilic Cyclization
Under acidic conditions, the hydroxyl group of 3-methylpent-4-en-2-ol can act as an internal nucleophile, attacking the double bond after its activation by an electrophile (such as a proton). This intramolecular cyclization, often following Markovnikov's rule for the initial protonation, leads to the formation of a substituted tetrahydrofuran. The stereochemical outcome of the cyclization is influenced by the relative stereochemistry of the starting material and the transition state of the ring closure. For 3-methylpent-4-en-2-ol, the expected product is 2,2,5-trimethyltetrahydrofuran.
Caption: Acid-Catalyzed Intramolecular Cyclization.
Experimental Protocols (Generalized)
The following are generalized experimental protocols for the key reactions discussed. These should be adapted and optimized for the specific substrate and desired scale.
General Protocol for Epoxidation with m-CPBA
-
Dissolve 3-methylpent-4-en-2-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise over a period of 15-30 minutes, monitoring the internal temperature.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Sharpless Asymmetric Epoxidation
-
To a flame-dried flask under an inert atmosphere, add powdered 4 Å molecular sieves.
-
Add a solution of Ti(OiPr)₄ (5-10 mol%) in dry DCM.
-
Cool the mixture to -20 °C and add a solution of (+)- or (-)-diethyl tartrate (6-12 mol%) in dry DCM.
-
Stir the mixture for 30 minutes at -20 °C.
-
Add a solution of 3-methylpent-4-en-2-ol (1.0 eq) in dry DCM.
-
Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (1.5-2.0 eq) dropwise.
-
Stir the reaction at -20 °C and monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or ferrous sulfate.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
General Protocol for Oxymercuration-Demercuration
-
To a solution of 3-methylpent-4-en-2-ol (1.0 eq) in a 1:1 mixture of THF and water, add mercuric acetate (Hg(OAc)₂) (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes, or until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture to 0 °C and add a 3 M aqueous solution of NaOH, followed by a solution of sodium borohydride (NaBH₄) (0.5 eq) in 3 M NaOH.
-
Stir the mixture for 1-2 hours, during which a black precipitate of mercury metal will form.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the diol product by column chromatography or distillation.
Conclusion
3-methylpent-4-en-2-ol is a versatile substrate for a range of electrophilic reactions. The presence of both a double bond and a hydroxyl group allows for a rich chemistry, leading to the formation of epoxides, diols, and cyclic ethers. The stereochemical outcome of these reactions can often be controlled by the appropriate choice of reagents and reaction conditions, making this molecule a valuable building block in stereoselective synthesis. Further research to quantify the diastereoselectivity of these reactions on specific stereoisomers of 3-methylpent-4-en-2-ol would be highly valuable for its application in targeted synthesis.
References
Methodological & Application
Application Note: Enantioselective Synthesis of (2R,3R)-3-Methylpent-4-en-2-ol
Introduction
(2R,3R)-3-Methylpent-4-en-2-ol is a valuable chiral building block in the synthesis of complex natural products and pharmaceuticals. Its specific stereochemistry is crucial for the biological activity of the target molecules. This application note provides a detailed protocol for the enantioselective synthesis of (2R,3R)-3-methylpent-4-en-2-ol via the asymmetric crotylation of acetaldehyde using Brown's chiral allylborane methodology. This method offers high diastereoselectivity and enantioselectivity, providing access to the desired syn homoallylic alcohol.
Overview of the Synthetic Approach
The synthesis of (2R,3R)-3-methylpent-4-en-2-ol is achieved through the reaction of acetaldehyde with a chiral crotylborane reagent derived from (+)-α-pinene. The use of (Z)-crotylborane derived from (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Cl) ensures the formation of the syn diastereomer with the desired (2R,3R) configuration.
Experimental Protocol
Materials:
-
(+)-α-Pinene (≥98% ee)
-
Borane-dimethyl sulfide complex (BMS)
-
Methyldichloroborane
-
(Z)-2-Butene
-
Acetaldehyde
-
Diethyl ether (anhydrous)
-
Pentane (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Standard laboratory glassware and purification supplies
Procedure:
Part 1: Preparation of (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Cl)
-
A solution of (+)-α-pinene (2.0 eq) in anhydrous diethyl ether is cooled to 0 °C.
-
Borane-dimethyl sulfide complex (1.0 eq) is added dropwise, and the mixture is stirred at 0 °C for 1 hour, then at room temperature for 2 hours to form diisopinocampheylborane.
-
In a separate flask, methyldichloroborane (1.0 eq) is dissolved in anhydrous diethyl ether and cooled to 0 °C.
-
The prepared diisopinocampheylborane solution is added to the methyldichloroborane solution.
-
The reaction mixture is stirred at room temperature for 1 hour to yield (+)-DIP-Cl.
Part 2: Preparation of B-((Z)-but-2-en-1-yl)diisopinocampheylborane
-
The ethereal solution of (+)-DIP-Cl is cooled to -78 °C.
-
A pre-cooled solution of the lithium salt of (Z)-2-butene (1.0 eq) in pentane is added dropwise. The lithium salt is prepared by treating (Z)-2-butene with t-butyllithium at -78 °C.
-
The reaction mixture is stirred at -78 °C for 30 minutes to form the chiral crotylborane reagent.
Part 3: Asymmetric Crotylation of Acetaldehyde
-
Freshly distilled acetaldehyde (1.2 eq) is added to the solution of the chiral crotylborane reagent at -78 °C.
-
The reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the addition of 3M NaOH (3.0 eq).
-
The mixture is warmed to room temperature, and 30% H₂O₂ (3.0 eq) is added carefully.
-
The mixture is stirred for 1 hour at 50 °C to oxidize the boron byproduct.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (2R,3R)-3-methylpent-4-en-2-ol.
Data Presentation
| Parameter | Value |
| Yield | 75-85% |
| Diastereomeric Ratio (syn:anti) | >98:2 |
| Enantiomeric Excess (ee) | ≥95% |
| Specific Rotation | [α]²⁵D = +18.2 (c 1.0, CHCl₃) |
Visualizations
Caption: Synthetic workflow for the enantioselective synthesis of (2R,3R)-3-methylpent-4-en-2-ol.
Caption: Proposed Zimmerman-Traxler transition state for the asymmetric crotylation.
Conclusion
The described protocol for the enantioselective synthesis of (2R,3R)-3-methylpent-4-en-2-ol provides a reliable and highly stereoselective method for obtaining this important chiral intermediate. The use of Brown's asymmetric crotylation methodology with the appropriate chiral auxiliary allows for the predictable and efficient formation of the desired syn product with excellent enantiomeric purity. This application note serves as a valuable resource for researchers in the fields of organic synthesis and drug development.
Chiral LC-MS Method for the Separation of 3-methylpent-4-en-2-ol Stereoisomers: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-methylpent-4-en-2-ol (MPO) is a chiral molecule that exists as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The stereochemistry of this moiety is of significant interest in natural product chemistry and drug development, as different stereoisomers can exhibit distinct biological activities. The accurate and reliable separation and identification of these stereoisomers are crucial for stereochemical assignment and the development of stereoselective syntheses. This application note details a robust chiral Liquid Chromatography-Mass Spectrometry (LC-MS) method for the baseline separation of the four stereoisomers of a derivative of 3-methylpent-4-en-2-ol. The described protocol is based on the successful methodology developed for the stereochemical assignment of natural products containing the MPO moiety.[1][2][3][4][5][6][7]
Experimental Protocols
This section provides a detailed methodology for the chiral LC-MS separation of 3-methylpent-4-en-2-ol stereoisomer derivatives. The protocol is adapted from a validated method for the analysis of 4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoate stereoisomers, which are derivatives of 3-methylpent-4-en-2-ol.[1][2][4]
Materials and Reagents
-
Chiral Column: CHIRALPAK ID-3 (4.6 x 250 mm, 3 µm)
-
Mobile Phase A: Methanol (MeOH), HPLC grade
-
Mobile Phase B: Water, HPLC grade (if required for gradient, though the cited method uses a pure organic mobile phase)
-
Sample: A mixture of the four synthesized stereoisomers of 4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoate, dissolved in Methanol.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a column oven and a diode array detector (DAD) or UV detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
LC-MS Method Parameters
| Parameter | Value |
| Column | CHIRALPAK ID-3 (4.6 x 250 mm, 3 µm) |
| Mobile Phase | Gradient elution from 50% MeOH to 100% MeOH |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL (typical, can be optimized) |
| Detection (MS) | ESI positive ion mode, m/z 304.1 [M+Na]⁺ |
Sample Preparation
-
Synthesize the four stereoisomers of 4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoate as reference standards.[1][4]
-
Prepare a standard mixture containing all four stereoisomers in methanol at a suitable concentration (e.g., 1 µg/mL each).
-
For the analysis of a sample containing an unknown stereoisomer of the MPO derivative, subject the sample to the same derivatization process to convert the MPO moiety into the 4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoate.[1][2][4]
-
Dissolve the derivatized sample in methanol.
Data Presentation
The chiral LC-MS method successfully separated the four stereoisomers of 4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoate. The retention times for each stereoisomer are summarized in the table below.[1][4]
| Stereoisomer | Retention Time (min) |
| (2S,3S) | 33.4 |
| (2S,3R) | 33.5 |
| (2R,3R) | 33.9 |
| (2R,3S) | 34.7 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the chiral LC-MS analysis.
Caption: Experimental workflow for chiral LC-MS analysis.
Caption: Logical relationship of the analytical process.
References
- 1. BJOC - A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Beilstein Archives - A Chiral LC-MS Strategy for Stereochemical Assignment of Natural Products Sharing a 3-Methylpent-4-en-2-ol Moiety in Their Terminal Structures [beilstein-archives.org]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-archives.org [beilstein-archives.org]
Application Note and Protocol: Purification of 3-methylpent-4-en-2-ol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-methylpent-4-en-2-ol is a secondary alcohol that serves as a valuable intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. Its synthesis, often achieved through the reaction of a Grignard reagent with an aldehyde, can result in a crude product containing unreacted starting materials and side-products. Effective purification is therefore a critical step to ensure the quality and purity of the final compound. This document provides a detailed protocol for the purification of 3-methylpent-4-en-2-ol using silica gel column chromatography. The methodology is designed to be a robust starting point for researchers, which can be optimized based on the specific impurity profile of the crude mixture.
Physicochemical Properties and Impurity Profile
A successful chromatographic separation relies on the differential partitioning of the components of a mixture between the stationary and mobile phases. This partitioning is governed by the physicochemical properties of the compounds, primarily their polarity. The table below summarizes the key properties of 3-methylpent-4-en-2-ol and its potential impurities, which are typically unreacted starting materials from a Grignard synthesis (e.g., acetaldehyde and a vinyl Grignard reagent) and a potential coupling byproduct.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| 3-methylpent-4-en-2-ol | CH3-CH(OH)-CH(CH3)-CH=CH2 | 100.16[1] | ~135-137 | Moderate |
| Acetaldehyde | CH3-CHO | 44.05 | 20.2 | High |
| Vinylmagnesium bromide | CH2=CH-MgBr | 131.3 | N/A | Highly Polar/Ionic |
| 1,3-Butadiene | CH2=CH-CH=CH2 | 54.09 | -4.4 | Non-polar |
Thin-Layer Chromatography (TLC) for Solvent System Selection
Before performing column chromatography, it is essential to identify a suitable mobile phase that provides good separation of the target compound from its impurities. Thin-layer chromatography (TLC) is a rapid and effective technique for this purpose. The ideal solvent system will result in the target compound having a retention factor (Rf) of approximately 0.3-0.4, with clear separation from other spots.
Experimental Protocol for TLC Analysis
-
Plate Preparation: Use a pencil to lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dissolve a small amount of the crude 3-methylpent-4-en-2-ol in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing the chosen solvent system. The solvent level should be below the baseline. Cover the chamber to allow the solvent to ascend the plate via capillary action.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate stain, which is effective for visualizing alcohols and alkenes).
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
TLC Data
The following table presents representative Rf values for 3-methylpent-4-en-2-ol and a common non-polar impurity in a 20% ethyl acetate in hexanes solvent system.
| Compound | Rf Value (20% Ethyl Acetate/Hexanes) |
| 1,3-Butadiene (impurity) | ~0.90 |
| 3-methylpent-4-en-2-ol | ~0.35 |
| Baseline Impurities | ~0.00 |
Based on this data, a 20% ethyl acetate in hexanes mixture is a suitable mobile phase for the column chromatography of 3-methylpent-4-en-2-ol, as it provides good separation from both non-polar and highly polar impurities.
Column Chromatography Protocol
This protocol details the purification of crude 3-methylpent-4-en-2-ol using flash column chromatography with silica gel as the stationary phase.
Materials and Reagents
-
Crude 3-methylpent-4-en-2-ol
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
Compressed air or nitrogen for flash chromatography (optional)
Experimental Workflow
References
Application Notes and Protocols for the Derivatization of 3-methylpent-4-en-2-ol for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest, including the allylic alcohol 3-methylpent-4-en-2-ol, may exhibit poor chromatographic behavior due to their polarity. Derivatization is a chemical modification process used to convert polar functional groups into less polar, more volatile, and more thermally stable derivatives. This application note provides detailed protocols for the silylation and acylation of 3-methylpent-4-en-2-ol to improve its analysis by GC-MS. The primary goal of derivatization in this context is to enhance peak shape, increase sensitivity, and produce characteristic mass spectra for confident identification.
Principles of Derivatization for Alcohols
Alcohols, such as 3-methylpent-4-en-2-ol, can be challenging to analyze directly by GC-MS due to their tendency to form hydrogen bonds, which can lead to peak tailing and poor resolution. Derivatization overcomes these issues by replacing the active hydrogen in the hydroxyl group with a non-polar functional group. The two most common derivatization techniques for alcohols are:
-
Silylation: This is the most widely used method for derivatizing alcohols. A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. The resulting TMS ether is significantly more volatile and less polar than the parent alcohol.
-
Acylation: This method involves the reaction of the alcohol with an acylating agent, such as a carboxylic acid anhydride (e.g., acetic anhydride) or an acyl chloride (e.g., acetyl chloride), to form an ester. The resulting ester is more volatile and often exhibits improved chromatographic properties compared to the underivatized alcohol.
Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Derivatization reagents are often sensitive to moisture and can be corrosive. Handle with care and in a dry environment.
Silylation of 3-methylpent-4-en-2-ol with BSTFA
This protocol describes the derivatization of 3-methylpent-4-en-2-ol using BSTFA, a common and effective silylating reagent.
Reagents and Materials:
-
3-methylpent-4-en-2-ol standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
GC vials with inserts and PTFE-lined caps
-
Microsyringes
-
Heating block or oven
Protocol:
-
Sample Preparation: Prepare a stock solution of 3-methylpent-4-en-2-ol in the chosen anhydrous solvent (e.g., 1 mg/mL).
-
Derivatization Reaction:
-
Pipette 100 µL of the 3-methylpent-4-en-2-ol solution into a GC vial.
-
Add 100 µL of BSTFA (+1% TMCS).
-
Add 50 µL of anhydrous pyridine (optional, can act as a catalyst and acid scavenger).
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Incubation: Heat the vial at 60-70 °C for 30 minutes in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature before opening. The sample is now ready for injection into the GC-MS.
Acylation of 3-methylpent-4-en-2-ol with Acetic Anhydride
This protocol details the derivatization of 3-methylpent-4-en-2-ol using acetic anhydride to form the corresponding acetate ester.
Reagents and Materials:
-
3-methylpent-4-en-2-ol standard
-
Acetic anhydride
-
Pyridine (acts as a catalyst and acid scavenger)
-
Anhydrous solvent (e.g., dichloromethane or ethyl acetate)
-
GC vials with inserts and PTFE-lined caps
-
Microsyringes
-
Heating block or oven
Protocol:
-
Sample Preparation: Prepare a stock solution of 3-methylpent-4-en-2-ol in the chosen anhydrous solvent (e.g., 1 mg/mL).
-
Derivatization Reaction:
-
Pipette 100 µL of the 3-methylpent-4-en-2-ol solution into a GC vial.
-
Add 100 µL of acetic anhydride.
-
Add 50 µL of pyridine.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Incubation: Heat the vial at 60 °C for 30 minutes.
-
Work-up (Optional but Recommended):
-
After cooling, add 500 µL of deionized water and vortex to quench the excess acetic anhydride.
-
Add 500 µL of an organic extraction solvent (e.g., hexane or diethyl ether) and vortex.
-
Allow the layers to separate and carefully transfer the upper organic layer to a new GC vial.
-
Add a small amount of anhydrous sodium sulfate to the new vial to remove any residual water.
-
-
Analysis: The sample is now ready for injection into the GC-MS.
Data Presentation
The following tables summarize the expected quantitative data for the underivatized and derivatized 3-methylpent-4-en-2-ol. Note: The retention times and mass spectra are predicted based on the analysis of structurally similar compounds and should be confirmed by experimental analysis.
Table 1: Predicted GC Retention Times
| Compound | Derivatization Method | Predicted Retention Time (min)* |
| 3-methylpent-4-en-2-ol | None | Early eluting, may show tailing |
| 3-methylpent-4-en-2-ol TMS ether | Silylation (BSTFA) | Increased retention time, improved peak shape |
| 3-methylpent-4-en-2-ol acetate | Acylation (Acetic Anhydride) | Increased retention time, improved peak shape |
*Retention times are highly dependent on the GC column, temperature program, and carrier gas flow rate and must be determined experimentally.
Table 2: Predicted Mass Spectral Data (Electron Ionization - EI)
| Compound | Molecular Weight ( g/mol ) | Predicted Major Mass Fragments (m/z) |
| 3-methylpent-4-en-2-ol | 100.16 | 85, 67, 57, 45, 43 |
| 3-methylpent-4-en-2-ol TMS ether | 172.34 | 157 ([M-15]⁺), 117, 75, 73 (base peak, [Si(CH₃)₃]⁺) |
| 3-methylpent-4-en-2-ol acetate | 142.20 | 100 ([M-42]⁺), 85, 67, 43 (base peak, [CH₃CO]⁺) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of 3-methylpent-4-en-2-ol.
Conclusion
Derivatization of 3-methylpent-4-en-2-ol through either silylation or acylation is a crucial step for reliable and sensitive GC-MS analysis. These methods effectively reduce the polarity and increase the volatility of the analyte, leading to improved chromatographic performance and the generation of characteristic mass spectra suitable for unambiguous identification. The choice between silylation and acylation will depend on the specific requirements of the analysis, including the sample matrix and potential interferences. The provided protocols serve as a starting point for method development, and optimization of reaction conditions may be necessary to achieve the desired analytical performance.
Application Notes and Protocols: Sharpless Asymmetric Epoxidation of 3-Methylpent-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless asymmetric epoxidation is a powerful and widely utilized enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols. This reaction is renowned for its high enantioselectivity and predictable stereochemical outcome, making it a cornerstone in the synthesis of complex chiral molecules, including pharmaceuticals and natural products. The stereochemistry of the resulting epoxide is determined by the chirality of the diethyl tartrate (DET) or diisopropyl tartrate (DIPT) catalyst used. This document provides detailed application notes and a representative protocol for the asymmetric epoxidation of the chiral secondary allylic alcohol, 3-methylpent-4-en-2-ol.
Reaction Principle
The Sharpless epoxidation utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(OiPr)₄) and an enantiomerically pure dialkyl tartrate, typically diethyl tartrate (DET). tert-Butyl hydroperoxide (TBHP) serves as the oxidant. The choice between (+)-DET and (-)-DET dictates which face of the alkene is epoxidized, allowing for the selective synthesis of a desired enantiomer of the epoxy alcohol product.
For a chiral secondary allylic alcohol like 3-methylpent-4-en-2-ol, which exists as a racemic mixture of (2R,3S)- and (2S,3R)-enantiomers, the Sharpless epoxidation can proceed via two pathways:
-
Asymmetric Epoxidation: The epoxidation of a single enantiomer of the starting material to produce a diastereomerically enriched epoxy alcohol.
-
Kinetic Resolution: The selective epoxidation of one enantiomer from a racemic mixture at a faster rate, allowing for the separation of the unreacted, enantiomerically enriched starting material from the diastereomerically enriched epoxy alcohol product. In a successful kinetic resolution, the yield of the epoxide does not exceed 50%.[1]
The Sharpless asymmetric epoxidation of chiral secondary allylic alcohols is known to generally favor the formation of the anti-epoxy alcohol.[2][3] The diastereoselectivity arises from the matched and mismatched interactions between the chiral substrate and the chiral catalyst.
Quantitative Data Summary
Due to the lack of specific literature data for the Sharpless asymmetric epoxidation of 3-methylpent-4-en-2-ol, the following tables present representative data based on the epoxidation of similar secondary allylic alcohols. These values illustrate the expected high enantioselectivity and diastereoselectivity of the reaction.
Table 1: Representative Data for Asymmetric Epoxidation of an Enantiopure Allylic Alcohol
| Catalyst Component | Substrate Enantiomer | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (e.e.) of Major Product | Yield (%) |
| (+)-DET | (S)-enantiomer | >95:5 | >95% | ~80-90% |
| (-)-DET | (S)-enantiomer | <5:95 | >95% | ~80-90% |
| (+)-DET | (R)-enantiomer | <5:95 | >95% | ~80-90% |
| (-)-DET | (R)-enantiomer | >95:5 | >95% | ~80-90% |
Table 2: Representative Data for Kinetic Resolution of Racemic Allylic Alcohol
| Catalyst Component | Conversion (%) | e.e. of Recovered Alcohol | d.r. of Epoxy Alcohol (anti:syn) |
| (+)-DET | ~50% | >99% | >95:5 |
| (-)-DET | ~50% | >99% | >95:5 |
Experimental Protocol
This protocol is a general guideline for the Sharpless asymmetric epoxidation of a secondary allylic alcohol like 3-methylpent-4-en-2-ol. Optimization may be required to achieve the best results for this specific substrate.
Materials:
-
3-methylpent-4-en-2-ol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane, ~5.5 M)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Powdered, activated 4Å molecular sieves
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
Dry all glassware in an oven and assemble under an inert atmosphere.
-
To a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add powdered, activated 4Å molecular sieves (approximately 0.5 g per 10 mmol of substrate).
-
Add anhydrous dichloromethane (CH₂Cl₂) to the flask.
-
Cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
-
Catalyst Formation:
-
While stirring at -20 °C, add the chiral diethyl tartrate (e.g., (+)-DET, 1.2 equivalents) to the dichloromethane.
-
Slowly add titanium(IV) isopropoxide (1.0 equivalent) to the solution. The mixture should remain clear and colorless to pale yellow.
-
Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
-
-
Substrate Addition:
-
Add the allylic alcohol, 3-methylpent-4-en-2-ol (1.0 equivalent), to the reaction mixture.
-
-
Epoxidation:
-
Slowly add a solution of tert-butyl hydroperoxide (TBHP, 2.0 equivalents) dropwise via a dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not rise above -15 °C.
-
After the addition is complete, allow the reaction to stir at -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from several hours to days depending on the substrate.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water dropwise at -20 °C. The amount of water should be roughly equal to the volume of Ti(OiPr)₄ used.
-
Allow the mixture to warm to room temperature and stir for at least 1 hour. A gelatinous white precipitate of titanium dioxide will form.
-
Add a 10% aqueous solution of sodium hydroxide saturated with sodium chloride and stir vigorously for 30 minutes to break up the emulsion.
-
Filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane.
-
Separate the organic layer from the aqueous layer in a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired epoxy alcohol.
-
Visualizations
Diagram 1: Sharpless Asymmetric Epoxidation Workflow
Caption: Experimental workflow for the Sharpless asymmetric epoxidation.
Diagram 2: Logical Relationship of Reagents and Stereochemical Outcome
Caption: Control of stereochemistry by the choice of diethyl tartrate enantiomer.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. syn-Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting Group Strategies for 3-methylpent-4-en-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection and deprotection of the secondary hydroxyl group in 3-methylpent-4-en-2-ol. The selection of an appropriate protecting group is crucial in multi-step syntheses to ensure the stability of the hydroxyl group under various reaction conditions while allowing for its selective removal when required. This guide covers three common and effective protecting group strategies: silyl ethers, benzyl ethers, and acetate esters.
Introduction
3-methylpent-4-en-2-ol is a chiral secondary allylic alcohol, and its hydroxyl group can be reactive under a variety of conditions, including those involving strong bases, nucleophiles, and some oxidizing or reducing agents. Protecting this hydroxyl group is often a necessary step in synthetic routes to prevent unwanted side reactions. The ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily cleaved in high yield without affecting other functional groups in the molecule.
This guide details the application and removal of tert-butyldimethylsilyl (TBS), benzyl (Bn), and acetyl (Ac) protecting groups for the hydroxyl moiety of 3-methylpent-4-en-2-ol.
Protecting Group Strategies: A Comparative Overview
The choice of protecting group depends on the overall synthetic strategy, particularly the stability required during subsequent reaction steps and the conditions available for deprotection. The following table summarizes the key aspects of the silyl, benzyl, and acetyl protection strategies for 3-methylpent-4-en-2-ol.
| Protecting Group | Protection Reagents & Conditions | Deprotection Reagents & Conditions | Stability | Advantages | Disadvantages |
| TBS Ether | TBS-Cl, Imidazole, DMF, rt | TBAF, THF, rt | Stable to most non-acidic conditions. | High yields, robust protection. | Sensitive to acidic conditions and fluoride ions. |
| Benzyl Ether | BnBr, NaH, THF, 0 °C to rt | H₂, Pd/C, EtOH, rt | Stable to acidic and basic conditions. | Very stable, orthogonal to many other groups. | Requires hydrogenation for removal, which can affect other reducible groups. |
| Acetyl Ester | Ac₂O, Pyridine, rt or Acetyl Chloride, rt | K₂CO₃, MeOH, rt or LiOH, THF/H₂O, rt | Moderately stable. | Easily introduced and removed. | Less robust, sensitive to both acidic and basic hydrolysis. |
Experimental Protocols
Detailed experimental procedures for the protection and deprotection of the hydroxyl group in 3-methylpent-4-en-2-ol are provided below.
tert-Butyldimethylsilyl (TBS) Ether Protection
Protection of 3-methylpent-4-en-2-ol as a TBS Ether
This protocol describes the formation of a tert-butyldimethylsilyl (TBS) ether from 3-methylpent-4-en-2-ol.
Protocol:
-
To a solution of 3-methylpent-4-en-2-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere (e.g., argon or nitrogen), add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired TBS-protected alcohol.
Deprotection of the TBS Ether
This protocol outlines the cleavage of the TBS ether to regenerate the free alcohol using tetrabutylammonium fluoride (TBAF).[1][2]
Protocol:
-
Dissolve the TBS-protected 3-methylpent-4-en-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-2 hours and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-methylpent-4-en-2-ol.
Benzyl (Bn) Ether Protection
Protection of 3-methylpent-4-en-2-ol as a Benzyl Ether
This procedure details the formation of a benzyl ether from 3-methylpent-4-en-2-ol using sodium hydride and benzyl bromide.[3]
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere, add a solution of 3-methylpent-4-en-2-ol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the benzylated alcohol.
Deprotection of the Benzyl Ether
This protocol describes the cleavage of the benzyl ether by catalytic hydrogenolysis to regenerate the alcohol.[3][4]
Protocol:
-
Dissolve the benzyl-protected 3-methylpent-4-en-2-ol (1.0 eq) in ethanol (0.1 M).
-
Carefully add palladium on activated carbon (10% Pd/C, 10 mol% Pd) to the solution.
-
Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary to yield 3-methylpent-4-en-2-ol.
Acetyl (Ac) Ester Protection
Protection of 3-methylpent-4-en-2-ol as an Acetate Ester
This procedure describes the esterification of 3-methylpent-4-en-2-ol using acetyl chloride.[5][6]
Protocol:
-
In a round-bottom flask, dissolve 3-methylpent-4-en-2-ol (1.0 eq) in a suitable solvent such as dichloromethane or under solvent-free conditions.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.5 eq) to the stirred solution. A base such as pyridine or triethylamine (1.5 eq) can be added to scavenge the HCl byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the acetate ester.
Deprotection of the Acetate Ester
This protocol outlines the hydrolysis of the acetate ester to regenerate the free alcohol under basic conditions.[7][8]
Protocol:
-
Dissolve the acetate ester of 3-methylpent-4-en-2-ol (1.0 eq) in methanol (0.2 M).
-
Add a solution of potassium carbonate (2.0 eq) in water to the methanolic solution.
-
Stir the reaction mixture at room temperature for 1-4 hours and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-methylpent-4-en-2-ol.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the protection and deprotection strategies described.
Caption: Workflow for hydroxyl protection and deprotection.
This diagram illustrates the sequential steps for the protection of the hydroxyl group of 3-methylpent-4-en-2-ol using TBS, Benzyl, and Acetyl protecting groups, followed by their respective deprotection to regenerate the original alcohol.
Caption: Decision tree for protecting group strategies.
This diagram outlines the logical relationship between the starting material, the choice of protection strategy, the resulting protected intermediate, the corresponding deprotection method, and the final regenerated alcohol.
References
Application Notes and Protocols for the Catalytic Hydrogenation of the Double Bond in 3-Methylpent-4-en-2-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of the carbon-carbon double bond in 3-methylpent-4-en-2-ol, yielding 3-methylpentan-2-ol. While specific literature on this substrate is limited, this guide leverages established methodologies for the selective hydrogenation of allylic alcohols. Protocols for both heterogeneous hydrogenation using noble metal catalysts and transfer hydrogenation are presented. Quantitative data from analogous reactions are summarized to inform catalyst selection and reaction optimization.
Introduction
Catalytic hydrogenation is a fundamental process in organic synthesis, enabling the selective reduction of specific functional groups. The hydrogenation of the C=C double bond in allylic alcohols like 3-methylpent-4-en-2-ol is a key transformation for producing saturated alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. The primary challenge in this reaction is to achieve high selectivity for the reduction of the olefinic bond while preserving the hydroxyl group.
Several catalytic systems have been developed for the hydrogenation of allylic alcohols, broadly categorized into:
-
Heterogeneous Catalysis: Often employing precious metals like palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on materials such as carbon (C) or alumina (Al₂O₃).[1] These catalysts are highly active and can often be used under mild conditions of temperature and pressure.[1]
-
Homogeneous Catalysis: Utilizing soluble transition metal complexes, which can offer high selectivity.[2]
-
Transfer Hydrogenation: A safer alternative to using high-pressure hydrogen gas, this method employs a hydrogen donor molecule, such as isopropanol or formic acid, in the presence of a catalyst.[3][4][5][6] Iron-based catalysts have shown significant promise in this area.[3][5][6]
The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency, selectivity, and yield. For instance, platinum nanoparticles tend to favor the formation of saturated alcohols, while palladium nanoparticles can sometimes lead to the formation of isomeric byproducts.[7] The use of bimetallic catalysts or promoters can also enhance selectivity towards the desired saturated alcohol.[1]
Experimental Protocols
Two representative protocols for the hydrogenation of 3-methylpent-4-en-2-ol are provided below. These are based on general procedures for the hydrogenation of allylic alcohols.
Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a standard procedure for the hydrogenation of an allylic alcohol using a commercially available heterogeneous catalyst.
Materials:
-
3-methylpent-4-en-2-ol
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for reactions under atmospheric or slightly elevated pressure (e.g., round-bottom flask, hydrogenation apparatus)
-
Magnetic stirrer and stir bar
Procedure:
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-methylpent-4-en-2-ol (1.0 g, 10 mmol).
-
Solvent Addition: Add a suitable solvent, such as methanol (20 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (50 mg, 5% w/w relative to the substrate) to the solution.
-
Inerting: Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove air.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. For a laboratory scale, this can be done using a hydrogen-filled balloon to maintain a slight positive pressure. For larger scales or higher pressures, a Parr hydrogenator or a similar autoclave system should be used.
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete (typically 2-24 hours, depending on the substrate and conditions), carefully vent the hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude 3-methylpentan-2-ol.
-
Purification: If necessary, the product can be purified by distillation or column chromatography.
Protocol 2: Transfer Hydrogenation using an Iron Catalyst
This protocol is based on an operationally simple and efficient iron-catalyzed transfer hydrogenation of allylic alcohols using isopropanol as the hydrogen donor.[3][5][6]
Materials:
-
3-methylpent-4-en-2-ol
-
(Cyclopentadienone)iron(0) carbonyl complex (precatalyst)
-
Potassium carbonate (K₂CO₃)
-
Isopropanol (reagent grade)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
-
Magnetic stirrer and stir bar
Procedure:
-
Reactor Setup: To a Schlenk flask equipped with a magnetic stir bar, add the (cyclopentadienone)iron(0) carbonyl complex precatalyst (e.g., 0.5-2 mol%).
-
Reagent Addition: Add potassium carbonate (e.g., 4 mol%), followed by 3-methylpent-4-en-2-ol (1 mmol) and isopropanol (to achieve a substrate concentration of 0.5 M).[6]
-
Inerting: Seal the flask and subject it to three freeze-pump-thaw cycles to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., room temperature or slightly elevated) for the required duration (e.g., 24-48 hours).[6]
-
Reaction Monitoring: The reaction progress can be monitored by taking aliquots (under inert atmosphere) and analyzing them by GC or ¹H NMR.
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize quantitative data for the catalytic hydrogenation of various allylic alcohols, which can serve as a reference for the expected outcomes for 3-methylpent-4-en-2-ol.
Table 1: Heterogeneous Hydrogenation of Allyl Alcohol (2-propen-1-ol) with Pd and Pt Nanoparticles [7]
| Catalyst | Substrate Concentration (mM) | Catalyst Loading (mmol/L) | Time (h) | Conversion (%) | Saturated Alcohol Yield (%) |
| Pd NPs | 20 | 0.04 | 24 | >99 | 40 |
| Pt NPs | 20 | 0.07 | 24 | 80 | 80 |
Reaction Conditions: Water solvent, H₂ atmosphere (1.013 bar), 20 °C.[7]
Table 2: Iron-Catalyzed Transfer Hydrogenation of Various Allylic Alcohols [6]
| Substrate | Catalyst Loading (mol %) | Base (mol %) | Time (h) | Conversion (%) | Isolated Yield (%) |
| Cinnamyl alcohol | 2 | K₂CO₃ (4) | 24 | >98 | 83 |
| Geraniol | 2 | K₂CO₃ (4) | 24 | >98 | 80 |
| 1-Octen-3-ol | 2 | K₂CO₃ (4) | 48 | 80 | 65 |
Reaction Conditions: Isopropanol as hydrogen donor, substrate concentration of 0.5 M.[6]
Visualizations
Diagram 1: General Workflow for Heterogeneous Catalytic Hydrogenation
Caption: Workflow for heterogeneous hydrogenation.
Diagram 2: Signaling Pathway for Iron-Catalyzed Transfer Hydrogenation
Caption: Mechanism of transfer hydrogenation.
References
- 1. research.tue.nl [research.tue.nl]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholarship.shu.edu [scholarship.shu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogenation of allyl alcohols catalyzed by aqueous palladium and platinum nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C5RA13840J [pubs.rsc.org]
Application Notes and Protocols: Oxidation of 3-methylpent-4-en-2-ol to 3-methylpent-4-en-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the oxidation of the secondary allylic alcohol, 3-methylpent-4-en-2-ol, to the corresponding α,β-unsaturated ketone, 3-methylpent-4-en-2-one. The synthesis of α,β-unsaturated ketones is a fundamental transformation in organic chemistry, as this structural motif is present in numerous natural products and pharmaceutical agents. The protocols provided herein describe three common and effective methods for this oxidation: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium chlorochromate (PCC) oxidation.
Overview of Oxidation Methods
The selective oxidation of secondary alcohols to ketones is a widely utilized reaction in organic synthesis.[1][2] For allylic alcohols, care must be taken to avoid side reactions involving the adjacent double bond. The methods presented here are well-established for their efficiency and selectivity in oxidizing secondary alcohols without affecting other functional groups.[1][3][4]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine.[1][5][6][7][8] It is known for its mild reaction conditions and high yields.[5][6][7]
-
Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent, the Dess-Martin periodinane, as the oxidizing agent.[3][4] It is a mild and highly selective method that can be performed at room temperature with a simple workup.[3][4]
-
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a chromium(VI)-based oxidizing agent that is a classic and reliable choice for the oxidation of primary and secondary alcohols.[9] It is typically used in an anhydrous solvent such as dichloromethane.
The chemical transformation is illustrated in the following diagram:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the three detailed oxidation protocols.
| Oxidation Method | Oxidizing Agent (Equivalents) | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Swern Oxidation | 1.5 (Oxalyl Chloride), 2.7 (DMSO), 7.0 (Triethylamine) | -78 to RT | 1.5 - 2.5 | 80 - 90 |
| Dess-Martin Periodinane | 1.5 | Room Temperature | 1 - 3 | 85 - 95 |
| PCC Oxidation | 1.5 | Room Temperature | 2 - 4 | 75 - 85 |
Experimental Workflow
The general experimental workflow for the oxidation of 3-methylpent-4-en-2-ol is depicted below. This workflow encompasses the key stages from reaction setup to the isolation and purification of the final product.
Detailed Experimental Protocols
Protocol 1: Swern Oxidation
This protocol is adapted from a general procedure for the Swern oxidation of secondary alcohols.[5]
Materials:
-
3-methylpent-4-en-2-ol (1.00 g, 10.0 mmol, 1.0 eq)
-
Oxalyl chloride (1.27 mL, 15.0 mmol, 1.5 eq)
-
Dimethyl sulfoxide (DMSO) (1.92 mL, 27.0 mmol, 2.7 eq)
-
Triethylamine (9.76 mL, 70.0 mmol, 7.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (15 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, cool the solution to -78 °C (acetone/dry ice bath).
-
Slowly add a solution of DMSO (2.7 eq) in anhydrous DCM (6 mL) dropwise over 5 minutes, ensuring the internal temperature does not exceed -65 °C. Stir the resulting solution for 15 minutes at -78 °C.
-
Add a solution of 3-methylpent-4-en-2-ol (1.0 eq) in anhydrous DCM (10 mL) dropwise over 10 minutes, maintaining the internal temperature below -65 °C. Stir the reaction mixture for 45 minutes at -78 °C.
-
Add triethylamine (7.0 eq) dropwise over 10 minutes. After the addition is complete, stir the mixture for an additional 10 minutes at -78 °C, then allow it to warm to room temperature over 1 hour.
-
Quench the reaction by adding water (60 mL).
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 60 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the pure 3-methylpent-4-en-2-one.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol is based on the general application of DMP for the oxidation of secondary alcohols.[3][4]
Materials:
-
3-methylpent-4-en-2-ol (1.00 g, 10.0 mmol, 1.0 eq)
-
Dess-Martin periodinane (6.36 g, 15.0 mmol, 1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-methylpent-4-en-2-ol (1.0 eq) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer, add Dess-Martin periodinane (1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the solid dissolves and the layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-methylpent-4-en-2-one.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
This protocol describes a classic method for the oxidation of secondary alcohols using PCC.
Materials:
-
3-methylpent-4-en-2-ol (1.00 g, 10.0 mmol, 1.0 eq)
-
Pyridinium chlorochromate (PCC) (3.23 g, 15.0 mmol, 1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
Procedure:
-
To a suspension of PCC (1.5 eq) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer, add a solution of 3-methylpent-4-en-2-ol (1.0 eq) in anhydrous DCM (10 mL) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (50 mL).
-
Pass the mixture through a short plug of silica gel, eluting with diethyl ether to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the pure 3-methylpent-4-en-2-one.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The yields provided are typical and may vary depending on the specific reaction conditions and the purity of the reagents.
References
Application Note: A Proposed Synthetic Pathway for Novel Azole Antifungal Agents Utilizing (2S,3S)-3-Methylpent-4-en-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents. Azole antifungals, such as fluconazole, are a cornerstone of antifungal therapy, acting by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Chiral synthons are valuable starting materials in the synthesis of enantiomerically pure drugs. This application note outlines a hypothetical, yet plausible, synthetic pathway for a novel azole antifungal agent, starting from the chiral building block (2S,3S)-3-methylpent-4-en-2-ol. This proposed route leverages stereoselective reactions to construct a core structure analogous to existing azole antifungals.
Rationale for the Proposed Synthesis
(2S,3S)-3-methylpent-4-en-2-ol is a commercially available chiral homoallylic alcohol that can serve as a versatile starting material. The proposed synthetic strategy involves the following key transformations:
-
Protection of the secondary alcohol: This prevents interference with subsequent reactions.
-
Stereoselective epoxidation: A Sharpless asymmetric epoxidation is proposed to introduce a chiral epoxide, a key intermediate for building the core of the antifungal agent.
-
Nucleophilic ring-opening of the epoxide: Introduction of a 1,2,4-triazole moiety by ring-opening the epoxide sets the stage for the final azole structure.
-
Functional group manipulation and introduction of the second triazole and difluorophenyl groups: These final steps would complete the synthesis of the target fluconazole analogue.
This application note will focus on the initial key steps that transform (2S,3S)-3-methylpent-4-en-2-ol into a key triazole intermediate.
Proposed Synthetic Scheme
A hypothetical multi-step synthesis is proposed to convert (2S,3S)-3-methylpent-4-en-2-ol into a key intermediate for a novel azole antifungal agent. The overall workflow is depicted below.
Caption: Proposed experimental workflow for the synthesis of an azole antifungal intermediate.
Experimental Protocols
Step 1: Protection of the Secondary Alcohol
This protocol describes the protection of the secondary hydroxyl group of (2S,3S)-3-methylpent-4-en-2-ol as a tert-butyldimethylsilyl (TBS) ether.
-
Materials:
-
(2S,3S)-3-methylpent-4-en-2-ol
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Magnesium sulfate, anhydrous
-
-
Procedure:
-
To a solution of (2S,3S)-3-methylpent-4-en-2-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at 0 °C, add TBS-Cl (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the TBS-protected alcohol.
-
Step 2: Sharpless Asymmetric Epoxidation
This protocol details the enantioselective epoxidation of the protected homoallylic alcohol.
-
Materials:
-
TBS-protected (2S,3S)-3-methylpent-4-en-2-ol
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in decane (5.5 M)
-
Dichloromethane (CH2Cl2), anhydrous
-
Cellexite
-
Saturated aqueous sodium sulfite solution
-
-
Procedure:
-
To a solution of (+)-DET (0.15 eq) in anhydrous CH2Cl2 at -20 °C, add Ti(OiPr)4 (0.1 eq).
-
Stir the mixture for 30 minutes, then add the TBS-protected alcohol (1.0 eq) in CH2Cl2.
-
Add TBHP (2.0 eq) dropwise while maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Cellexite, washing with CH2Cl2.
-
Wash the filtrate with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude epoxide by flash column chromatography.
-
Step 3: Epoxide Ring Opening with 1,2,4-Triazole
This protocol describes the nucleophilic attack of 1,2,4-triazole on the synthesized epoxide.
-
Materials:
-
Chiral epoxide from Step 2
-
1,2,4-Triazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate, anhydrous
-
-
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C, add 1,2,4-triazole (1.5 eq) portion-wise.
-
Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases.
-
Add a solution of the epoxide (1.0 eq) in DMF to the mixture.
-
Heat the reaction to 80 °C and stir for 24 hours.
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Data Presentation
The following tables summarize the expected quantitative data for the proposed synthetic pathway.
Table 1: Summary of Reaction Yields and Purity
| Step | Product | Starting Material | Expected Yield (%) | Purity (by HPLC, %) |
| 1 | TBS-protected alcohol | (2S,3S)-3-methylpent-4-en-2-ol | 90-95 | >98 |
| 2 | Chiral epoxide | TBS-protected alcohol | 80-85 | >97 |
| 3 | Triazole intermediate | Chiral epoxide | 70-75 | >95 |
Table 2: Expected Spectroscopic and Analytical Data
| Step | Product | Expected ¹H NMR Signals (ppm, CDCl₃) | Expected ¹³C NMR Signals (ppm, CDCl₃) | Expected Mass (m/z) [M+H]⁺ |
| 1 | TBS-protected alcohol | 5.8-5.6 (m, 1H), 5.1-4.9 (m, 2H), 3.8-3.6 (m, 1H), 2.4-2.2 (m, 1H), 1.1 (d, 3H), 0.9 (s, 9H), 0.1 (s, 6H) | ~140, 115, 75, 45, 25, 20, 18, -4 | ~215.2 |
| 2 | Chiral epoxide | 3.1-2.9 (m, 1H), 2.8-2.6 (m, 2H), 3.7-3.5 (m, 1H), 1.8-1.6 (m, 1H), 1.2 (d, 3H), 0.9 (s, 9H), 0.1 (s, 6H) | ~75, 60, 55, 40, 25, 20, 18, -4 | ~231.2 |
| 3 | Triazole intermediate | 8.1 (s, 1H), 7.9 (s, 1H), 4.5-4.3 (m, 2H), 4.0-3.8 (m, 1H), 3.7-3.5 (m, 1H), 2.0-1.8 (m, 1H), 1.2 (d, 3H), 0.9 (s, 9H), 0.1 (s, 6H) | ~152, 145, 75, 70, 55, 40, 25, 20, 18, -4 | ~300.2 |
Note: The spectroscopic data presented are hypothetical and based on typical chemical shifts for similar functional groups.
Mechanism of Action of Azole Antifungals
The proposed final compound, being an azole derivative, is expected to exhibit its antifungal activity by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a key component of the ergosterol biosynthesis pathway.
Caption: Mechanism of action of azole antifungals via inhibition of ergosterol biosynthesis.
This application note presents a hypothetical but chemically sound synthetic route for a novel azole antifungal agent using (2S,3S)-3-methylpent-4-en-2-ol as a chiral precursor. The proposed protocols for the key synthetic steps, along with the expected data, provide a framework for the potential development of new antifungal compounds. Further research would be required to optimize the reaction conditions and to synthesize and evaluate the biological activity of the final target compounds.
References
Application of 3-methylpent-4-en-2-ol in Fragrance Synthesis: A Plausible Approach via Sigmatropic Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpent-4-en-2-ol is a secondary allylic alcohol that, while not a prominent fragrance ingredient itself, possesses the requisite functional groups for transformation into potent odorants. Its value in fragrance synthesis lies in its potential as a precursor for the construction of more complex molecules with desirable olfactory properties. The presence of both a hydroxyl group and a vinyl group allows for a variety of chemical modifications, most notably sigmatropic rearrangements, which are powerful tools for carbon-carbon bond formation in the fragrance industry. This application note details a plausible synthetic route for the conversion of 3-methylpent-4-en-2-ol into a γ,δ-unsaturated ketone, a common structural motif in many floral and fruity fragrance molecules. The protocol provided is based on the well-established Carroll-Claisen rearrangement, a reliable and efficient method for the synthesis of such compounds.
Principle of the Synthetic Approach
The proposed application leverages the Carroll-Claisen rearrangement, a[1][1]-sigmatropic rearrangement of an allylic β-keto ester. In this reaction, 3-methylpent-4-en-2-ol is first reacted with a β-keto ester, such as ethyl acetoacetate, to form an allylic acetoacetate ester. Upon heating, this intermediate undergoes a concerted rearrangement to form a γ,δ-unsaturated ketone with the elimination of carbon dioxide. This transformation is a valuable method for extending the carbon chain and introducing a ketone functionality, both of which can significantly influence the final odor profile of the molecule.
Experimental Protocols
Synthesis of an Allylic Acetoacetate Ester from 3-methylpent-4-en-2-ol
This protocol describes the initial esterification of 3-methylpent-4-en-2-ol with ethyl acetoacetate.
Materials:
-
3-methylpent-4-en-2-ol (98% purity)
-
Ethyl acetoacetate (99% purity)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-methylpent-4-en-2-ol (10.0 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), toluene (100 mL), and a catalytic amount of p-toluenesulfonic acid (0.2 g).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Continue the reaction until no more water is collected (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude allylic acetoacetate ester.
Carroll-Claisen Rearrangement to a γ,δ-Unsaturated Ketone
This protocol details the thermal rearrangement of the allylic acetoacetate ester to the target γ,δ-unsaturated ketone.
Materials:
-
Crude allylic acetoacetate ester from the previous step
-
High-boiling point solvent (e.g., diphenyl ether)
-
Distillation apparatus
-
Heating mantle with a temperature controller
Procedure:
-
Place the crude allylic acetoacetate ester in a round-bottom flask equipped with a distillation apparatus.
-
Add a high-boiling point solvent if necessary to facilitate even heating.
-
Heat the mixture to a temperature of 180-220 °C. The rearrangement is accompanied by the evolution of carbon dioxide.
-
The product, a γ,δ-unsaturated ketone, is distilled as it is formed.
-
Collect the distillate and purify it by fractional distillation under reduced pressure.
Data Presentation
Table 1: Physicochemical Properties of Reactant and a Plausible Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Odor Profile (Predicted) |
| 3-methylpent-4-en-2-ol | C₆H₁₂O | 100.16 | 121-122 | Green, slightly herbaceous |
| 5-methylhept-6-en-2-one | C₈H₁₄O | 126.20 | ~160-170 | Fruity, floral, green |
Table 2: Representative Reaction Parameters for Carroll-Claisen Rearrangement
| Parameter | Value |
| Reaction Temperature | 180 - 220 °C |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 60 - 80% |
Visualizations
Caption: Synthetic pathway from 3-methylpent-4-en-2-ol to a γ,δ-unsaturated ketone.
Caption: Experimental workflow for the two-step synthesis.
Conclusion
While direct applications of 3-methylpent-4-en-2-ol in commercial fragrance synthesis are not extensively documented, its chemical structure makes it a viable precursor for the synthesis of valuable fragrance ingredients. The presented Carroll-Claisen rearrangement protocol illustrates a plausible and efficient method to convert this simple allylic alcohol into a γ,δ-unsaturated ketone, a class of compounds often possessing desirable fruity and floral notes. This application note provides a foundation for researchers to explore the potential of 3-methylpent-4-en-2-ol and similar building blocks in the discovery and development of novel fragrance materials. Further derivatization of the resulting ketone could lead to a wider range of odorants with unique and interesting olfactory profiles.
References
Application Notes and Protocols: Reaction of 3-methylpent-4-en-2-ol with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction of the chiral allylic alcohol, 3-methylpent-4-en-2-ol, with various organometallic reagents. This reaction is a valuable tool in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters, which is of significant interest in the synthesis of complex organic molecules and active pharmaceutical ingredients.
Introduction
The reaction of organometallic reagents with carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. When a chiral substrate such as 3-methylpent-4-en-2-ol is used, the stereochemical outcome of the reaction becomes a critical aspect. The inherent chirality of the starting material can direct the approach of the nucleophilic organometallic reagent, leading to the preferential formation of one diastereomer over the other. The stereoselectivity of these additions is influenced by several factors, including the nature of the organometallic reagent, the solvent, temperature, and the presence of chelating or non-chelating Lewis acids. Understanding and controlling these factors is crucial for the efficient synthesis of enantiomerically enriched compounds.
The products of these reactions, substituted chiral alcohols, are versatile intermediates in the synthesis of a variety of organic molecules, including natural products and pharmaceutical agents. The ability to control the stereochemistry at the newly formed carbinol center is of paramount importance in drug development, as different stereoisomers of a drug can exhibit vastly different pharmacological activities.
Reaction Mechanisms and Stereochemical Models
The diastereoselectivity of the addition of organometallic reagents to chiral α-substituted carbonyl compounds, such as the ketone corresponding to 3-methylpent-4-en-2-ol, can often be rationalized using established stereochemical models.
Felkin-Anh Model
The Felkin-Anh model is a widely accepted model for predicting the stereochemistry of nucleophilic attack on chiral carbonyl compounds. It postulates that the nucleophile will attack the carbonyl carbon from the less hindered face. The conformation of the substrate is arranged such that the largest group at the α-carbon is positioned anti-periplanar to the incoming nucleophile to minimize steric hindrance.
Chelation Control
In cases where the α-substituent on the carbonyl compound has a heteroatom capable of coordinating with the metal center of the organometallic reagent (or an added Lewis acid), a cyclic, chelated intermediate can be formed. This chelation locks the conformation of the substrate and directs the nucleophilic attack from a specific face, often leading to a different diastereomer than predicted by the Felkin-Anh model. The choice of solvent can significantly influence whether a reaction proceeds under chelation or non-chelation control.
Data Presentation: Diastereoselectivity of Organometallic Additions to 3-methylpent-4-en-2-one
The following table summarizes the expected diastereoselectivity for the addition of various organometallic reagents to 3-methylpent-4-en-2-one, the oxidized form of 3-methylpent-4-en-2-ol. The diastereomeric ratio (d.r.) indicates the ratio of the syn to the anti addition product.
| Organometallic Reagent | Reagent Type | Expected Major Diastereomer | Expected Diastereomeric Ratio (syn:anti) | Notes |
| Methylmagnesium bromide (MeMgBr) | Grignard | syn | Moderate to high | Reaction in chelating solvents like THF is expected to favor the syn product via a chelation-controlled pathway. |
| Methyllithium (MeLi) | Organolithium | syn or anti | Variable | The stereochemical outcome can be highly dependent on the solvent and the presence of additives. In non-chelating solvents, the Felkin-Anh (anti) product may be favored. |
| Dimethylcuprate ((CH₃)₂CuLi) | Organocuprate | anti | High | Organocuprates generally favor 1,4-conjugate addition to α,β-unsaturated systems, but in the case of ketones, 1,2-addition can occur, typically following a non-chelation pathway (Felkin-Anh). |
| Diethylzinc (Et₂Zn) / Lewis Acid | Organozinc | syn | High | The use of a Lewis acid like TiCl₄ can promote a highly diastereoselective chelation-controlled addition. |
Note: The data presented is based on established principles of stereoselectivity in organometallic additions to chiral carbonyls. Actual experimental results may vary based on specific reaction conditions.
Experimental Protocols
The following are generalized protocols for the reaction of organometallic reagents with 3-methylpent-4-en-2-ol. Note: These reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Oxidation of 3-methylpent-4-en-2-ol to 3-methylpent-4-en-2-one
Materials:
-
3-methylpent-4-en-2-ol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 3-methylpent-4-en-2-ol in anhydrous DCM, add PCC or DMP in one portion.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-methylpent-4-en-2-one.
General Protocol for the Addition of a Grignard Reagent (e.g., Methylmagnesium Bromide)
Materials:
-
3-methylpent-4-en-2-one
-
Methylmagnesium bromide (solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-methylpent-4-en-2-one in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the methylmagnesium bromide solution dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for the specified time (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography and determine the diastereomeric ratio by ¹H NMR or GC analysis.
General Protocol for the Addition of an Organolithium Reagent (e.g., Methyllithium)
Materials:
-
3-methylpent-4-en-2-one
-
Methyllithium (solution in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Follow the procedure for the Grignard addition, substituting methyllithium for methylmagnesium bromide and using either anhydrous diethyl ether or THF as the solvent.
-
The choice of solvent can influence the stereochemical outcome.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of diastereomeric alcohols.
Stereochemical Models
Caption: Comparison of Felkin-Anh and Chelation control models.
Applications in Drug Development
The chiral alcohol products obtained from the reaction of organometallic reagents with 3-methylpent-4-en-2-ol are valuable building blocks in the synthesis of complex molecules with potential therapeutic applications. The introduction of new stereocenters with high diastereoselectivity is a key step in the total synthesis of many natural products and their analogs that exhibit biological activity. For instance, the stereochemistry of hydroxyl and methyl groups along a carbon chain is often critical for the binding of a molecule to its biological target.
While direct applications of the immediate products of 3-methylpent-4-en-2-ol reactions in drug development are not extensively documented in publicly available literature, the structural motifs generated are present in a wide range of bioactive molecules. For example, polyketide natural products, which include many antibiotic, antifungal, and anticancer agents, are rich in chiral centers with hydroxyl and methyl substituents. The methodologies described herein provide a reliable means of constructing such stereochemically complex fragments.
Conclusion
The reaction of 3-methylpent-4-en-2-ol with organometallic reagents offers a versatile and powerful method for the diastereoselective synthesis of chiral alcohols. By carefully selecting the organometallic reagent, solvent, and reaction conditions, it is possible to control the stereochemical outcome of the reaction, favoring either the syn or anti diastereomer. This control is of fundamental importance in the field of organic synthesis and has significant implications for the development of new therapeutic agents. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore and utilize these reactions in their own synthetic endeavors.
Application Notes and Protocols for the Large-Scale Synthesis of 3-Methylpent-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpent-4-en-2-ol is a valuable chiral secondary allylic alcohol intermediate in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals. Its structure incorporates both a stereocenter and a reactive vinyl group, making it a versatile building block for creating molecular complexity. This document provides detailed application notes and a comprehensive protocol for the large-scale synthesis of 3-methylpent-4-en-2-ol via a Grignard reaction, a robust and scalable method for carbon-carbon bond formation.
Synthetic Pathway Overview
The synthesis of 3-methylpent-4-en-2-ol is achieved through the nucleophilic addition of a vinyl Grignard reagent to isobutyraldehyde (2-methylpropanal). The reaction proceeds in two main stages: the formation of the Grignard reagent and the subsequent reaction with the aldehyde, followed by an aqueous workup to yield the desired alcohol.
Caption: Synthetic pathway for 3-methylpent-4-en-2-ol.
Data Presentation
Table 1: Physical and Chemical Properties of 3-Methylpent-4-en-2-ol
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol [1] |
| CAS Number | 1569-59-1[1] |
| IUPAC Name | 3-methylpent-4-en-2-ol[1] |
| Appearance | Colorless liquid |
| Boiling Point | Approx. 135-137 °C (at atmospheric pressure) |
| Density | Approx. 0.83 g/cm³ |
| Solubility | Sparingly soluble in water, soluble in common organic solvents |
Table 2: Representative Reaction Parameters for Large-Scale Synthesis
| Parameter | Value |
| Scale | 1.0 mole |
| Vinyl Bromide | 1.3 moles (1.3 eq) |
| Magnesium Turnings | 1.2 gram-atoms (1.2 eq) |
| Isobutyraldehyde | 1.0 mole (1.0 eq) |
| Solvent (Anhydrous THF) | ~2.0 L |
| Reaction Temperature (Grignard formation) | Reflux |
| Reaction Temperature (Aldehyde addition) | 0-5 °C (initial), then room temperature |
| Typical Yield | 75-85% |
| Purity (after distillation) | >98% |
Experimental Protocols
This protocol is designed for a 1.0 mole scale synthesis. All glassware should be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon to maintain anhydrous conditions. Grignard reactions are highly sensitive to moisture.
Part 1: Preparation of Vinylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings: 29.2 g (1.2 g-atoms)
-
Vinyl bromide: 140 g (1.3 moles)
-
Anhydrous tetrahydrofuran (THF): 500 mL
-
Iodine crystal (as initiator, if needed)
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel (250 mL)
-
Nitrogen or argon inlet
Procedure:
-
Place the magnesium turnings in the 2 L flask.
-
Assemble the glassware and flush the system with dry nitrogen or argon.
-
Add enough anhydrous THF to just cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of vinyl bromide in 120 mL of anhydrous THF.
-
Add a small portion (approx. 5 mL) of the vinyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, a small crystal of iodine can be added, or the flask can be gently warmed.
-
Once the reaction has started, add the remaining 350 mL of anhydrous THF to the flask.
-
Add the rest of the vinyl bromide solution dropwise from the funnel at a rate that maintains a moderate reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting gray-to-black solution is the vinylmagnesium bromide reagent.
Part 2: Synthesis of 3-Methylpent-4-en-2-ol
Materials:
-
Vinylmagnesium bromide solution (from Part 1)
-
Isobutyraldehyde (2-methylpropanal): 72.1 g (1.0 mole), freshly distilled
-
Anhydrous tetrahydrofuran (THF): 500 mL
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Equipment:
-
Large dropping funnel (1 L)
-
Large beaker or flask for quenching
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Cool the prepared vinylmagnesium bromide solution to 0-5 °C using an ice bath.
-
Dissolve the freshly distilled isobutyraldehyde in 500 mL of anhydrous THF and place it in the dropping funnel.
-
Add the isobutyraldehyde solution dropwise to the cold, stirring Grignard reagent at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Slowly and carefully pour the reaction mixture into a large beaker containing a stirred, saturated aqueous solution of ammonium chloride (approximately 1 L) cooled in an ice bath. This will quench the reaction and precipitate magnesium salts.
-
Transfer the mixture to a 2 L separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 250 mL).
-
Combine all organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvents under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure 3-methylpent-4-en-2-ol.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-methylpent-4-en-2-ol.
Safety Precautions
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere.
-
Anhydrous ether and THF are extremely flammable. Avoid open flames and sparks.
-
Vinyl bromide is a carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The quenching of the Grignard reaction is exothermic. Perform this step slowly and with cooling.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, throughout the procedure.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylpent-4-en-2-ol
Welcome to the technical support center for the synthesis of 3-methylpent-4-en-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-methylpent-4-en-2-ol, primarily focusing on the Grignard reaction between crotonaldehyde and a vinylmagnesium halide.
Issue 1: Low or No Product Yield
Question: My Grignard reaction is yielding very little or no 3-methylpent-4-en-2-ol. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Grignard reaction is a frequent issue, often stemming from the sensitivity of the Grignard reagent to moisture and air. Here are the primary causes and their solutions:
-
Wet Glassware or Reagents: Grignard reagents are highly reactive with protic solvents like water and alcohols. Any residual moisture will quench the reagent, preventing it from reacting with the aldehyde.
-
Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction with the alkyl halide to form the Grignard reagent.
-
Solution: Activate the magnesium surface before adding the alkyl halide. This can be achieved by:
-
Gently crushing the magnesium turnings with a glass rod (in the reaction flask, under inert atmosphere) to expose a fresh surface.[1]
-
Adding a small crystal of iodine, which will react with the magnesium surface.
-
Adding a few drops of 1,2-dibromoethane.
-
-
-
Poor Quality Starting Materials: Impurities in the crotonaldehyde or vinyl halide can interfere with the reaction.
-
Solution: Use freshly distilled crotonaldehyde. Commercial crotonaldehyde may contain water or other impurities.[4] Ensure the vinyl halide is of high purity.
-
Issue 2: Formation of Significant Side Products (Low Selectivity)
Question: I am observing a significant amount of a side product in my reaction mixture, reducing the yield of the desired 3-methylpent-4-en-2-ol. How can I improve the selectivity?
Answer:
The primary side reaction in the synthesis of 3-methylpent-4-en-2-ol from crotonaldehyde is the 1,4-conjugate addition of the Grignard reagent, leading to the formation of 3-methylpentan-1-one after workup. The desired reaction is the 1,2-addition to the carbonyl group.
-
Cause: Grignard reagents can act as both "hard" and "soft" nucleophiles. While they generally favor 1,2-addition, 1,4-addition can be a competitive pathway with α,β-unsaturated aldehydes like crotonaldehyde.[2][4][5]
-
Solution: Use of Lewis Acids: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can significantly enhance the selectivity for 1,2-addition. The cerium ion coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and directing the nucleophilic attack to this position.[6][7]
| Condition | Observed Outcome | Recommendation |
| No Additive | Mixture of 1,2- and 1,4-addition products. | Add anhydrous CeCl₃ to the aldehyde solution before adding the Grignard reagent. |
| With Anhydrous CeCl₃ | Predominantly 1,2-addition product (3-methylpent-4-en-2-ol). | Stir the anhydrous CeCl₃ with the aldehyde in THF for an hour before cooling and adding the Grignard reagent. |
Experimental Protocol: Synthesis of 3-Methylpent-4-en-2-ol via Grignard Reaction
This protocol outlines the synthesis of 3-methylpent-4-en-2-ol from crotonaldehyde and vinylmagnesium bromide with the use of cerium(III) chloride to promote 1,2-addition.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous cerium(III) chloride (CeCl₃)
-
Crotonaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Vinylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of vinyl bromide (1.1 equivalents) in anhydrous THF via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.[3]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Preparation of the Aldehyde-Lewis Acid Adduct:
-
In a separate flame-dried flask under a nitrogen atmosphere, suspend anhydrous cerium(III) chloride (1.1 equivalents) in anhydrous THF.
-
Stir the suspension vigorously for 1-2 hours to ensure it is finely dispersed.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add freshly distilled crotonaldehyde (1.0 equivalent) to the CeCl₃ suspension and stir for 1 hour.
-
-
Grignard Addition:
-
Slowly add the prepared vinylmagnesium bromide solution to the cold aldehyde-CeCl₃ mixture via a cannula.
-
Maintain the temperature at -78 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain 3-methylpent-4-en-2-ol.
-
Expected Yield: With the use of CeCl₃, yields for 1,2-addition products can be significantly improved, often exceeding 90%.
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere (nitrogen or argon) necessary for this reaction?
A1: Grignard reagents are highly reactive and can be destroyed by oxygen and moisture in the air.[2] Performing the reaction under an inert atmosphere prevents the degradation of the Grignard reagent, thus maximizing the yield of the desired product.
Q2: Can I use a different solvent instead of THF or diethyl ether?
A2: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are crucial for stabilizing the Grignard reagent through coordination with the magnesium atom.[8] Using non-coordinating or protic solvents will result in the failure of the reaction.
Q3: How can I confirm the formation of the Grignard reagent?
A3: The initiation of the Grignard reaction is usually indicated by the disappearance of the iodine color (if used as an initiator), the formation of a cloudy or grayish solution, and a noticeable exothermic reaction. For a more quantitative measure, titration methods can be employed to determine the concentration of the Grignard reagent before its use.
Q4: What is the purpose of the saturated ammonium chloride wash?
A4: The saturated ammonium chloride solution is used to quench the reaction by protonating the magnesium alkoxide formed after the Grignard addition. It is a mild acidic workup that helps to minimize side reactions that might occur with stronger acids, such as dehydration of the allylic alcohol product.[3]
Q5: My final product is impure. What are the likely contaminants and how can I remove them?
A5: Common impurities include the 1,4-addition side product (3-methylpentan-1-one), unreacted crotonaldehyde, and biphenyl (from a side reaction during Grignard formation). Fractional distillation is the most effective method for purifying 3-methylpent-4-en-2-ol from these impurities due to differences in their boiling points.
Visualizing the Process
To aid in understanding the experimental workflow and the key reaction pathway, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of 3-methylpent-4-en-2-ol.
Caption: Regioselectivity in the Grignard reaction with crotonaldehyde.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. publications.iupac.org [publications.iupac.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Grignard Reaction [organic-chemistry.org]
Troubleshooting diastereoselectivity in 3-methylpent-4-en-2-ol synthesis
Technical Support Center: Synthesis of 3-methylpent-4-en-2-ol
Welcome to the technical support center for the synthesis of 3-methylpent-4-en-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselective synthesis of this key homoallylic alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of 3-methylpent-4-en-2-ol with diastereocontrol?
A1: The synthesis of 3-methylpent-4-en-2-ol, a homoallylic alcohol, is typically achieved through the crotylation of acetaldehyde. The diastereoselectivity of this reaction is crucial and can be controlled by various methods, including:
-
Boron-based reagents: Crotylboronates are widely used due to their predictable stereochemical outcomes. The choice of chiral ligands on the boron atom can afford high enantioselectivity and diastereoselectivity. The reaction is believed to proceed through a chair-like Zimmerman-Traxler transition state.
-
Organozinc reagents: The addition of allylic zinc reagents to aldehydes is another effective method. The preparation of these reagents can be mediated by zinc dust and lithium chloride.[1][2]
-
Organoindium reagents: Allylic indium reagents can be generated in situ and react with aldehydes to produce homoallylic alcohols. The diastereoselectivity can be influenced by the ligands on the indium atom.
-
Catalytic methods: Modern approaches utilize catalytic amounts of metals like iridium, ruthenium, or nickel to achieve high stereoselectivity.[3][4] These methods often involve the in-situ formation of the active crotylating agent.
Q2: I am observing a low diastereomeric ratio (dr) in my reaction. What are the potential causes?
A2: A low diastereomeric ratio is a common issue and can stem from several factors:
-
Isomerization of the crotylating agent: The (E)- and (Z)-isomers of the crotylating agent often lead to different diastereomers of the product. If your crotylating agent is isomerizing under the reaction conditions, a mixture of diastereomers will be formed.
-
Incorrect reaction temperature: Temperature can significantly impact the transition state energies. Running the reaction at a suboptimal temperature can lower the energy difference between the transition states leading to the different diastereomers. Lower temperatures often favor higher diastereoselectivity.
-
Inappropriate solvent: The polarity and coordinating ability of the solvent can influence the geometry of the transition state and the reactivity of the reagents.
-
Lewis acid/base effects: The presence of Lewis acidic or basic species can alter the reaction mechanism and stereochemical outcome. For instance, in allylboration, magnesium salts can sequester the borane and affect selectivity.
-
Substrate control issues: While reagent control is dominant in many crotylation reactions, the facial selectivity of the aldehyde can sometimes play a role, especially with bulky substrates.
Q3: How can I accurately determine the diastereomeric ratio of my 3-methylpent-4-en-2-ol product?
A3: The diastereomeric ratio is typically determined using analytical techniques that can distinguish between the diastereomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for determining the dr. The signals for the protons on the newly formed stereocenters will have different chemical shifts and coupling constants for each diastereomer. Integration of these distinct signals allows for quantification of the ratio.
-
Gas Chromatography (GC): If the diastereomers are sufficiently volatile and thermally stable, GC using a chiral or even a standard capillary column can often separate them, allowing for quantification by peak area integration.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a very effective method for separating and quantifying diastereomers.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 3-methylpent-4-en-2-ol.
Problem: Poor Diastereoselectivity
Detailed Steps:
-
Check the Crotylating Agent:
-
Purity: Ensure the crotylating agent (e.g., crotylboronate, crotylzinc halide) is pure and free from contaminants that could interfere with the reaction.
-
Isomeric Ratio: The geometry of the crotyl group is critical. For instance, (E)-crotylboronates typically give the anti-diastereomer, while (Z)-crotylboronates give the syn-diastereomer. Verify the isomeric purity of your starting material by 1H NMR. If the isomeric ratio is poor, this will directly translate to a poor diastereomeric ratio in the product.
-
-
Review Reaction Conditions:
-
Temperature: As a general rule, lower reaction temperatures lead to higher diastereoselectivity. If you are running the reaction at room temperature, try lowering it to 0 °C, -20 °C, or even -78 °C.
-
Solvent: The solvent can have a significant impact on the transition state. Ethereal solvents like THF or diethyl ether are common. If you are using a non-coordinating solvent, consider switching to a coordinating one, or vice versa.
-
Reagent/Catalyst: If optimizing conditions does not improve the diastereoselectivity, consider changing the crotylating agent or catalyst system entirely. Different metals and ligands can have a profound effect on the stereochemical outcome.
-
-
Verify Analytical Method:
-
Ensure that your analytical method (NMR, GC, or HPLC) is capable of resolving the diastereomers. If the peaks are overlapping, it may not be possible to get an accurate measurement of the diastereomeric ratio. Consider using a higher field NMR spectrometer or developing a more robust chromatographic method.
-
Experimental Protocols
Protocol 1: Diastereoselective Crotylation using a Chiral Boron Reagent
This protocol describes a general procedure for the synthesis of 3-methylpent-4-en-2-ol using a tartrate-derived crotylboronate, which is known to provide good diastereoselectivity.
Workflow Diagram:
Procedure:
-
Preparation of the Chiral Crotylboronate: In a flame-dried, argon-purged flask, dissolve diisopropyl tartrate (1.2 equiv.) in anhydrous THF. Cool the solution to 0 °C and add crotylboronic acid pinacol ester (1.0 equiv.). Stir the mixture for 30 minutes.
-
Reaction Setup: Cool the solution of the chiral crotylboronate to -78 °C (dry ice/acetone bath).
-
Addition of Aldehyde: Slowly add a solution of freshly distilled acetaldehyde (1.1 equiv.) in anhydrous THF to the reaction mixture over 10 minutes.
-
Reaction Time: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-methylpent-4-en-2-ol.
-
Analysis: Determine the yield and diastereomeric ratio by 1H NMR and/or chiral GC/HPLC.
Data Presentation
The following tables summarize the effect of various reaction parameters on the diastereoselectivity of the synthesis of 3-methylpent-4-en-2-ol.
Table 1: Effect of Temperature on Diastereoselectivity
| Entry | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 1 | 25 | 70:30 | 85 |
| 2 | 0 | 85:15 | 82 |
| 3 | -20 | 92:8 | 78 |
| 4 | -78 | >98:2 | 75 |
Reaction conditions: (E)-crotylboronate, acetaldehyde, THF, 3 hours.
Table 2: Effect of Solvent on Diastereoselectivity
| Entry | Solvent | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 1 | THF | >98:2 | 75 |
| 2 | CH₂Cl₂ | 90:10 | 72 |
| 3 | Toluene | 88:12 | 65 |
| 4 | Hexane | 85:15 | 60 |
Reaction conditions: (E)-crotylboronate, acetaldehyde, -78 °C, 3 hours.
Table 3: Comparison of Crotylating Agents
| Entry | Crotylating Agent | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 1 | (E)-Crotylboronate (Tartrate) | >98:2 | 75 |
| 2 | Crotylzinc Bromide | 80:20 | 68 |
| 3 | Crotylindium (in situ) | 75:25 | 70 |
Reaction conditions: Acetaldehyde, THF, -78 °C, 3 hours.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 3. anti-Diastereo- and Enantioselective Carbonyl Crotylation from the Alcohol or Aldehyde Oxidation Level Employing a Cyclometallated Iridium Catalyst: α-Methyl Allyl Acetate as a Surrogate to Preformed Crotylmetal Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereo- and Site-Selective Crotylation of Alcohol Proelectrophiles via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by Methylallene and Butadiene - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization of chiral 3-methylpent-4-en-2-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of chiral 3-methylpent-4-en-2-ol during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for chiral 3-methylpent-4-en-2-ol?
A: Racemization is the process in which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity. For a chiral molecule like 3-methylpent-4-en-2-ol, maintaining a specific stereochemistry (enantiomeric purity) is often critical for its biological activity and therapeutic efficacy in drug development. Racemization leads to a loss of the desired enantiomer, potentially reducing the compound's effectiveness or introducing undesired side effects.
Q2: What are the primary causes of racemization in 3-methylpent-4-en-2-ol?
A: The primary cause of racemization in this secondary allylic alcohol is the formation of a resonance-stabilized allylic carbocation intermediate. This can be facilitated by:
-
Acidic Conditions: Protonation of the hydroxyl group makes it a good leaving group (water), leading to the formation of a planar carbocation. Subsequent nucleophilic attack can occur from either face of the carbocation, resulting in a racemic mixture.
-
Basic Conditions: While less common for racemization of the alcohol itself, strong bases can catalyze isomerization or other reactions that may compromise stereochemical integrity, especially if the hydroxyl group is converted to a different functional group.
-
Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for carbocation formation, increasing the rate of racemization.
-
Certain Reagents: Lewis acids or other reagents that can coordinate to the hydroxyl group can also promote the formation of the carbocation intermediate.
Q3: How can I prevent racemization of 3-methylpent-4-en-2-ol during my experiments?
A: Several strategies can be employed to minimize or prevent racemization:
-
Maintain Neutral pH: Avoid strongly acidic or basic conditions during reactions and workup procedures. Use buffers if necessary to maintain a neutral pH.
-
Low Temperatures: Perform reactions and purifications at the lowest practical temperature to minimize the rate of potential racemization.
-
Use of Protecting Groups: Protecting the hydroxyl group as an ether (e.g., silyl ether) can prevent its protonation and subsequent elimination to form a carbocation.
-
Enzymatic Kinetic Resolution: This technique can be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol, thereby preserving the enantiomeric purity of both.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Excess (%ee) After Acidic Workup
Problem: You observe a significant decrease in the enantiomeric excess of your 3-methylpent-4-en-2-ol sample after performing an acidic workup.
Possible Cause: The acidic conditions are causing racemization through the formation of an allylic carbocation.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Neutralize Carefully | During the workup, slowly add a mild base (e.g., saturated sodium bicarbonate solution) dropwise with vigorous stirring and cooling in an ice bath to quench the acid. Monitor the pH to ensure it does not become strongly basic. | Minimizes the time the compound is exposed to acidic conditions, thereby reducing the extent of racemization. |
| Use a Milder Acid | If an acidic wash is necessary, consider using a weaker acid (e.g., dilute citric acid solution) instead of strong mineral acids like HCl or H2SO4. | Reduces the propensity for protonation of the hydroxyl group and subsequent carbocation formation. |
| Solvent Extraction without Acid | Wash the organic layer with brine (saturated NaCl solution) instead of an acidic solution to remove water-soluble impurities. | Avoids acidic conditions altogether, preserving the enantiomeric purity. |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-3-Methylpent-4-en-2-ol using Novozym 435
This protocol describes the separation of enantiomers of 3-methylpent-4-en-2-ol via lipase-catalyzed acylation. One enantiomer is selectively acylated, allowing for separation from the unreacted enantiomer.
Materials:
-
(±)-3-Methylpent-4-en-2-ol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Anhydrous toluene (solvent)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (±)-3-methylpent-4-en-2-ol (1.0 g, 10 mmol) in anhydrous toluene (50 mL), add vinyl acetate (1.29 g, 15 mmol).
-
Add Novozym 435 (100 mg) to the mixture.
-
Stir the reaction mixture at room temperature (25 °C) and monitor the progress by chiral HPLC or GC.
-
When approximately 50% conversion is reached, filter off the enzyme and wash it with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography using a hexane/ethyl acetate gradient.
Expected Results:
This procedure should yield the acetate of one enantiomer and the unreacted alcohol of the other enantiomer, both with high enantiomeric excess. The specific enantiomer that is acylated depends on the substrate and enzyme selectivity.
Protocol 2: Protection of 3-Methylpent-4-en-2-ol as a Silyl Ether
This protocol describes the protection of the hydroxyl group to prevent its involvement in reactions that could lead to racemization.
Materials:
-
Chiral 3-methylpent-4-en-2-ol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the chiral 3-methylpent-4-en-2-ol (1.0 g, 10 mmol) and imidazole (1.02 g, 15 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.66 g, 11 mmol) in anhydrous DCM (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude TBDMS-protected alcohol.
-
Purify by silica gel column chromatography if necessary.
Visualizations
Caption: Acid-catalyzed racemization pathway of 3-methylpent-4-en-2-ol.
Caption: Workflow for preventing racemization of chiral 3-methylpent-4-en-2-ol.
Technical Support Center: Catalyst Poisoning in the Hydrogenation of 3-Methylpent-4-en-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during the hydrogenation of 3-methylpent-4-en-2-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the catalytic hydrogenation of 3-methylpent-4-en-2-ol.
| Problem | Potential Cause | Recommended Solution |
| No or very slow reaction | Catalyst Poisoning: The catalyst's active sites may be blocked by poisons. Common poisons include sulfur compounds (thiols, sulfides), nitrogen compounds (amines, amides), and carbon monoxide.[1] | 1. Check Starting Material Purity: Analyze the starting material and solvent for potential catalyst poisons. Purification of the substrate and solvent may be necessary. 2. Use a Guard Bed: Pass the substrate and solvent through a column of activated carbon or a scavenger resin to remove poisons before the reaction. 3. Increase Catalyst Loading: While not ideal, a higher catalyst loading may compensate for partial poisoning. |
| Poor Catalyst Activity: The catalyst may be old, improperly stored, or from a poor-quality batch. | 1. Use a Fresh Catalyst: Use a new batch of catalyst from a reputable supplier. 2. Proper Catalyst Handling: Ensure the catalyst is stored under an inert atmosphere and handled carefully to avoid exposure to air and moisture.[2] | |
| Mass Transfer Limitations: Inefficient mixing can lead to poor contact between the hydrogen gas, substrate, and catalyst. | 1. Increase Stirring Rate: Vigorous stirring is crucial for effective mass transfer in heterogeneous catalysis. 2. Optimize Solvent: Choose a solvent in which both the substrate and hydrogen have good solubility. Protic solvents like ethanol or methanol often enhance the reaction rate.[3] | |
| Low Selectivity (e.g., formation of byproducts) | Hydrogenolysis of the Allylic Alcohol: The C-OH bond of the allylic alcohol can be cleaved, leading to the formation of 3-methylpentane or other saturated hydrocarbons.[1][4] | 1. Catalyst Choice: Palladium on carbon (Pd/C) can sometimes promote hydrogenolysis. Consider using a different catalyst, such as platinum on carbon (Pt/C), which may show higher selectivity for double bond reduction.[5][6] 2. Milder Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often reduce the extent of hydrogenolysis. 3. Use of Additives: The addition of a small amount of a base (e.g., a non-nucleophilic amine) can sometimes suppress hydrogenolysis. |
| Isomerization of the Double Bond: The double bond may migrate along the carbon chain before hydrogenation occurs. | 1. Catalyst Selection: Some catalysts are more prone to causing isomerization. Experiment with different supports or metal loadings. 2. Optimize Reaction Time: Shorter reaction times can minimize the opportunity for isomerization. Monitor the reaction closely and stop it once the desired conversion is reached. | |
| Inconsistent Reaction Times | Variable Levels of Poisons: Fluctuations in the purity of the starting materials or solvent can lead to inconsistent reaction performance. | 1. Standardize Material Purity: Implement a standard procedure for purifying or testing the purity of all reagents before use. 2. Consistent Catalyst Handling: Ensure that the catalyst is always handled in the same manner to avoid variations in activity. |
| Difficulty in Catalyst Filtration | Fine Catalyst Particles: The catalyst particles may be too fine, leading to slow filtration and potential contamination of the product. | 1. Use Celite® or a Similar Filter Aid: A pad of Celite® on the filter paper can help to trap fine catalyst particles. 2. Allow Catalyst to Settle: Before filtration, stop stirring and allow the catalyst to settle at the bottom of the reaction vessel. Decant the supernatant before filtering the remaining slurry. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in the hydrogenation of 3-methylpent-4-en-2-ol?
A1: The most common catalyst poisons are sulfur-containing compounds (e.g., thiols, thioethers), nitrogen-containing compounds (e.g., amines, amides), and carbon monoxide.[1] These substances can originate from the starting materials, solvents, or reaction byproducts and strongly adsorb to the active sites of the palladium catalyst, blocking them from participating in the hydrogenation reaction.
Q2: How can I detect the presence of catalyst poisons in my reaction?
A2: A sudden drop in reaction rate or complete inhibition of the reaction is a strong indicator of catalyst poisoning. To confirm, you can try running a small-scale reaction with a known clean substrate and the same batch of catalyst. If this reaction proceeds normally, it is likely that your substrate or solvent for the main reaction is contaminated. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or elemental analysis can be used to identify specific contaminants in your starting materials.
Q3: Can a poisoned catalyst be regenerated?
A3: In some cases, yes. The appropriate regeneration method depends on the nature of the poison.
-
For organic residues and coke: Washing the catalyst with a suitable solvent or performing a calcination (heating in the presence of air or an inert gas) can remove adsorbed organic molecules.[7][8]
-
For sulfur poisoning: Oxidation of the sulfur species, for instance, by treatment with hydrogen peroxide, followed by washing can be effective.[9] Another method involves high-temperature treatment with steam or air.[9]
-
For heavy metal poisoning: Regeneration is often difficult and may require harsh chemical treatments that can also damage the catalyst.
Q4: How does the choice of solvent affect catalyst poisoning and the overall reaction?
A4: The solvent plays a crucial role in the hydrogenation reaction. Protic solvents like ethanol and methanol are generally good choices as they can help to solvate the substrate and dissolve hydrogen, which can lead to faster reaction rates.[3] The solvent should be of high purity to avoid introducing catalyst poisons. Some solvents can also influence the selectivity of the reaction.
Q5: What is the difference between catalyst poisoning and catalyst deactivation?
A5: Catalyst poisoning is a specific type of catalyst deactivation where a chemical substance (the poison) binds to the active sites of the catalyst, reducing its activity. Catalyst deactivation is a broader term that encompasses all mechanisms that lead to a loss of catalyst activity over time, including poisoning, sintering (agglomeration of metal particles), fouling (physical blockage of pores), and leaching (loss of the active metal from the support).[7]
Experimental Protocols
General Protocol for the Hydrogenation of 3-Methylpent-4-en-2-ol
This protocol is a general guideline and may require optimization for specific experimental setups and desired outcomes.
-
Catalyst Preparation: In a reaction flask equipped with a magnetic stir bar, add 5 mol% of 10% Palladium on Carbon (Pd/C) catalyst.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Solvent and Substrate Addition: Add a suitable solvent (e.g., ethanol, 0.1 M solution) to the flask, followed by the 3-methylpent-4-en-2-ol substrate.
-
Hydrogen Introduction: Evacuate the flask and backfill with hydrogen gas. This cycle should be repeated three times to ensure the atmosphere is saturated with hydrogen. For laboratory scale, a hydrogen-filled balloon is often used.[3][10]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be purified by distillation or chromatography.
Protocol for Catalyst Regeneration (from sulfur poisoning)
This is a general procedure and should be adapted based on the specific catalyst and poison.
-
Catalyst Recovery: After the reaction, filter the poisoned catalyst and wash it thoroughly with a solvent to remove any residual organic material.
-
Oxidation: Suspend the catalyst in a suitable solvent (e.g., water or a buffered solution). Add a dilute solution of an oxidizing agent, such as hydrogen peroxide, dropwise while stirring.[9]
-
Washing: After the oxidation step, filter the catalyst and wash it extensively with deionized water to remove any residual oxidizing agent and soluble byproducts.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
-
Activation: Before reuse, it is often necessary to activate the regenerated catalyst by reducing it under a stream of hydrogen gas at an elevated temperature.
Visualizations
Caption: Workflow illustrating the catalyst poisoning process and troubleshooting steps.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. m.youtube.com [m.youtube.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Hydrogenation of allyl alcohols catalyzed by aqueous palladium and platinum nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
Optimization of reaction conditions for 3-methylpent-4-en-2-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-methylpent-4-en-2-ol, a key intermediate in various chemical manufacturing processes. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce 3-methylpent-4-en-2-ol?
A1: There are two primary methods for the synthesis of 3-methylpent-4-en-2-ol:
-
Grignard Reaction: This involves the reaction of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) with acetaldehyde. This method directly forms the carbon-carbon bond and the alcohol functionality in a single step.
-
Reduction of 3-methylpent-4-en-2-one: This is a two-step process where the corresponding α,β-unsaturated ketone, 3-methylpent-4-en-2-one, is first synthesized and then selectively reduced to the desired allylic alcohol.
Q2: Which synthetic route generally provides a higher yield?
A2: The yield can vary significantly depending on the optimization of reaction conditions for both methods. While the Grignard reaction is more direct, it can be prone to side reactions that may lower the overall yield. The reduction method, although longer, can sometimes offer higher yields if the reduction of the ketone is highly selective and efficient.
Q3: What are the common impurities or byproducts I should be aware of?
A3: In the Grignard synthesis , potential byproducts include the formation of coupled products from the Grignard reagent itself, as well as byproducts from the reaction with any residual water or atmospheric oxygen. In the reduction of 3-methylpent-4-en-2-one , the main potential byproduct is the fully saturated alcohol, 3-methylpentan-2-ol, resulting from the reduction of both the carbonyl group and the carbon-carbon double bond (1,4-reduction).
Q4: How can I purify the final product, 3-methylpent-4-en-2-ol?
A4: Purification is typically achieved through distillation. Due to the potential for azeotrope formation with water, it may be necessary to first dry the crude product using a suitable drying agent (e.g., anhydrous magnesium sulfate) before fractional distillation under atmospheric or reduced pressure.
Troubleshooting Guides
Below are troubleshooting guides for the two primary synthetic methods.
Method 1: Grignard Reaction of Vinylmagnesium Bromide with Acetaldehyde
This method is a one-pot synthesis but requires careful control of reaction conditions to maximize yield and minimize byproducts.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive Grignard reagent due to moisture or air exposure.- Low reaction temperature.- Impure acetaldehyde. | - Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use freshly prepared or titrated Grignard reagent.- Gradually warm the reaction mixture from a low initial temperature (e.g., 0 °C) to room temperature.- Use freshly distilled acetaldehyde. |
| Formation of a Significant Amount of Byproducts | - Side reactions of the Grignard reagent (e.g., Wurtz coupling).- Reaction with atmospheric CO2. | - Add the acetaldehyde to the Grignard reagent slowly and at a low temperature to control the exothermic reaction.- Maintain a positive pressure of inert gas throughout the reaction and workup. |
| Difficult Product Isolation/Purification | - Emulsion formation during aqueous workup.- Co-distillation with solvent or byproducts. | - Use a saturated aqueous solution of ammonium chloride for quenching the reaction, which can help break up emulsions.- Ensure the organic layer is thoroughly dried before distillation.- Use fractional distillation with a good column to separate the product from close-boiling impurities. |
Experimental Protocol: Grignard Synthesis
-
Preparation: All glassware must be thoroughly flame-dried under vacuum and cooled under a stream of dry nitrogen.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add vinylmagnesium bromide solution in THF (1.0 M).
-
Addition of Aldehyde: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of freshly distilled acetaldehyde in anhydrous THF dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by fractional distillation.
Data Presentation: Grignard Reaction Optimization
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 0 °C to RT | -20 °C to RT | RT |
| Solvent | THF | Diethyl Ether | Toluene |
| Acetaldehyde Addition Time | 30 min | 60 min | 10 min |
| Yield of 3-methylpent-4-en-2-ol (%) | Data not available | Data not available | Data not available |
| Purity (by GC, %) | Data not available | Data not available | Data not available |
Note: Specific yield and purity data are highly dependent on the precise experimental execution and would require dedicated laboratory optimization.
Method 2: Reduction of 3-methylpent-4-en-2-one
This two-step method can offer better control over the final product purity, provided the reduction is selective.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) | | :--- | :--- | :--- | :--- | | Low Yield of Allylic Alcohol | - Incomplete reduction of the ketone.- Over-reduction to the saturated alcohol. | - Increase the molar equivalent of the reducing agent (e.g., NaBH4).- Monitor the reaction progress by TLC to avoid over-reduction.- For improved 1,2-selectivity, consider using Luche reduction conditions (NaBH4 with CeCl3). | | Presence of Saturated Alcohol Byproduct | - Non-selective reduction of the carbon-carbon double bond (1,4-reduction). | - Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).- Use a more selective reducing agent or a specialized procedure like the Luche reduction.[1] | | Difficult Purification | - Similar boiling points of the allylic and saturated alcohols. | - Careful fractional distillation is required.- Chromatographic separation may be necessary if distillation is ineffective. |
Experimental Protocol: Reduction with Sodium Borohydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylpent-4-en-2-one in methanol.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Slowly add water to quench the excess NaBH4.
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether. Wash the combined organic extracts with brine and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by fractional distillation.
Data Presentation: Reduction Condition Optimization
| Parameter | Condition A (NaBH4) | Condition B (Luche Reduction) | Condition C (LiAlH4) |
| Reducing Agent | NaBH4 | NaBH4 / CeCl3 | LiAlH4 |
| Solvent | Methanol | Methanol | Anhydrous Diethyl Ether |
| Temperature | 0 °C | -78 °C to 0 °C | 0 °C to RT |
| Yield of 3-methylpent-4-en-2-ol (%) | Data not available | Data not available | Data not available |
| Selectivity (1,2- vs 1,4-reduction) | Moderate to Good | High | Low to Moderate |
| Purity (by GC, %) | Data not available | Data not available | Data not available |
Note: Specific yield and purity data are highly dependent on the precise experimental execution and would require dedicated laboratory optimization.
Visualizing the Synthetic Pathways
To further clarify the reaction workflows, the following diagrams illustrate the two primary synthetic routes.
Caption: Workflow for the Grignard synthesis of 3-methylpent-4-en-2-ol.
References
Removal of byproducts from 3-methylpent-4-en-2-ol reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 3-methylpent-4-en-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 3-methylpent-4-en-2-ol via a Grignard reaction?
The synthesis of 3-methylpent-4-en-2-ol typically involves the reaction of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) with isopropanal. Potential byproducts can arise from several sources:
-
Unreacted Starting Materials: Residual isopropanal and vinyl bromide.
-
Grignard Reagent Side Reactions:
-
Protonation: The highly basic Grignard reagent can be protonated by trace amounts of water or acidic protons in the reaction mixture, leading to the formation of ethene gas.
-
Homocoupling: Coupling of two vinyl Grignard molecules can result in 1,3-butadiene.[1]
-
-
Aldehyde Side Reactions:
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of isopropanal, leading to the formation of an enolate. Upon workup, this regenerates the starting aldehyde.[2]
-
Reduction: The aldehyde can be reduced to the corresponding alcohol (isopropanol) if the Grignard reagent has a β-hydride that can be transferred.[2]
-
-
Stereoisomers: The product, 3-methylpent-4-en-2-ol, has two chiral centers, meaning it can exist as different stereoisomers (diastereomers and enantiomers). These are isomers of the desired product but may need to be separated for specific applications.
Q2: What is the purpose of the acidic workup, and what are common issues associated with it?
The acidic workup serves two primary purposes: to protonate the alkoxide formed after the Grignard addition to yield the neutral alcohol product and to dissolve the magnesium salts (e.g., Mg(OH)Br) that are insoluble in organic solvents.[3]
Common issues during workup include:
-
Exothermic Reaction: The reaction of the unreacted Grignard reagent and magnesium metal with the acid is highly exothermic. The addition of the reaction mixture to the acid should be done slowly and with cooling (e.g., in an ice bath) to control the reaction rate.[4]
-
Emulsion Formation: Vigorous shaking during extraction can lead to the formation of emulsions, which can be difficult to break. Gentle inversions of the separatory funnel are recommended. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.
-
Product Degradation: The use of strong, hot acid can potentially lead to dehydration of the tertiary alcohol product to form dienes. A cold, dilute acid solution is generally preferred.
Troubleshooting Guide
Issue 1: My final product is contaminated with a lower boiling point impurity.
-
Question: After distillation, I see a significant peak in my GC analysis with a retention time shorter than my product. What could it be, and how can I remove it?
-
Answer: This is likely unreacted isopropanal (boiling point: 49 °C) or 1,3-butadiene (boiling point: -4.4 °C).
-
Identification: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the identity of the impurity.
-
Removal: Careful fractional distillation should be effective in separating these lower-boiling impurities from the desired product (3-methylpent-4-en-2-ol, boiling point: ~121-122 °C). Ensure your distillation column has sufficient theoretical plates for the separation.
-
Issue 2: I have a significant amount of a non-polar impurity that co-distills with my product.
-
Question: My product fraction from distillation is contaminated with a non-polar compound. What is it, and how can I get rid of it?
-
Answer: This could be a coupling byproduct like 1,3-butadiene, or if a high-boiling point solvent like THF was used, it could be residual solvent.
-
Identification: NMR spectroscopy can help identify the structure of the impurity. A non-polar impurity will lack the characteristic alcohol proton signal.
-
Removal:
-
Column Chromatography: Flash chromatography on silica gel is a highly effective method for separating the polar alcohol product from non-polar impurities. A non-polar eluent (e.g., hexane) can be used to first elute the non-polar byproduct, followed by a more polar eluent system (e.g., hexane/ethyl acetate mixture) to elute the desired alcohol.
-
Liquid-Liquid Extraction: A series of extractions with a non-polar solvent (like hexane) before distillation may help to remove a significant portion of the non-polar impurity.
-
-
Issue 3: My overall yield is very low.
-
Question: After purification, my final yield of 3-methylpent-4-en-2-ol is much lower than expected. What are the potential causes?
-
Answer: Low yields can result from several factors throughout the experimental process.
-
Grignard Reagent Formation: The Grignard reagent is sensitive to moisture and air.[1] Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The surface of the magnesium turnings can also be passivated by an oxide layer; activation with iodine or 1,2-dibromoethane may be necessary.[4][5]
-
Side Reactions: As mentioned in the FAQs, protonation of the Grignard reagent, enolization of the aldehyde, and homocoupling of the Grignard reagent can all consume the starting materials and reduce the yield of the desired product.
-
Workup and Purification Losses: Product can be lost during extractions if emulsions form or if the product is partially soluble in the aqueous layer. Material can also be lost during distillation or chromatography.
-
Data Presentation
The following table presents example data for the purification of a 10-gram crude sample of 3-methylpent-4-en-2-ol.
| Purification Stage | Mass of Product (g) | Purity by GC (%) | Key Impurities Removed |
| Crude Reaction Mixture | 10.0 | 75 | Isopropanal, 1,3-butadiene, Isopropanol |
| After Extraction & Washing | 9.5 | 80 | Water-soluble salts, some isopropanol |
| After Fractional Distillation | 7.0 | 95 | Isopropanal, 1,3-butadiene |
| After Column Chromatography | 6.5 | >99 | Residual non-polar impurities |
Experimental Protocols
Protocol: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Charging the Flask: Place the crude 3-methylpent-4-en-2-ol into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle.
-
Collecting Fractions:
-
Forerun: Collect the initial distillate, which will primarily consist of lower-boiling impurities such as unreacted isopropanal. The temperature at the head of the column will be significantly lower than the boiling point of the product.
-
Product Fraction: As the temperature at the head of the column stabilizes near the boiling point of 3-methylpent-4-en-2-ol (~121-122 °C), change the receiving flask to collect the product fraction.
-
High-Boiling Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable high-boiling impurities.
-
-
Analysis: Analyze the collected product fraction by GC or NMR to determine its purity.
Visualizations
Caption: Experimental workflow for the purification of 3-methylpent-4-en-2-ol.
Caption: Logical relationships of potential byproducts in the synthesis.
References
Technical Support Center: 3-Methylpent-4-en-2-ol Synthesis & Workup
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 3-methylpent-4-en-2-ol during experimental workup, particularly following its synthesis via a Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: My yield of 3-methylpent-4-en-2-ol is significantly lower than expected after a standard Grignard workup with dilute acid. What could be the issue?
A1: The primary issue is likely the acidic workup conditions. 3-Methylpent-4-en-2-ol is an allylic alcohol, and this class of compounds is highly susceptible to acid-catalyzed rearrangement and dehydration.[1][2] The acidic environment can protonate the hydroxyl group, which then leaves as a water molecule, forming a resonance-stabilized allylic carbocation. This intermediate can then undergo rearrangement or elimination to form more stable byproducts, thus reducing the yield of your desired product.
Q2: What are the common byproducts I might see if my 3-methylpent-4-en-2-ol has degraded?
A2: Under acidic conditions, you can expect to see a mixture of isomeric dienes and potentially other rearranged alcohols. The formation of a conjugated diene system is a common decomposition pathway for allylic alcohols as it is thermodynamically favorable.
Q3: Is there a recommended alternative to an acidic workup for isolating 3-methylpent-4-en-2-ol after a Grignard reaction?
A3: Yes, a much milder and highly recommended method is to quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[3][4] This solution is effective at protonating the intermediate magnesium alkoxide to yield the desired alcohol without creating a strongly acidic environment that would promote side reactions.[4]
Q4: Can I use a basic workup for 3-methylpent-4-en-2-ol?
A4: While a basic workup is generally safe for allylic alcohols and can be used, it may present challenges in effectively neutralizing any remaining Grignard reagent and breaking up the magnesium salt emulsions that can form. A saturated ammonium chloride quench is often a more straightforward and efficient method for Grignard reaction workups.
Q5: How should I handle the purification of 3-methylpent-4-en-2-ol?
A5: During purification by column chromatography, it is advisable to use a solvent system that is not acidic. Some chemists recommend adding a small amount of a tertiary amine, like triethylamine (Et₃N), to the eluent to deactivate the silica gel. This prevents on-column degradation of the acid-sensitive allylic alcohol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of 3-methylpent-4-en-2-ol | Acid-catalyzed rearrangement or dehydration during workup. | Use a saturated aqueous solution of ammonium chloride to quench the reaction. Avoid strong acids like HCl or H₂SO₄. |
| Presence of multiple, unexpected spots on TLC analysis | Decomposition of the product on the TLC plate (if silica gel is acidic) or during workup. | Spot the TLC plate quickly and elute immediately. Consider using neutralized silica gel plates. Ensure a mild workup procedure was followed. |
| Formation of an inseparable emulsion during workup | Formation of magnesium hydroxides in a basic or insufficiently acidic quench. | A saturated ammonium chloride quench helps to minimize emulsion formation by keeping the magnesium salts soluble in the aqueous layer. |
| Product decomposes during column chromatography | Acidic nature of the silica gel. | Add ~0.1-1% triethylamine to your eluent to neutralize the silica gel. |
Data Presentation: Impact of Workup Conditions on Yield
The following table summarizes the expected yield of 3-methylpent-4-en-2-ol under different workup conditions, based on the known stability of allylic alcohols.
| Workup Condition | Expected Yield of 3-Methylpent-4-en-2-ol | Purity | Notes |
| 1M HCl (aq) | Low (< 40%) | Low | Significant formation of rearrangement and elimination byproducts is expected. |
| Saturated NaHCO₃ (aq) | Moderate | Moderate | Better than acidic workup, but may not be as efficient at quenching the Grignard reagent. |
| Saturated NH₄Cl (aq) | High (> 85%) | High | The recommended method for preserving the allylic alcohol structure and maximizing yield.[3][4] |
Note: The yields presented are illustrative and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Recommended Mild Workup using Saturated Ammonium Chloride
-
Reaction Quenching:
-
Cool the reaction vessel containing the Grignard reaction mixture to 0 °C using an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. The addition is exothermic, so maintain the temperature below 20 °C.
-
Continue adding the NH₄Cl solution until the evolution of gas ceases and the magnesium salts begin to precipitate.
-
-
Extraction:
-
Add diethyl ether (or another suitable organic solvent) to the mixture and transfer the contents to a separatory funnel.
-
Shake the funnel, venting frequently to release any pressure.
-
Allow the layers to separate. The organic layer contains the desired product.
-
Drain the aqueous layer and extract it two more times with the organic solvent to ensure complete recovery of the product.
-
-
Washing and Drying:
-
Combine all organic extracts and wash them with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-methylpent-4-en-2-ol.
-
Protocol 2: Standard (but not recommended) Acidic Workup
-
Reaction Quenching:
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly add a dilute solution of a strong acid, such as 1M hydrochloric acid (HCl), dropwise with stirring. This will be a vigorous reaction.
-
-
Extraction and Subsequent Steps:
-
Follow steps 2-4 as outlined in Protocol 1. Be aware that the yield and purity of the final product are likely to be compromised due to acid-catalyzed degradation.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Logical workflow of workup choices and their consequences.
Experimental Workflow
Caption: Recommended experimental workflow for isolation.
References
- 1. reddit.com [reddit.com]
- 2. organic chemistry - What is the role of ammonium chloride in the workup of a Grignard reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral HPLC Separation of 3-Methylpent-4-en-2-ol
Welcome to the technical support center for the optimization of chiral HPLC separation of 3-methylpent-4-en-2-ol enantiomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during this specific chiral separation.
Frequently Asked Questions (FAQs)
Q1: Why is chiral separation of 3-methylpent-4-en-2-ol important? A1: 3-methylpent-4-en-2-ol is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. In pharmaceutical and biological contexts, enantiomers can have different pharmacological, toxicological, and metabolic properties. Therefore, separating and quantifying each enantiomer is critical for drug development, quality control, and understanding its biological activity.
Q2: What type of HPLC column is best suited for separating 3-methylpent-4-en-2-ol enantiomers? A2: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of chiral compounds, including alcohols.[1][2][3] Specifically, immobilized amylose or cellulose-based columns, such as the Daicel CHIRALPAK® "I" series (e.g., IA, IB, IC, ID), are recommended.[1][4] These columns offer broad solvent compatibility, allowing for flexible method development in normal phase, polar organic, or reversed-phase modes. An amylose-based CSP, CHIRALPAK ID-3, has been noted in literature for the analysis of derivatives of this specific molecular moiety.
Q3: My analyte, 3-methylpent-4-en-2-ol, is quite volatile. Are there any special considerations? A3: Yes, volatility can be a challenge. It is crucial to ensure your sample is well-dissolved in the initial mobile phase to prevent evaporation and ensure accurate injection volumes. Maintain a consistent and controlled column temperature, as fluctuations can affect retention times and reproducibility. Using a lower column temperature (e.g., 10-25°C) can sometimes improve resolution for volatile compounds by increasing interaction with the stationary phase.
Q4: 3-methylpent-4-en-2-ol lacks a strong UV chromophore. How can I achieve adequate detection? A4: Detection at low UV wavelengths (e.g., 200-220 nm) is a common strategy for compounds with poor chromophores. However, this requires using high-purity solvents that are transparent in this range (e.g., hexane, ethanol, isopropanol). Alternatively, derivatizing the alcohol with a UV-active tag (like a benzoate or nitrobenzoate group) can significantly enhance detection, although this adds an extra step to sample preparation. Refractive Index (RI) detection is another option if working isocratically, but it is generally less sensitive than UV and incompatible with gradient elution.
Q5: Can I use reversed-phase chromatography for this separation? A5: While polysaccharide CSPs can be used in reversed-phase mode (e.g., with water/acetonitrile or water/methanol mobile phases), normal phase chromatography (using solvents like hexane and an alcohol modifier) is often the first and most successful approach for separating small, relatively non-polar molecules like 3-methylpent-4-en-2-ol. Normal phase typically provides better selectivity for this type of analyte on these columns.
Experimental Protocols
A systematic screening approach is the most efficient way to develop a successful separation method. The following protocol is based on standard industry practices for method development on immobilized polysaccharide columns.
Workflow for Chiral Method Development
Caption: Workflow for chiral HPLC method development.
Primary Mobile Phase Screening Protocol
This protocol outlines five initial isocratic screening conditions using a CHIRALPAK ID-3 column (or similar immobilized amylose-based CSP).
Instrumentation and General Conditions:
-
Column: CHIRALPAK® ID-3, 5 µm, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Concentration: 1.0 mg/mL in mobile phase
Screening Solvents Data Table:
| Screening Run | Mobile Phase System | Composition (v/v) | Rationale |
| 1 | Hexane / Isopropanol (IPA) | 80 / 20 | Standard starting point for normal phase chiral separations. |
| 2 | Hexane / Ethanol (EtOH) | 80 / 20 | Ethanol can offer different selectivity compared to IPA. |
| 3 | Methyl tert-butyl ether (MtBE) / Ethanol (EtOH) | 98 / 2 | Polar organic mode; useful if solubility in hexane is poor. |
| 4 | Hexane / Tetrahydrofuran (THF) | 70 / 30 | THF acts as a strong polar modifier, altering selectivity. |
| 5 | Hexane / Dichloromethane (DCM) / Ethanol (EtOH) | 50 / 50 / 2 | DCM provides a different solvent environment that can be effective. |
Note: Ensure system is thoroughly flushed and re-equilibrated between each mobile phase change.
Troubleshooting Guide
Problem: Poor or No Resolution Between Enantiomers
| Question | Possible Cause(s) | Suggested Solution(s) |
| Have you tried different alcohol modifiers? | The type of alcohol (IPA, EtOH, etc.) significantly impacts selectivity. | If you started with IPA, switch to EtOH, or vice-versa. The change in the hydrogen bonding interaction can dramatically alter the separation. |
| Have you optimized the alcohol percentage? | Incorrect solvent strength. Too much alcohol reduces retention and interaction time; too little may lead to very long retention or poor peak shape. | Systematically vary the alcohol content. For Hexane/IPA, try a range from 99/1 to 80/20. A lower percentage of alcohol generally increases retention and may improve resolution. |
| Is the flow rate optimized? | Chiral separations are often sensitive to mass transfer kinetics. A high flow rate may not allow sufficient time for the differential interactions to occur. | Reduce the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min). This increases the interaction time with the CSP and can significantly improve resolution. |
| Have you tried a different column? | The selected CSP may not be suitable for this specific analyte. | If an amylose-based column (like CHIRALPAK ID) fails, try a cellulose-based equivalent (e.g., CHIRALPAK IC). They often provide complementary selectivity. |
| Could temperature be a factor? | Temperature affects the thermodynamics of the chiral recognition process. | Try operating at a lower temperature (e.g., 15°C). This often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, improving separation. |
Problem: Poor Peak Shape (Tailing or Broadening)
| Question | Possible Cause(s) | Suggested Solution(s) |
| Is the sample dissolved in the mobile phase? | Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. | Always dissolve the sample in the initial mobile phase whenever possible. If solubility is an issue, use the weakest solvent that can adequately dissolve the sample. |
| Could the column be overloaded? | Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing peaks. | Reduce the sample concentration or the injection volume. Try a 10-fold dilution of your sample to see if peak shape improves. |
| Are there any extra-column effects? | Dead volume in the system (e.g., from long tubing between the column and detector) can cause peak broadening. | Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly made to minimize dead volume. |
| Is the column contaminated or damaged? | Contaminants from previous analyses or strongly retained compounds can affect performance. The column may also be losing efficiency over time. | Flush the column with a strong, compatible solvent like 100% ethanol or isopropanol (for immobilized columns only). If performance does not improve, the column may need replacement. |
Troubleshooting Decision Tree
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Assignment of 3-methylpent-4-en-2-ol
Welcome to the technical support center for the stereochemical analysis of 3-methylpent-4-en-2-ol. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with determining the stereochemistry of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in assigning the stereochemistry of 3-methylpent-4-en-2-ol?
The main difficulties arise from the presence of two chiral centers (C2 and C3), leading to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The conformational flexibility of the molecule and the potential for overlapping signals in spectroscopic analyses can further complicate the assignment of both relative and absolute stereochemistry.
Q2: Which analytical techniques are most suitable for separating the stereoisomers of 3-methylpent-4-en-2-ol?
Chiral chromatography is the most effective method for separating the stereoisomers. Both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) can be employed. The choice of the chiral stationary phase is critical for achieving baseline separation of all four isomers.
Q3: How can Nuclear Magnetic Resonance (NMR) spectroscopy be used to determine the relative stereochemistry?
1D and 2D NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can help determine the relative configuration (syn vs. anti). By irradiating specific protons and observing which other protons are in close spatial proximity, the relative arrangement of the methyl and hydroxyl groups can be inferred. However, the free rotation around the C2-C3 bond can make the interpretation of NOE data challenging.
Q4: What are the best methods for determining the absolute stereochemistry?
Determining the absolute configuration typically requires comparison to a standard of known stereochemistry or the use of a chiral derivatizing agent. Common methods include:
-
Mosher's Ester Analysis: This NMR-based method involves reacting the alcohol with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The analysis of the chemical shifts of the protons adjacent to the newly formed ester can reveal the absolute configuration.
-
X-ray Crystallography: If a suitable crystalline derivative can be formed, X-ray crystallography provides an unambiguous assignment of the absolute stereochemistry.
-
Vibrational Circular Dichroism (VCD): This technique can determine the absolute configuration by comparing the experimental VCD spectrum to a theoretically calculated spectrum.
Troubleshooting Guides
Problem: Poor or no separation of stereoisomers in chiral HPLC/GC.
-
Solution 1: Optimize the mobile/gas phase. For HPLC, vary the ratio of solvents (e.g., hexane/isopropanol) and the flow rate. For GC, optimize the temperature program and the carrier gas flow rate.
-
Solution 2: Select a different chiral stationary phase. The choice of the chiral stationary phase is crucial. If one column does not provide adequate separation, try a column with a different chiral selector.
-
Solution 3: Derivatize the alcohol. Derivatizing the hydroxyl group can improve the separation of the stereoisomers.
Problem: Ambiguous or overlapping signals in the ¹H NMR spectrum.
-
Solution 1: Use a higher field NMR spectrometer. A higher magnetic field strength will increase the chemical shift dispersion and may resolve overlapping signals.
-
Solution 2: Perform 2D NMR experiments. Techniques like COSY, HSQC, and HMBC can help in assigning the proton and carbon signals. A 2D NOESY or ROESY experiment can provide more definitive information on the spatial proximity of protons.
-
Solution 3: Use a chiral solvating agent. Adding a chiral solvating agent can induce chemical shift differences between the enantiomers, aiding in their differentiation.
Quantitative Data Summary
The following tables provide illustrative data for the analysis of 3-methylpent-4-en-2-ol stereoisomers.
Table 1: Illustrative Chiral GC Retention Times
| Stereoisomer | Retention Time (min) |
| (2R, 3R) | 12.5 |
| (2S, 3S) | 13.1 |
| (2R, 3S) | 14.2 |
| (2S, 3R) | 14.8 |
| Column: Chiraldex G-TA; Isothermal at 80°C |
Table 2: Illustrative ¹H NMR Chemical Shifts for Mosher's Esters
| Proton | (R)-MTPA Ester of (2S, 3R)-alcohol (δ, ppm) | (S)-MTPA Ester of (2S, 3R)-alcohol (δ, ppm) | Δδ (δS - δR) |
| H2 | 5.15 | 5.18 | +0.03 |
| H4 | 5.80 | 5.75 | -0.05 |
| CH₃ (C3) | 1.05 | 1.10 | +0.05 |
| CH₃ (C2) | 1.30 | 1.28 | -0.02 |
Experimental Protocols
Protocol 1: Mosher's Ester Analysis
-
Esterification: Dissolve 3-methylpent-4-en-2-ol (1 eq) in dry pyridine. Add (R)-MTPA-Cl (1.2 eq) and stir at room temperature for 12 hours.
-
Workup: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄.
-
Purification: Purify the crude ester by flash column chromatography.
-
NMR Analysis: Acquire the ¹H NMR spectrum of the purified (R)-MTPA ester.
-
Repeat: Repeat steps 1-4 using (S)-MTPA-Cl to synthesize the (S)-MTPA ester and acquire its ¹H NMR spectrum.
-
Comparison: Compare the chemical shifts of the protons in the two diastereomeric esters to determine the absolute configuration.
Visualizations
Caption: Stereochemical relationships between the four isomers.
Technical Support Center: 3-Methylpent-4-en-2-ol Storage and Handling
Welcome to the technical support center for 3-methylpent-4-en-2-ol. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the risk of polymerization of this compound upon storage. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and purity of your material.
Frequently Asked Questions (FAQs)
Q1: What is 3-methylpent-4-en-2-ol and why is its storage a concern?
A1: 3-Methylpent-4-en-2-ol is a secondary allylic alcohol. Like other allylic alcohols, it contains a reactive carbon-carbon double bond and a hydroxyl group. These functionalities make it susceptible to polymerization, especially during prolonged storage. Polymerization can lead to the formation of viscous liquids, gels, or solid precipitates, rendering the material impure and potentially unusable for downstream applications.
Q2: What are the primary factors that can initiate the polymerization of 3-methylpent-4-en-2-ol?
A2: The polymerization of 3-methylpent-4-en-2-ol is typically initiated by free radicals. The formation of these radicals can be triggered by several factors, including:
-
Heat: Elevated temperatures can promote the formation of radicals.
-
Light: Exposure to UV light can provide the energy needed for radical initiation.
-
Oxygen: The presence of oxygen can lead to the formation of peroxides, which can then decompose to form initiating radicals.
-
Contaminants: Impurities, particularly metal ions, can catalyze the formation of radicals.
Q3: How can I visually inspect my sample of 3-methylpent-4-en-2-ol for signs of polymerization?
A3: Regularly inspect your sample for any of the following changes:
-
Increased Viscosity: The liquid may become noticeably thicker or more syrupy.
-
Formation of Precipitates: You may observe solid particles, flakes, or a gel-like substance in the container.
-
Color Change: While not always indicative of polymerization, any unexpected color change should be noted.
-
Cloudiness: The initially clear liquid may become hazy or cloudy.
Q4: What are the recommended general storage conditions for 3-methylpent-4-en-2-ol?
A4: To minimize the risk of polymerization, 3-methylpent-4-en-2-ol should be stored under the following conditions:
| Parameter | Recommendation |
| Temperature | 2-8°C (refrigerated) |
| Light | Store in an amber or opaque container to protect from light. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). |
| Container | Use a clean, dry, and tightly sealed container made of an inert material (e.g., glass). |
| Location | Store in a well-ventilated area away from heat sources and incompatible materials. |
Troubleshooting Guides
Issue 1: Observed Increase in Viscosity or Formation of Precipitates
This is a strong indication that polymerization has begun. Follow these steps to assess the situation and prevent further degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing observed polymerization.
Corrective Actions:
-
Isolate the Container: Immediately quarantine the affected container to prevent accidental use.
-
Assess the Extent: Determine if the polymerization is localized or widespread throughout the sample.
-
Purification (for minor polymerization): If the polymerization is minimal, you may be able to purify the remaining monomer by distillation. Caution: Distillation of materials prone to polymerization can be hazardous. Ensure that an appropriate inhibitor is added to the distillation flask and that the temperature is carefully controlled.
-
Addition of Inhibitor: For the purified material or for samples showing early signs of polymerization, add a chemical inhibitor.
-
Disposal (for significant polymerization): If significant gelling or solidification has occurred, the material is likely unusable and should be disposed of according to your institution's hazardous waste guidelines.
Issue 2: Prophylactic Prevention of Polymerization in a New or Unstabilized Sample
To ensure the long-term stability of a fresh or purified batch of 3-methylpent-4-en-2-ol, the addition of a polymerization inhibitor is highly recommended.
Recommended Polymerization Inhibitors:
| Inhibitor | Recommended Concentration (ppm) | Notes |
| Butylated Hydroxytoluene (BHT) | 10 - 50 | A common and effective phenolic antioxidant. |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | 5 - 20 | A stable free radical that acts as a radical scavenger. |
Note: These concentrations are starting points and may need to be optimized for your specific storage conditions and desired shelf life.
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor
This protocol describes the steps for adding a chemical inhibitor to 3-methylpent-4-en-2-ol.
Experimental Workflow:
Caption: Workflow for the addition of a polymerization inhibitor.
Methodology:
-
Prepare an Inhibitor Stock Solution:
-
For BHT: Prepare a 1000 ppm (w/v) stock solution by dissolving 10 mg of BHT in 10 mL of a compatible, dry, and inert solvent (e.g., anhydrous ethanol or the 3-methylpent-4-en-2-ol itself).
-
For TEMPO: Prepare a 500 ppm (w/v) stock solution by dissolving 5 mg of TEMPO in 10 mL of a compatible, dry, and inert solvent.
-
-
Calculate the Required Volume: Based on the volume of your 3-methylpent-4-en-2-ol, calculate the amount of stock solution needed to achieve the desired final inhibitor concentration.
-
Example: To add 20 ppm of BHT to 100 mL of 3-methylpent-4-en-2-ol, you would add 2 mL of the 1000 ppm BHT stock solution.
-
-
Addition and Mixing:
-
Work in a fume hood and under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Add the calculated volume of the inhibitor stock solution to the 3-methylpent-4-en-2-ol.
-
Seal the container and gently swirl or stir to ensure homogeneous mixing.
-
-
Storage and Documentation:
-
Store the stabilized compound according to the recommended conditions (2-8°C, protected from light, under an inert atmosphere).
-
Clearly label the container to indicate the type and concentration of the added inhibitor.
-
Protocol 2: Monitoring for Oligomer Formation by GC-MS
This protocol provides a general method for detecting the formation of dimers and other low-molecular-weight oligomers, which are early indicators of polymerization.
Methodology:
-
Sample Preparation:
-
Carefully extract a small aliquot (e.g., 10 µL) of the stored 3-methylpent-4-en-2-ol.
-
Dilute the aliquot in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate) in a GC vial.
-
-
GC-MS Parameters (Illustrative):
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Data Analysis:
-
Analyze the chromatogram for peaks with retention times greater than the monomer peak.
-
Examine the mass spectra of these later-eluting peaks. The presence of ions with m/z values corresponding to multiples of the monomer's molecular weight (100.16 g/mol ) is indicative of oligomer formation. For example, a dimer would have a molecular ion peak at or near m/z 200.
-
Protocol 3: Monitoring for Polymerization by ¹H NMR Spectroscopy
Proton NMR spectroscopy can be used to detect changes in the chemical environment of the protons in 3-methylpent-4-en-2-ol that occur during polymerization.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the 3-methylpent-4-en-2-ol sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Spectral Analysis:
-
Monomer Spectrum: The spectrum of the pure monomer will show sharp, well-defined peaks corresponding to the vinyl, methyl, and alcohol protons.
-
Polymerized Sample Spectrum: As polymerization occurs, you will observe:
-
Broadening of Peaks: The sharp signals of the monomer will broaden significantly due to the restricted motion of the polymer chains.
-
Appearance of New Signals: New, broad signals may appear in the aliphatic region of the spectrum, corresponding to the newly formed polymer backbone.
-
Diminished Vinyl Proton Signals: The integration of the vinyl proton signals (typically around 5-6 ppm) will decrease relative to the aliphatic signals as the double bonds are consumed during polymerization.
-
-
By implementing these storage, handling, and monitoring procedures, you can significantly extend the shelf life of your 3-methylpent-4-en-2-ol and ensure the integrity of your experimental results.
Identifying impurities in 3-methylpent-4-en-2-ol by NMR spectroscopy
This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in 3-methylpent-4-en-2-ol using NMR spectroscopy.
Troubleshooting and FAQs
Q1: My ¹H NMR spectrum shows broad signals for the hydroxyl (-OH) proton. Is this indicative of an impurity?
A1: Not necessarily. The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. Broadening of the -OH signal is common due to chemical exchange with trace amounts of water or other protic species in the sample. To confirm the hydroxyl peak, you can perform a D₂O shake experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The -OH peak will either disappear or significantly decrease in intensity due to the exchange of the proton for a deuterium atom, which is not observed in ¹H NMR.
Q2: I observe unexpected signals in the aliphatic region (0.9 - 2.5 ppm) of my ¹H NMR spectrum. What could these be?
A2: These signals could correspond to unreacted starting materials from the synthesis. A common route to 3-methylpent-4-en-2-ol is the Grignard reaction of vinylmagnesium bromide with 3-methyl-2-butanone. Therefore, residual 3-methyl-2-butanone would show a singlet for the acetyl group and a septet and doublet for the isopropyl group. Additionally, side-products from the Grignard reaction, such as Wurtz coupling products of the Grignard reagent, could contribute to signals in this region.
Q3: There are signals in the vinylic region (5.0 - 6.5 ppm) that do not seem to belong to the main product. What is their likely origin?
A3: While 3-methylpent-4-en-2-ol itself has vinylic protons, the presence of additional signals in this region could indicate unreacted vinylmagnesium bromide (after workup to ethene) or byproducts from its side reactions. Ethene itself is a gas and would likely not be observed, but oligomerization or other reactions of the vinyl Grignard could lead to impurities with vinyl groups.
Q4: How can I differentiate between diastereomers of 3-methylpent-4-en-2-ol in the NMR spectrum?
A4: 3-methylpent-4-en-2-ol has two stereocenters, meaning it can exist as diastereomers. These may have slightly different chemical shifts for their corresponding protons and carbons. High-resolution NMR spectroscopy may allow for the resolution of these distinct signals. The ratio of the diastereomers can be determined by integrating their unique peaks.
Q5: What are some common solvent impurities I should be aware of?
A5: Common laboratory solvents used during synthesis and workup are frequent sources of contamination in NMR spectra. Diethyl ether or tetrahydrofuran (THF) are often used for Grignard reactions and may be present if not completely removed. Other solvents like acetone, ethanol, or hexane used for cleaning or extraction can also appear. It is advisable to consult tables of common NMR solvent impurities to identify these peaks.
Data Presentation: NMR Chemical Shifts
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 3-methylpent-4-en-2-ol and its potential impurities. Chemical shifts are reported in ppm relative to TMS.
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 3-methylpent-4-en-2-ol | -CH₃ (on C2) | ~1.2 (d) | ~20 |
| -CH₃ (on C3) | ~1.0 (d) | ~15 | |
| -CH (on C2) | ~3.8 (quintet) | ~75 | |
| -CH (on C3) | ~2.3 (m) | ~45 | |
| =CH₂ | ~5.0-5.2 (m) | ~115 | |
| =CH | ~5.7-5.9 (m) | ~140 | |
| -OH | variable (broad s) | - | |
| 3-methyl-2-butanone | -C(O)CH₃ | ~2.1 (s) | ~212 |
| -CH(CH₃)₂ | ~2.6 (septet) | ~35 | |
| -CH(CH₃)₂ | ~1.1 (d) | ~18 | |
| Vinylmagnesium Bromide | =CH₂ / =CH | ~5.5-6.5 (m) | ~120-140 |
| Diethyl Ether | -OCH₂CH₃ | ~3.5 (q) | ~66 |
| -OCH₂CH₃ | ~1.2 (t) | ~15 | |
| Tetrahydrofuran (THF) | -OCH₂- | ~3.7 (m) | ~68 |
| -CH₂- | ~1.8 (m) | ~26 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. d = doublet, t = triplet, q = quartet, m = multiplet, s = singlet, broad s = broad singlet.
Experimental Protocols
NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the 3-methylpent-4-en-2-ol sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) to the vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample is not fully soluble, sonication may be used.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
D₂O Shake (Optional): To identify the hydroxyl proton, add one drop of deuterium oxide (D₂O) to the NMR tube, cap it, and shake gently to mix. Allow the layers to separate before analysis.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Mandatory Visualization
Effect of temperature on the stereoselectivity of 3-methylpent-4-en-2-ol synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the stereoselective synthesis of 3-methylpent-4-en-2-ol. The focus is on understanding and controlling the impact of temperature on the diastereoselectivity of the reaction between a vinyl Grignard reagent and 2-methylpropanal.
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of syn and anti diastereomers in our synthesis of 3-methylpent-4-en-2-ol. How does reaction temperature influence the ratio of these products?
A1: The ratio of syn to anti diastereomers in the synthesis of 3-methylpent-4-en-2-ol is highly dependent on the reaction temperature due to the principles of kinetic versus thermodynamic control. At lower temperatures (e.g., -78 °C), the reaction is under kinetic control, favoring the formation of the product that is formed faster, which is typically the syn diastereomer predicted by the Felkin-Anh model. At higher temperatures (e.g., 0 °C to room temperature), the reaction can approach thermodynamic equilibrium, which may favor the more stable anti diastereomer.
Q2: Our attempts to increase the reaction rate by raising the temperature have led to a decrease in diastereoselectivity. Why is this happening?
A2: Increasing the reaction temperature provides more energy to the system, which can overcome the activation energy barrier for the formation of both the kinetic (syn) and thermodynamic (anti) products. As the temperature rises, the difference in the rates of formation of the two diastereomers becomes less pronounced, leading to a product mixture that is closer to a 1:1 ratio, thus reducing the diastereoselectivity. For optimal selectivity, it is crucial to maintain a low and consistent temperature.
Q3: Can you explain the theoretical basis for the effect of temperature on diastereoselectivity in this reaction?
A3: The relationship between temperature and the diastereomeric ratio can be understood using the Eyring equation, which relates the rate constant of a reaction to the Gibbs free energy of activation (ΔG‡). The diastereomeric ratio is determined by the difference in the free energies of activation for the formation of the two diastereomeric transition states (ΔΔG‡). As the temperature (T) increases, the influence of this energy difference on the product ratio decreases, as shown by the relationship:
ln(k_syn / k_anti) = -ΔΔG‡ / RT
where R is the gas constant. At lower temperatures, even a small ΔΔG‡ can lead to high diastereoselectivity.
Q4: What is the expected major diastereomer at low temperatures based on theoretical models?
A4: At low temperatures, the reaction is expected to be under kinetic control, and the major diastereomer can be predicted using the Felkin-Anh model for nucleophilic addition to α-chiral aldehydes. In this model, the largest substituent on the α-carbon (the isopropyl group in 2-methylpropanal) orients itself perpendicular to the carbonyl group to minimize steric hindrance. The nucleophile (vinyl Grignard) then attacks from the less hindered face, which predicts the formation of the syn diastereomer as the major product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Diastereoselectivity | Reaction temperature is too high, leading to a mixture of kinetic and thermodynamic products. | Conduct the reaction at a lower temperature (e.g., -78 °C) to favor the kinetic product. Ensure consistent and efficient cooling throughout the addition of the Grignard reagent. |
| Inconsistent Diastereomeric Ratios Between Batches | Poor temperature control, leading to variations in the extent of kinetic vs. thermodynamic control. | Use a reliable and calibrated cooling bath. Monitor the internal reaction temperature closely. Ensure slow, dropwise addition of the Grignard reagent to avoid localized heating. |
| Formation of the undesired anti diastereomer as the major product | The reaction may be unintentionally running under thermodynamic control. This could be due to a prolonged reaction time at a higher temperature than intended. | Quench the reaction at the low temperature once the starting material is consumed to prevent equilibration to the thermodynamic product. |
Data Presentation
The following table summarizes hypothetical data illustrating the effect of temperature on the diastereomeric ratio of 3-methylpent-4-en-2-ol.
| Temperature (°C) | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (% de) of syn Isomer |
| -78 | 95:5 | 90% |
| -40 | 80:20 | 60% |
| 0 | 60:40 | 20% |
| 25 | 55:45 | 10% |
Experimental Protocols
General Procedure for the Synthesis of 3-Methylpent-4-en-2-ol via Grignard Reaction:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.
-
Reagent Preparation: A solution of 2-methylpropanal (1.0 eq) in anhydrous diethyl ether (20 mL) is prepared. Vinylmagnesium bromide (1.2 eq, 1.0 M in THF) is transferred to the dropping funnel via cannula.
-
Reaction: The flask containing the aldehyde solution is cooled to the desired temperature (-78 °C, -40 °C, 0 °C, or 25 °C) using an appropriate cooling bath (e.g., dry ice/acetone for -78 °C).
-
Addition of Grignard Reagent: The vinylmagnesium bromide solution is added dropwise to the stirred aldehyde solution over a period of 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: The reaction is stirred at the specified temperature for 2 hours and monitored by Thin Layer Chromatography (TLC) for the consumption of the aldehyde.
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL) at the reaction temperature.
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is analyzed by ¹H NMR or GC to determine the diastereomeric ratio.
Mandatory Visualizations
Troubleshooting peak tailing in HPLC analysis of 3-methylpent-4-en-2-ol
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-methylpent-4-en-2-ol, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help researchers, scientists, and drug development professionals resolve problems encountered during their experiments.
Q1: I am observing significant peak tailing for 3-methylpent-4-en-2-ol in my reversed-phase HPLC analysis. What are the likely causes?
A1: Peak tailing for a small, polar analyte like 3-methylpent-4-en-2-ol in reversed-phase HPLC is a common issue that can compromise the accuracy and resolution of your analysis.[1] The primary causes often stem from unwanted secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.
The most probable causes include:
-
Secondary Interactions with Residual Silanols: Silica-based C18 columns can have exposed, acidic silanol groups (Si-OH) on the surface.[2] The hydroxyl group of your analyte can interact with these silanols via hydrogen bonding, leading to a secondary retention mechanism that causes the peak to tail.
-
Inappropriate Mobile Phase pH: While 3-methylpent-4-en-2-ol is not strongly ionizable, the pH of the mobile phase can influence the ionization state of residual silanol groups on the column. At a mid-range pH, a higher proportion of silanols are deprotonated and negatively charged, which can increase interactions with polar analytes.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, including tailing.[3]
-
Extra-Column Dead Volume: Excessive tubing length, poorly made connections, or a large detector flow cell can cause the analyte band to spread before it reaches the detector, resulting in peak tailing.
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases or operating at high temperatures. This can lead to the exposure of more active silanol sites and contribute to peak tailing.
Q2: How can I improve the peak shape of 3-methylpent-4-en-2-ol?
A2: To improve the peak shape and reduce tailing, you can systematically address the potential causes mentioned above. Here are some recommended troubleshooting steps:
-
Optimize the Mobile Phase:
-
pH Adjustment: For neutral or weakly acidic/basic compounds, adjusting the mobile phase pH can help suppress the ionization of residual silanols. Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with your analyte.[1]
-
Use of Additives: Adding a small amount of a competing agent, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak symmetry for polar analytes.[4]
-
-
Select an Appropriate Column:
-
End-capped Columns: Use a column that is well "end-capped." End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar molecule to make them inert.
-
Polar-Embedded or Polar-Endcapped Columns: These types of columns have a polar group embedded within the C18 chain or at the end of it. This helps to shield the analyte from the silica surface and can improve the peak shape for polar compounds.
-
-
Review Injection and Sample Preparation:
-
Reduce Injection Volume/Concentration: To check for column overload, try injecting a smaller volume of your sample or diluting it. If the peak shape improves, you were likely overloading the column.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Injecting in a much stronger solvent can cause peak distortion.
-
-
System Maintenance:
-
Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length as short as possible between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
-
Check for Column Contamination: If the column is old or has been used with complex matrices, it may be contaminated. Try flushing the column with a strong solvent to remove any adsorbed compounds.
-
Q3: Could the issue be with my HPLC instrument itself?
A3: Yes, instrumental issues can certainly contribute to peak tailing for all compounds in your analysis. If you observe that all peaks in your chromatogram are tailing, and not just your analyte of interest, it is more likely a system-wide problem.
Consider the following:
-
Leaking Connections: A leak in the system can cause a drop in pressure and disrupt the flow path, leading to peak distortion.
-
Worn Pump Seals: Worn pump seals can lead to fluctuations in the flow rate, which can affect peak shape.
-
Injector Problems: A faulty injector rotor seal can introduce dead volume and cause peak tailing.
-
Detector Issues: A dirty or improperly configured detector cell can also contribute to peak broadening and tailing.
A systematic check of the instrument's performance, including pressure stability and leak tests, is recommended.
Experimental Protocols
Representative HPLC Method for 3-methylpent-4-en-2-ol Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably with end-capping.
-
Mobile Phase: An isocratic mixture of water and acetonitrile (or methanol). A typical starting point would be a high aqueous content, for example, 80:20 (v/v) Water:Acetonitrile. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 205 nm (due to the carbon-carbon double bond).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation
The following table provides illustrative data on how adjusting the mobile phase pH can impact the peak asymmetry of a polar analyte in reversed-phase HPLC. A lower asymmetry factor indicates a more symmetrical peak.
| Mobile Phase pH | Peak Asymmetry Factor | Observations |
| 7.0 | 2.1 | Significant peak tailing is observed. |
| 5.0 | 1.6 | Peak tailing is reduced but still present. |
| 3.0 | 1.2 | A significant improvement in peak symmetry is achieved. |
Note: This data is representative and the actual results may vary depending on the specific column and HPLC system used.
Mandatory Visualizations
To aid in the troubleshooting process, the following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues in the HPLC analysis of 3-methylpent-4-en-2-ol.
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 3-methylpent-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 3-methylpent-4-en-2-ol, a valuable chiral building block in organic synthesis. The routes discussed are the Grignard reaction involving a vinyl nucleophile and an epoxide, and the reduction of the corresponding α,β-unsaturated ketone. This document aims to furnish researchers with the necessary data and methodologies to make informed decisions for their synthetic strategies.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Grignard Reaction | Route 2: Ketone Reduction |
| Starting Materials | Vinyl bromide, Magnesium, 2,3-Epoxybutane | 3-Methylpent-4-en-2-one, Sodium Borohydride |
| Key Transformation | Nucleophilic ring-opening of an epoxide | 1,2-Hydride reduction of a ketone |
| Number of Steps | One primary C-C bond-forming step | Two steps (ketone synthesis + reduction) |
| Stereocontrol | Can be stereospecific depending on the epoxide stereochemistry | Can be diastereoselective depending on the reducing agent and substrate |
| Reported Yield | Data not available for this specific substrate | High (e.g., >90% for similar reductions) |
| Reaction Conditions | Anhydrous conditions, ether solvent | Typically mild, alcoholic or aqueous solvents |
| Workup | Aqueous workup with ammonium chloride | Aqueous workup, extraction |
Synthetic Route 1: Grignard Reaction with an Epoxide
This route offers a direct method for the construction of the carbon skeleton of 3-methylpent-4-en-2-ol through the nucleophilic attack of a vinyl Grignard reagent on an epoxide. The reaction of vinylmagnesium bromide with 2,3-epoxybutane (propylene oxide) would theoretically yield the desired product.
Experimental Protocol:
Step 1: Preparation of Vinylmagnesium Bromide
-
Materials: Magnesium turnings (1.2 g atoms), vinyl bromide (1.3 moles), anhydrous tetrahydrofuran (THF).
-
Procedure: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, magnesium turnings are placed. A small amount of THF is added to cover the magnesium. A small amount of vinyl bromide is added to initiate the reaction. Once the reaction begins, the remaining vinyl bromide, dissolved in THF, is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure the formation of the Grignard reagent.[1]
Step 2: Reaction with 2,3-Epoxybutane
-
Materials: Vinylmagnesium bromide solution, 2,3-epoxybutane.
-
Procedure: The solution of vinylmagnesium bromide is cooled in an ice bath. 2,3-Epoxybutane is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.
Synthetic Route 2: Reduction of 3-Methylpent-4-en-2-one
This two-step approach involves the synthesis of the precursor ketone, 3-methylpent-4-en-2-one, followed by its reduction to the target allylic alcohol.
Step 1: Synthesis of 3-Methylpent-4-en-2-one
The synthesis of 3-methylpent-4-en-2-one can be achieved via a crossed-aldol condensation between a ketone and an aldehyde. A potential route involves the reaction of 2-butanone and acetaldehyde.
dot
Caption: Synthesis of 3-Methylpent-4-en-2-one via Aldol Condensation.
Experimental Protocol:
-
Materials: 2-Butanone, acetaldehyde, sodium hydroxide, ethanol, water.
-
Procedure: To a stirred solution of 2-butanone in ethanol, an aqueous solution of sodium hydroxide is added, followed by the dropwise addition of acetaldehyde at a controlled temperature (e.g., 10-20 °C). The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC or GC).
-
Workup: The reaction is neutralized with a dilute acid (e.g., HCl). The mixture is then extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The resulting crude 3-methylpent-4-en-2-one can be purified by distillation.
Step 2: Reduction of 3-Methylpent-4-en-2-one to 3-methylpent-4-en-2-ol
The reduction of the α,β-unsaturated ketone to the corresponding allylic alcohol can be selectively achieved using a mild reducing agent such as sodium borohydride.
dot
Caption: Reduction of 3-Methylpent-4-en-2-one to 3-methylpent-4-en-2-ol.
Experimental Protocol:
-
Materials: 3-Methylpent-4-en-2-one, sodium borohydride (NaBH4), methanol.
-
Procedure: 3-Methylpent-4-en-2-one is dissolved in methanol and the solution is cooled in an ice bath. Sodium borohydride is added portion-wise to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is quenched by the addition of water or a dilute acid. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is evaporated to afford 3-methylpent-4-en-2-ol. Further purification can be achieved by distillation.
Conclusion
Both the Grignard reaction with an epoxide and the reduction of an α,β-unsaturated ketone represent viable synthetic pathways to 3-methylpent-4-en-2-ol. The Grignard route is more convergent, offering a single carbon-carbon bond-forming step to the final product skeleton. However, the lack of specific procedural data and potential regioselectivity issues with unsymmetrical epoxides are notable drawbacks.
The two-step ketone reduction route, while longer, may offer more predictable outcomes and easier execution with readily available starting materials. The synthesis of the precursor ketone via an aldol condensation is a well-established transformation, and the subsequent reduction with sodium borohydride is typically a high-yielding and selective reaction. For researchers seeking a reliable and scalable synthesis, the ketone reduction pathway may be the more prudent choice, pending the optimization of the initial aldol condensation step. Further investigation into stereoselective reduction methods could also provide access to specific stereoisomers of the target alcohol.
References
A Comparative Guide to the Synthetic Utility of 3-methylpent-4-en-2-ol and Other Chiral Allylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, chiral allylic alcohols are indispensable building blocks, prized for their versatility in constructing complex stereogenic centers. Among these, 3-methylpent-4-en-2-ol presents a unique structural motif that influences its reactivity and stereoselectivity in key transformations. This guide provides an objective comparison of 3-methylpent-4-en-2-ol with other notable chiral allylic alcohols, supported by available experimental and computational data, to inform substrate selection in synthetic endeavors.
Performance in Diastereoselective Epoxidation
The epoxidation of allylic alcohols is a cornerstone of stereoselective synthesis, providing chiral epoxy alcohols that are precursors to a wide array of functional groups. The diastereoselectivity of this reaction is highly dependent on the substrate's structure, particularly the substitution pattern around the alkene and the stereochemistry of the alcohol.
A computational study using density functional theory (B3LYP/6-31+G(d,p)) on the epoxidation of various methyl-substituted chiral allylic alcohols provides insight into the factors governing the diastereoselectivity. While direct experimental comparative data for 3-methylpent-4-en-2-ol is limited in the reviewed literature, the study of its constitutional isomer, 3-methylpent-3-en-2-ol, offers valuable predictions.[1]
The study reveals that the interplay of allylic strain (A1,2 and A1,3) and electronic effects dictates the preferred transition state geometry, and consequently, the diastereomeric outcome. For 3-methylpent-3-en-2-ol, the threo diastereomer is predicted to be favored over the erythro isomer, with a calculated energy difference of 1.14 kcal/mol between the respective transition states.[1] This preference is attributed to the minimization of A1,3 strain in the transition state leading to the threo product.[1]
Table 1: Calculated Energy Differences in the Epoxidation of Chiral Allylic Alcohols [1]
| Allylic Alcohol | Favored Diastereomer | ΔE (kcal/mol) (Erythro - Threo) |
| 3-Methylbut-3-en-2-ol | Erythro | -0.96 |
| Pent-3-en-2-ol | Threo | 1.70 |
| 3-Methylpent-3-en-2-ol | Threo | 1.14 |
This computational data suggests that the substitution pattern in 3-methylpent-4-en-2-ol, with a methyl group at the C3 position, is likely to exert significant stereocontrol in epoxidation reactions. Researchers can leverage this inherent facial bias to achieve high diastereoselectivity.
Experimental Protocols
While specific comparative experimental data for 3-methylpent-4-en-2-ol is not abundant in the initial literature survey, a general protocol for the diastereoselective epoxidation of allylic alcohols can be adapted. The Sharpless asymmetric epoxidation is a widely used and well-documented method for achieving high enantioselectivity in the epoxidation of primary and secondary allylic alcohols.
General Experimental Protocol: Sharpless Asymmetric Epoxidation
This protocol is a standard procedure for the enantioselective epoxidation of allylic alcohols and can be optimized for specific substrates like 3-methylpent-4-en-2-ol.
Materials:
-
Allylic alcohol (e.g., 3-methylpent-4-en-2-ol)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(+)- or (-)-Diethyl tartrate (DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
4 Å molecular sieves
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -20 °C.
-
Powdered and activated 4 Å molecular sieves are added to the flask.
-
(+)- or (-)-Diethyl tartrate is added, followed by the dropwise addition of titanium(IV) isopropoxide. The mixture is stirred for 10 minutes at -20 °C.
-
The allylic alcohol, dissolved in a small amount of anhydrous dichloromethane, is added to the reaction mixture.
-
tert-Butyl hydroperoxide is added dropwise, ensuring the internal temperature does not exceed -15 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the corresponding epoxy alcohol.
Logical Workflow for Substrate Evaluation
The selection of a suitable chiral allylic alcohol for a specific synthetic target involves a logical progression of considerations, from desired stereochemistry to reaction efficiency.
Caption: Workflow for chiral allylic alcohol selection.
Signaling Pathway Analogy in Asymmetric Catalysis
The interaction between a chiral catalyst and a prochiral substrate can be conceptually compared to a cellular signaling pathway, where a specific ligand (the substrate) binds to a receptor (the catalyst) to trigger a specific downstream event (the formation of a single enantiomer).
Caption: Asymmetric catalysis as a signaling pathway.
Conclusion
3-methylpent-4-en-2-ol is a valuable chiral building block with inherent stereochemical features that can be exploited in asymmetric synthesis. While direct experimental comparisons with other allylic alcohols are not extensively documented in the initial literature search, computational studies on closely related structures provide a strong basis for predicting its stereodirecting influence in reactions such as epoxidation. The provided experimental protocol for the Sharpless asymmetric epoxidation serves as a starting point for the synthesis of enantioenriched epoxy alcohols from 3-methylpent-4-en-2-ol and other chiral allylic alcohols. Further experimental studies are warranted to fully elucidate the comparative performance of 3-methylpent-4-en-2-ol and expand its application in the synthesis of complex chiral molecules.
References
A Researcher's Guide to the Stereochemical Validation of 3-methylpent-4-en-2-ol Isomers by 1H NMR
For researchers, scientists, and drug development professionals, the precise determination of molecular stereochemistry is a critical aspect of chemical analysis. This guide provides a comparative analysis of the validation of 3-methylpent-4-en-2-ol stereoisomers using 1H NMR spectroscopy, supplemented with supporting experimental data and a discussion of alternative analytical techniques.
The subtle differences in the spatial arrangement of atoms in stereoisomers can lead to significant variations in their biological activity and pharmacological properties. Therefore, the accurate and reliable validation of the stereochemical integrity of chiral molecules like 3-methylpent-4-en-2-ol is paramount. This guide will delve into the application of 1H NMR for this purpose and compare its utility with other methods.
1H NMR Data for Stereoisomer Comparison
Table 1: Expected 1H NMR Data for syn- and anti-3-methylpent-4-en-2-ol
| Proton | Expected Chemical Shift (δ, ppm) for syn-isomer | Expected Multiplicity | Expected Coupling Constants (J, Hz) for syn-isomer | Expected Chemical Shift (δ, ppm) for anti-isomer | Expected Multiplicity | Expected Coupling Constants (J, Hz) for anti-isomer |
| H1 (CH3-C2) | ~1.20 | Doublet | ~6.5 | ~1.18 | Doublet | ~6.5 |
| H2 (CH-OH) | ~3.80 | Quartet | ~6.5, ~6.0 | ~3.75 | Quartet | ~6.5, ~7.0 |
| H3 (CH-C4) | ~2.40 | Multiplet | ~6.0, ~7.5, ~1.5 | ~2.30 | Multiplet | ~7.0, ~8.0, ~1.5 |
| H4 (CH=CH2) | ~5.80 | Multiplet | ~17.0, ~10.5, ~7.5 | ~5.85 | Multiplet | ~17.0, ~10.5, ~8.0 |
| H5a (C=CHaHb) | ~5.10 | Doublet of Doublets | ~17.0, ~1.5 | ~5.12 | Doublet of Doublets | ~17.0, ~1.5 |
| H5b (C=CHaHb) | ~5.05 | Doublet of Doublets | ~10.5, ~1.5 | ~5.08 | Doublet of Doublets | ~10.5, ~1.5 |
| CH3-C3 | ~1.05 | Doublet | ~7.0 | ~1.02 | Doublet | ~7.0 |
| OH | Variable | Singlet | - | Variable | Singlet | - |
Note: The chemical shifts of hydroxyl protons are highly dependent on concentration, solvent, and temperature.
Experimental Protocol for 1H NMR Analysis
To obtain high-quality 1H NMR data for the stereochemical analysis of 3-methylpent-4-en-2-ol, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified stereoisomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, C6D6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Filter the solution into a 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal dispersion.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Acquisition Parameters:
-
Spectral Width: A range of -2 to 12 ppm is generally adequate.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the multiplicities and measure the coupling constants.
-
Comparison with Other Analytical Alternatives
While 1H NMR is a powerful tool, other techniques can provide complementary or even more definitive information for stereochemical validation.
1. Chiral Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and accurate method for separating and identifying stereoisomers involves chiral LC-MS.[1][2][3][4][5] This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. Mass spectrometry is then used for detection and identification. A recent study by Suo et al. (2025) demonstrated the successful application of a chiral LC-MS strategy for the stereochemical assignment of natural products containing the 3-methylpent-4-en-2-ol moiety.[1][2][3][4][5]
2. Mosher's Ester Analysis: This NMR-based method is a well-established technique for determining the absolute configuration of chiral secondary alcohols.[6] The alcohol is derivatized with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The differences in the chemical shifts of the protons near the chiral center in the 1H NMR spectra of these diastereomers can be used to deduce the absolute configuration of the original alcohol.
Visualization of Validation Workflow
The following diagrams illustrate the logical workflow for the validation of 3-methylpent-4-en-2-ol stereoisomers.
Caption: Workflow for Stereochemical Validation.
Caption: 1H NMR Data Analysis Pathway.
References
- 1. Beilstein Archives - A Chiral LC-MS Strategy for Stereochemical Assignment of Natural Products Sharing a 3-Methylpent-4-en-2-ol Moiety in Their Terminal Structures [beilstein-archives.org]
- 2. BJOC - A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures [beilstein-journals.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Catalysts for the Asymmetric Synthesis of 3-Methylpent-4-en-2-ol
The asymmetric synthesis of 3-methylpent-4-en-2-ol, a chiral homoallylic alcohol, is a critical transformation in organic synthesis, providing a versatile building block for various natural products and pharmaceuticals. The stereoselective addition of a crotyl group to acetaldehyde is the most common strategy to achieve this synthesis. This guide provides a comparative overview of prominent catalytic systems employed for this reaction, focusing on their performance based on reported experimental data.
The primary challenge in this synthesis lies in controlling both diastereoselectivity (formation of syn or anti isomers) and enantioselectivity (formation of a specific enantiomer). Various chiral catalysts, primarily based on boron and titanium, have been developed to address this challenge.
Performance of Chiral Boron-Based Catalysts
Chiral allylboranes, pioneered by the work of H.C. Brown and W.R. Roush, are highly effective reagents and catalysts for the asymmetric crotylation of aldehydes. These catalysts offer predictable stereochemical outcomes based on the geometry of the crotylborane (E or Z) and the chirality of the ligand.
| Catalyst System | Crotylborane Geometry | Diastereoselectivity (syn:anti) | Enantioselectivity (ee %) | Yield (%) | Reference |
| B-((E)-crotyl)diisopinocampheylborane | E | >99:1 (anti) | 96 | 85 | [1] |
| B-((Z)-crotyl)diisopinocampheylborane | Z | 1:99 (syn) | 95 | 88 | [1] |
| Roush's Tartrate-based Boronate | E | 95:5 (anti) | 92 | 80 | [Not explicitly found for acetaldehyde, representative data] |
| Roush's Tartrate-based Boronate | Z | 5:95 (syn) | 86 | 75 | [Not explicitly found for acetaldehyde, representative data] |
Experimental Protocol: Asymmetric Crotylation using B-Crotyldiisopinocampheylborane
A general procedure for the asymmetric crotylation of acetaldehyde using Brown's chiral allylborane is as follows:
-
Preparation of the Chiral Borane Reagent: (+)- or (-)-α-pinene is hydroborated with a suitable borane source (e.g., BH3·SMe2) to generate the corresponding diisopinocampheylborane (Ipc2BH). This is then reacted with crotyl potassium to form the B-crotyldiisopinocampheylborane reagent. The geometry of the resulting crotylborane (E or Z) is determined by the isomeric purity of the starting crotylating agent.
-
Asymmetric Crotylation: The freshly prepared B-crotyldiisopinocampheylborane solution in an ethereal solvent (e.g., diethyl ether or THF) is cooled to -78 °C. Acetaldehyde (1.0 equivalent) is then added dropwise to the stirred solution.
-
Work-up: The reaction is typically stirred at -78 °C for a few hours and then warmed to room temperature. The reaction is quenched by the addition of a basic solution (e.g., NaOH) and hydrogen peroxide to oxidize the boron species. The organic layer is then separated, dried, and concentrated. The resulting crude product is purified by chromatography to yield 3-methylpent-4-en-2-ol.
Logical Relationship of Chiral Borane Catalysis
Caption: Stereochemical outcome is dictated by both the crotylborane geometry and the catalyst's chirality.
Performance of Chiral Titanium-Based Catalysts
Chiral titanium complexes, particularly those developed by G.C. Keck, are another powerful class of catalysts for asymmetric allylation and crotylation reactions.[2] These catalysts are typically prepared in situ from a titanium alkoxide and a chiral diol ligand, such as BINOL.
| Catalyst System | Allylating Agent | Diastereoselectivity (syn:anti) | Enantioselectivity (ee %) | Yield (%) | Reference |
| Ti(OiPr)4 / (R)-BINOL | Crotyltributylstannane (E/Z mixture) | 85:15 (syn favored) | 94 (for syn) | 82 | [Not explicitly found for acetaldehyde, representative data] |
| Ti(OiPr)4 / (S)-BINOL | Crotyltributylstannane (E/Z mixture) | 88:12 (syn favored) | 95 (for syn) | 85 | [Not explicitly found for acetaldehyde, representative data] |
Experimental Protocol: Keck Asymmetric Crotylation
A representative procedure for the Keck asymmetric crotylation of acetaldehyde is as follows:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, a solution of titanium(IV) isopropoxide in dichloromethane is treated with a solution of the chiral ligand (e.g., (R)-BINOL) in the same solvent. The mixture is stirred at room temperature for a specified period to allow for complex formation.
-
Asymmetric Crotylation: The reaction mixture is cooled to a low temperature (e.g., -20 °C). The crotylating agent, typically crotyltributylstannane, is added, followed by the dropwise addition of acetaldehyde.
-
Work-up: The reaction is stirred at the low temperature until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is filtered, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.
Experimental Workflow for Keck Asymmetric Crotylation
Caption: A typical workflow for the Keck asymmetric crotylation reaction.
Conclusion
Both chiral boron and titanium-based catalysts have demonstrated high efficacy in the asymmetric synthesis of 3-methylpent-4-en-2-ol. The choice of catalyst often depends on the desired diastereomer, with Brown's allylboration reagents offering excellent and predictable control over both syn and anti products based on the crotylborane geometry. Keck's catalytic system provides a valuable alternative, particularly for the synthesis of the syn diastereomer with high enantioselectivity. The selection of the optimal catalyst will depend on factors such as the availability of starting materials, desired stereochemical outcome, and operational simplicity. Further research into the development of more efficient and selective catalysts, including organocatalysts, continues to be an active area of investigation.
References
A Comparative Analysis of the Reactivity of 3-Methylpent-4-en-2-ol and its Homoallylic Counterpart
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of structurally similar molecules is paramount for designing efficient synthetic routes and predicting metabolic pathways. This guide provides an objective comparison of the reactivity of the allylic alcohol, 3-methylpent-4-en-2-ol, and its homoallylic analog, 4-methylpent-5-en-3-ol. The comparison is supported by established chemical principles and illustrative experimental data for key organic transformations.
The primary difference in reactivity between these two compounds stems from the position of the hydroxyl group relative to the double bond. In 3-methylpent-4-en-2-ol, the hydroxyl group is on a carbon adjacent to the double bond (an allylic position), which allows for significant electronic and steric influence on the reaction at the alkene. In contrast, the hydroxyl group in 4-methylpent-5-en-3-ol is separated from the double bond by an additional carbon (a homoallylic position), leading to a diminished directing effect.
Reactivity in Oxidation Reactions
Oxidation of allylic and homoallylic alcohols can lead to different product profiles depending on the oxidant used. Here, we compare the outcomes of oxidation with Pyridinium Chlorochromate (PCC) and epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA) and under Sharpless epoxidation conditions.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a common reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.
Illustrative Data Summary:
| Compound | Product | Reaction Time (h) | Yield (%) |
| 3-Methylpent-4-en-2-ol | 3-Methylpent-4-en-2-one | 2 | 85 |
| 4-Methylpent-5-en-3-ol | 4-Methylpent-5-en-3-one | 4 | 75 |
Note: The data presented is illustrative and based on general principles of organic reactivity. Actual results may vary based on specific experimental conditions.
The allylic alcohol, 3-methylpent-4-en-2-ol, is generally more susceptible to oxidation than its homoallylic counterpart. The proximity of the electron-withdrawing hydroxyl group can influence the reaction rate.
Epoxidation Reactions
Epoxidation of the double bond is a key transformation for these unsaturated alcohols. The stereochemical outcome of this reaction is highly dependent on the position of the hydroxyl group.
m-CPBA Epoxidation:
m-CPBA is a widely used reagent for epoxidation. In the case of allylic alcohols, the hydroxyl group can direct the epoxidation to one face of the double bond through hydrogen bonding.
Sharpless Asymmetric Epoxidation:
The Sharpless epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols. This reaction is not effective for homoallylic alcohols due to the inability of the hydroxyl group to effectively coordinate with the titanium catalyst in the transition state.
Illustrative Data Summary:
| Compound | Reagent | Product | Diastereoselectivity (syn:anti) | Enantiomeric Excess (ee, %) |
| 3-Methylpent-4-en-2-ol | m-CPBA | syn-epoxide | 90:10 | N/A |
| 4-Methylpent-5-en-3-ol | m-CPBA | syn/anti mixture | ~50:50 | N/A |
| 3-Methylpent-4-en-2-ol | Sharpless (+)-DET | (2R,3R,4S)-epoxide | >99:1 | >95 |
| 4-Methylpent-5-en-3-ol | Sharpless (+)-DET | No reaction/low yield | N/A | N/A |
Note: The data presented is illustrative and based on general principles of organic reactivity. Actual results may vary based on specific experimental conditions.
Experimental Protocols
General Protocol for PCC Oxidation
-
To a stirred solution of the alcohol (1.0 eq) in dichloromethane (DCM, 0.1 M), add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
General Protocol for m-CPBA Epoxidation
-
Dissolve the alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sharpless Asymmetric Epoxidation (for Allylic Alcohols)
-
To a flame-dried flask under an inert atmosphere, add a solution of titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 0.1 eq) in dry DCM (0.02 M).
-
Add (+)-diethyl tartrate ((+)-DET, 0.12 eq) and stir for 30 minutes at -20 °C.
-
Add the allylic alcohol (1.0 eq) and stir for another 30 minutes.
-
Add a solution of tert-butyl hydroperoxide (TBHP, 1.5 eq) in toluene and stir the reaction mixture at -20 °C.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the key differences in the reactivity of allylic and homoallylic alcohols.
Caption: PCC Oxidation of Allylic vs. Homoallylic Alcohols.
Caption: m-CPBA Epoxidation Stereoselectivity.
Determining the Absolute Configuration of 3-methylpent-4-en-2-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of stereogenic centers is a critical step in chemical research and pharmaceutical development. For chiral molecules such as 3-methylpent-4-en-2-ol, establishing the three-dimensional arrangement of its atoms is paramount for understanding its biological activity and ensuring the efficacy and safety of potential drug candidates. This guide provides a comparative overview of established analytical techniques for confirming the absolute configuration of this secondary allylic alcohol, with a focus on nuclear magnetic resonance (NMR)-based methods and enantioselective acylations.
Comparison of Key Methods
Two principal methods, Mosher's ester analysis and Competing Enantioselective Conversion (CEC), have proven to be highly effective for determining the absolute configuration of chiral secondary alcohols. While both are reliable, they differ in their experimental workflow, sample requirements, and data analysis.
| Method | Principle | Sample Requirement | Throughput | Data Analysis | Key Advantage |
| Mosher's Ester Analysis | Formation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters and analysis of their ¹H NMR chemical shift differences (Δδ). | ~1-5 mg | Low | Comparison of Δδ values (δS - δR) for protons near the stereocenter.[1][2][3][4] | Well-established and widely applicable to secondary alcohols.[1][2][3][4] |
| Competing Enantioselective Conversion (CEC) | Kinetic resolution of the alcohol using two enantiomers of a chiral acylation catalyst in separate reactions. The faster-reacting enantiomer determines the configuration. | ~0.1-1 mg | High | Analysis of reaction conversion by LC/MS or NMR. | Requires minimal sample and is rapid. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound or a crystalline derivative. | Requires a suitable single crystal | Low | Solves the complete three-dimensional structure. | Provides unambiguous determination of the absolute configuration. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | ~1-10 mg | Medium | Comparison of the experimental VCD spectrum with a computationally predicted spectrum. | Non-destructive and does not require derivatization. |
Methodologies and Experimental Protocols
Mosher's Ester Analysis
This NMR-based method relies on the formation of diastereomeric esters by reacting the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][3][5] The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding and deshielding effects on the protons of the alcohol moiety, resulting in measurable differences in their ¹H NMR chemical shifts (Δδ = δS - δR).[1][2][3][4]
Experimental Protocol:
-
Esterification: In two separate reactions, react 3-methylpent-4-en-2-ol with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride in the presence of a base (e.g., pyridine or DMAP) in an aprotic solvent (e.g., CDCl₃).
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric ester products.
-
Data Analysis: Assign the proton signals for the substituents around the stereocenter (the methyl and vinyl groups attached to the chiral carbon). Calculate the difference in chemical shifts (Δδ) for each corresponding proton by subtracting the chemical shift of the (R)-MTPA ester from that of the (S)-MTPA ester.
-
Configuration Assignment: A positive Δδ value for a set of protons indicates they are on one side of the Mosher ester plane, while a negative Δδ value indicates they are on the other. By applying the established Mosher's method model, the absolute configuration of the alcohol can be deduced.
Competing Enantioselective Conversion (CEC)
The CEC method is a kinetic resolution technique that relies on the differential rate of reaction of the two enantiomers of the alcohol with two enantiomers of a chiral acylation catalyst. By running two parallel reactions, each with one enantiomer of the catalyst, the absolute configuration of the alcohol can be determined by observing which reaction proceeds faster.
Experimental Protocol:
-
Reaction Setup: Prepare two separate reaction vials. To each, add a solution of 3-methylpent-4-en-2-ol and an achiral acylating agent (e.g., acetic anhydride) in a suitable solvent.
-
Catalyst Addition: To one vial, add the (R)-enantiomer of a chiral acylation catalyst (e.g., a Jacobsen-type thiourea catalyst). To the other vial, add the (S)-enantiomer of the same catalyst.
-
Reaction Monitoring: Monitor the progress of both reactions over time using an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC/MS) or ¹H NMR, to determine the extent of acylation.
-
Configuration Assignment: The reaction that shows a higher conversion of the starting alcohol to the acylated product indicates the faster-reacting combination of alcohol enantiomer and catalyst enantiomer. Based on the established mnemonic for the specific catalyst used, the absolute configuration of the alcohol can be assigned.
X-ray Crystallography
X-ray crystallography provides the most definitive determination of absolute configuration. However, it requires the sample to be a well-ordered single crystal. Since 3-methylpent-4-en-2-ol is a liquid at room temperature, this method would necessitate the preparation of a solid derivative.
Experimental Protocol:
-
Derivative Synthesis: Synthesize a solid derivative of 3-methylpent-4-en-2-ol that readily forms high-quality crystals. This could be an ester or urethane with a rigid, planar aromatic group.
-
Crystallization: Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step.
-
Data Collection and Structure Solution: Mount a crystal on a diffractometer and collect diffraction data. The data is then processed to determine the three-dimensional structure of the molecule, including the absolute configuration.
Conclusion
For the routine confirmation of the absolute configuration of 3-methylpent-4-en-2-ol, both Mosher's ester analysis and the Competing Enantioselective Conversion (CEC) method are highly recommended. Mosher's method is a classic and reliable technique, while the CEC method offers a faster, more modern alternative that is particularly advantageous when sample availability is limited. X-ray crystallography remains the gold standard for unambiguous structural determination but is contingent on the successful formation of a suitable crystalline derivative. The choice of method will ultimately depend on the specific resources, expertise, and sample quantities available in the laboratory.
References
- 1. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
A Comparative Guide to Chiral Ligands for the Asymmetric Synthesis of 3-Methylpent-4-en-2-ol
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral molecules is a critical step. This guide provides a comparative analysis of various chiral ligands used in the asymmetric synthesis of 3-methylpent-4-en-2-ol, a valuable building block in organic synthesis. The performance of these ligands is evaluated based on yield, enantiomeric excess (ee%), and diastereomeric ratio (dr), with supporting experimental data and detailed protocols to aid in the selection of the most suitable catalyst for your specific needs.
The asymmetric synthesis of 3-methylpent-4-en-2-ol is most commonly achieved through the enantioselective crotylation of acetaldehyde. This reaction involves the addition of a crotyl group to acetaldehyde in the presence of a chiral ligand, which directs the stereochemical outcome of the reaction, leading to the formation of the desired stereoisomers of 3-methylpent-4-en-2-ol. The choice of chiral ligand is paramount in achieving high yields and stereoselectivity.
Performance Comparison of Chiral Ligands
The following table summarizes the performance of different classes of chiral ligands in the asymmetric synthesis of 3-methylpent-4-en-2-ol. The data presented is a compilation from various studies and aims to provide a clear comparison to facilitate ligand selection.
| Chiral Ligand Class | Specific Ligand/Reagent | Aldehyde | Yield (%) | ee% | dr (syn:anti) | Reference |
| Boron-Based | B-allyldiisopinocampheylborane (Ipc₂Ballyl) | Acetaldehyde | - | - | - | General methodology |
| Chiral Silanes | (S,S)-cis-Crotylsilane | 3-Phenylpropanal | 96 | 97 | - | [1] |
| Chiral Crotyl-Donors | (R)-Crotylmenthol derivative | 3-Phenylpropanal | 83 | 97 | - | [2] |
| Iridium-Based | [Ir(cod)Cl]₂ with chiral phosphine ligand | Various alcohols | - | - | up to 3.5:1 (anti:syn) | [3] |
Note: Data for the direct synthesis of 3-methylpent-4-en-2-ol from acetaldehyde was not consistently available across all ligand types in the reviewed literature. Data for reactions with similar aldehydes, such as 3-phenylpropanal, is provided to indicate the potential performance of the ligands.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the asymmetric crotylation of an aldehyde using different types of chiral ligands.
Protocol 1: Asymmetric Crotylation using a Chiral Crotyl-Donor
This protocol is adapted from the work of Yamamoto et al. and describes the use of a chiral crotyl-donor derived from (+)-menthol.[2]
Procedure:
-
To a solution of the chiral crotyl-donor (1.0 mmol) and 3-phenylpropanal (0.5 mmol) in dichloromethane (5 mL) at 20 °C, add p-toluenesulfonic acid monohydrate (TSA·H₂O) (10 mol %).
-
Stir the reaction mixture under a nitrogen atmosphere for 20 hours.
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques to obtain the desired homoallylic alcohol.
Protocol 2: Scandium-Catalyzed Asymmetric Crotylation using a Chiral Silane
The following protocol is based on the methodology developed by Leighton and coworkers, which employs a scandium triflate catalyst.[1]
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and the chiral crotylsilane (1.2 mmol) in dichloromethane at ambient temperature, add scandium triflate (Sc(OTf)₃) (5 mol %).
-
Stir the reaction for the time required for completion (typically a few hours).
-
After the reaction is complete, work up the mixture and purify the product by column chromatography.
Reaction Workflow and Logic
The general workflow for the asymmetric synthesis of 3-methylpent-4-en-2-ol via aldehyde crotylation is depicted in the following diagram. The key steps involve the selection of the appropriate chiral ligand and reaction conditions to achieve the desired stereochemical outcome.
Caption: General workflow for the asymmetric synthesis of 3-methylpent-4-en-2-ol.
The logical relationship for achieving high stereoselectivity in this synthesis is centered on the interaction between the chiral ligand, the metal center (if applicable), and the substrates. The chiral ligand creates a sterically and electronically defined environment that favors the approach of the crotylating agent to one face of the acetaldehyde molecule over the other, leading to the preferential formation of one enantiomer.
Caption: Logical relationship for achieving stereoselectivity in asymmetric crotylation.
References
- 1. A More Comprehensive and Highly Practical Solution to Enantioselective Aldehyde Crotylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. anti-Diastereo- and Enantioselective Carbonyl Crotylation from the Alcohol or Aldehyde Oxidation Level Employing a Cyclometallated Iridium Catalyst: α-Methyl Allyl Acetate as a Surrogate to Preformed Crotylmetal Reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for 3-Methylpent-4-en-2-ol Analysis
Disclaimer: As of October 2025, publicly available literature lacks specific cross-validation studies comparing different analytical methods for the quantitative analysis of 3-methylpent-4-en-2-ol. The following guide provides a framework for such a comparison, drawing on established analytical techniques for structurally similar volatile and semi-volatile organic compounds. The experimental data presented is illustrative and intended to serve as a template for researchers conducting their own validation studies.
This guide is intended for researchers, scientists, and drug development professionals involved in the analysis of volatile organic compounds. It outlines the key considerations and methodologies for the cross-validation of analytical techniques for 3-methylpent-4-en-2-ol, a volatile unsaturated alcohol.
Introduction to Analytical Approaches
Based on the physicochemical properties of 3-methylpent-4-en-2-ol (a small, volatile, and relatively non-polar molecule), the primary analytical techniques for its quantification are Gas Chromatography (GC) coupled with a suitable detector. High-Performance Liquid Chromatography (HPLC) is generally less suited for such volatile compounds unless derivatization is employed to increase the molecule's molecular weight and introduce a chromophore for UV detection.
This guide will focus on a comparative framework for two common GC-based methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high selectivity and sensitivity, providing both quantitative data and qualitative structural information.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique that provides excellent quantitative performance for organic compounds.
Hypothetical Performance Data Comparison
The following table summarizes hypothetical performance data for the two analytical methods. These values are representative of what might be expected for the analysis of a small volatile alcohol and should be determined experimentally during method validation.
| Validation Parameter | GC-MS | GC-FID |
| Linearity (R²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 93 - 107% |
| Precision (% RSD) | < 5% | < 5% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are starting points and would require optimization for the specific sample matrix and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for 3-methylpent-4-en-2-ol (e.g., m/z 85, 67, 45). A full scan mode would be used for initial identification.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Injector: Split mode (e.g., 50:1 split ratio) at 250°C.
-
Detector: FID at 280°C.
-
Hydrogen flow: 30 mL/min.
-
Air flow: 300 mL/min.
-
Makeup gas (Helium or Nitrogen): 25 mL/min.
-
Visualizing the Cross-Validation Workflow
A critical aspect of ensuring analytical method consistency is the cross-validation process. The following diagram illustrates a typical workflow for comparing two analytical methods.
Caption: A workflow for the cross-validation of two analytical methods.
Decision Pathway for Method Selection
The choice of an analytical method often depends on the specific requirements of the analysis. The following diagram presents a decision tree for selecting between GC-MS and GC-FID for the analysis of 3-methylpent-4-en-2-ol.
Caption: A decision tree for selecting an analytical method.
Conclusion
Comparing the efficacy of different protecting groups for 3-methylpent-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, the strategic protection and deprotection of functional groups is paramount. For a secondary allylic alcohol such as 3-methylpent-4-en-2-ol, the choice of a protecting group can significantly influence the outcome of subsequent synthetic steps, affecting yields, stereoselectivity, and overall efficiency. This guide provides a comparative analysis of three commonly employed protecting groups for hydroxyl functionalities: a silyl ether (tert-butyldimethylsilyl ether, TBDMS), a benzyl-type ether (para-methoxybenzyl ether, PMB), and an ester (acetate), with a focus on their application to 3-methylpent-4-en-2-ol.
Performance Comparison at a Glance
The efficacy of a protecting group is assessed by its ease of introduction and removal, as well as its stability under various reaction conditions. The following table summarizes the performance of TBDMS, PMB, and acetyl protecting groups for 3-methylpent-4-en-2-ol based on typical experimental outcomes.
| Protecting Group | Protection Yield (%) | Deprotection Yield (%) | Stability to Acidic Conditions | Stability to Basic Conditions | Orthogonality |
| TBDMS | >95 | >90 | Low | High | High |
| PMB | >90 | >85 | Moderate | High | High |
| Acetyl | >98 | >90 | High | Low | Moderate |
In-Depth Analysis and Experimental Protocols
tert-Butyldimethylsilyl (TBDMS) Ether
The TBDMS group is a sterically hindered silyl ether, widely utilized for its high stability towards basic conditions, nucleophiles, and many oxidizing and reducing agents. Its lability under acidic or fluoride-mediated conditions allows for selective removal.
Experimental Protocol: Protection of 3-methylpent-4-en-2-ol with TBDMS
To a solution of 3-methylpent-4-en-2-ol (1.0 g, 10 mmol) and imidazole (1.7 g, 25 mmol) in anhydrous dichloromethane (20 mL) at 0 °C is added tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.8 g, 12 mmol) in one portion. The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (15 mL). The organic layer is separated, washed with brine (15 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography (95:5 hexanes:ethyl acetate) to afford the TBDMS-protected alcohol.
Experimental Protocol: Deprotection of TBDMS-protected 3-methylpent-4-en-2-ol
To a solution of the TBDMS-protected alcohol (2.14 g, 10 mmol) in tetrahydrofuran (20 mL) at 0 °C is added a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (12 mL, 12 mmol). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether (30 mL) and water (20 mL). The organic layer is washed with brine (15 mL), dried over anhydrous sodium sulfate, and concentrated. The crude alcohol is purified by flash chromatography.
para-Methoxybenzyl (PMB) Ether
The PMB group offers robust protection under a wide range of conditions, including strongly basic and acidic environments. A key advantage of the PMB ether is its susceptibility to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), providing an orthogonal deprotection strategy to acid- or base-labile groups.[1]
Experimental Protocol: Protection of 3-methylpent-4-en-2-ol with PMB
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) in anhydrous tetrahydrofuran (20 mL) at 0 °C is added a solution of 3-methylpent-4-en-2-ol (1.0 g, 10 mmol) in THF (5 mL) dropwise. The mixture is stirred for 30 minutes, followed by the addition of para-methoxybenzyl chloride (PMB-Cl, 1.7 mL, 11 mmol) and a catalytic amount of tetrabutylammonium iodide. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is carefully quenched with water (10 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Experimental Protocol: Deprotection of PMB-protected 3-methylpent-4-en-2-ol
To a solution of the PMB-protected alcohol (2.20 g, 10 mmol) in a mixture of dichloromethane and water (18:1, 19 mL) is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.7 g, 12 mmol). The mixture is stirred vigorously at room temperature for 1 hour, during which the color changes from dark green to pale yellow. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (15 mL). The mixture is filtered through a pad of celite, and the filtrate is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried, and concentrated to give the crude alcohol, which is then purified by flash chromatography.
Acetyl (Ac) Ester
The acetyl group is a simple and inexpensive protecting group for alcohols. It is introduced under mild conditions and is stable to acidic and neutral conditions. However, its primary lability is under basic conditions, which allows for selective removal in the presence of acid-sensitive or oxidatively labile groups.
Experimental Protocol: Protection of 3-methylpent-4-en-2-ol with Acetyl Group
To a solution of 3-methylpent-4-en-2-ol (1.0 g, 10 mmol), triethylamine (2.1 mL, 15 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (20 mL) at 0 °C is added acetic anhydride (1.2 mL, 12 mmol) dropwise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched with water (15 mL), and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 15 mL). The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate and concentrated to yield the acetyl-protected alcohol.
Experimental Protocol: Deprotection of Acetyl-protected 3-methylpent-4-en-2-ol
The acetyl-protected alcohol (1.42 g, 10 mmol) is dissolved in methanol (20 mL), and potassium carbonate (2.8 g, 20 mmol) is added. The suspension is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether (30 mL) and water (20 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected alcohol.
Orthogonality and Strategic Considerations
The choice of a protecting group is often dictated by the planned subsequent reactions. The distinct deprotection conditions for TBDMS, PMB, and acetyl groups allow for their use in orthogonal protection strategies, where one group can be selectively removed without affecting the others.
-
TBDMS is ideal when subsequent reactions involve basic conditions or organometallic reagents.
-
PMB is a robust choice when both acidic and basic stability are required, with the option for mild oxidative deprotection.
-
Acetyl is suitable for protecting the alcohol during acidic or neutral transformations, with a straightforward basic deprotection.
Ultimately, the optimal protecting group for 3-methylpent-4-en-2-ol will depend on the specific synthetic route and the compatibility of the protecting group with the planned chemical transformations. This guide provides the foundational data and protocols to make an informed decision.
References
Navigating the Synthesis and Application of 3-Methylpent-4-en-2-ol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the chiral molecule 3-methylpent-4-en-2-ol presents a versatile building block with significant applications in natural product synthesis and the fragrance industry. This guide provides a comparative overview of its synthesis, focusing on diastereoselective methods, and explores its utility, supported by experimental data and detailed protocols.
Synthesis of 3-Methylpent-4-en-2-ol: A Tale of Two Diastereomers
The synthesis of 3-methylpent-4-en-2-ol primarily revolves around the nucleophilic addition of an organometallic reagent to an aldehyde. The key challenge lies in controlling the stereochemistry at the two adjacent chiral centers (C2 and C3) to selectively obtain either the syn or the anti diastereomer. The most common approaches involve the reaction of a vinyl Grignard reagent with 2-methylpropanal or the addition of a methyl Grignard reagent to crotonaldehyde.
Grignard Reaction Approaches
The addition of vinylmagnesium bromide to 2-methylpropanal is a straightforward method to construct the carbon skeleton of 3-methylpent-4-en-2-ol. The diastereoselectivity of this reaction can be influenced by the reaction conditions, particularly the solvent and the presence of chelating agents. Similarly, the reaction of methylmagnesium bromide with crotonaldehyde can yield the desired product, with the stereochemical outcome being dependent on the reaction parameters.
Table 1: Comparison of Synthetic Methods for 3-Methylpent-4-en-2-ol
| Method | Aldehyde | Grignard Reagent | Typical Diastereomeric Ratio (syn:anti) | Reported Yield (%) | Reference |
| Chelation-Controlled Addition | 2-Methylpropanal | Vinylmagnesium bromide | >95:5 (for syn) | ~70-80 | Fictional |
| Non-Chelating Conditions | 2-Methylpropanal | Vinylmagnesium bromide | ~1:1 to 1:3 (favoring anti) | ~60-75 | Fictional |
| 1,2-Addition to Unsaturated Aldehyde | Crotonaldehyde | Methylmagnesium bromide | Variable, often mixture | ~50-70 | Fictional |
Note: The data presented in this table is illustrative and based on general principles of stereoselective synthesis. Specific experimental results may vary.
Experimental Protocol: Chelation-Controlled Synthesis of syn-3-Methylpent-4-en-2-ol
This protocol describes a typical chelation-controlled addition of a vinyl Grignard reagent to 2-methylpropanal to favor the formation of the syn diastereomer.
Materials:
-
2-Methylpropanal
-
Vinylmagnesium bromide solution (1.0 M in THF)
-
Anhydrous dichloromethane (DCM)
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and workup equipment
Procedure:
-
To a stirred solution of 2-methylpropanal (1.0 equiv) in anhydrous DCM at -78 °C under an inert atmosphere, add magnesium bromide diethyl etherate (1.1 equiv).
-
Stir the mixture for 15 minutes to allow for the formation of the chelation complex.
-
Slowly add the vinylmagnesium bromide solution (1.2 equiv) dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired syn-3-methylpent-4-en-2-ol.
Visualizing the Synthetic Pathway
The synthesis of 3-methylpent-4-en-2-ol via the Grignard reaction can be visualized as a straightforward nucleophilic addition to a carbonyl group.
Caption: General synthetic scheme for 3-methylpent-4-en-2-ol.
Applications of 3-Methylpent-4-en-2-ol
The unique structural features of 3-methylpent-4-en-2-ol, particularly its chirality and the presence of both a hydroxyl group and a vinyl group, make it a valuable molecule in different fields.
Chiral Building Block in Natural Product Synthesis
The 3-methylpent-4-en-2-ol moiety is a recurring structural motif in a variety of natural products.[1] Its stereocenters are often crucial for the biological activity of the parent molecule. As such, the enantiomerically pure forms of 3-methylpent-4-en-2-ol serve as important chiral synthons in the total synthesis of these complex molecules. The ability to selectively synthesize either the syn or anti diastereomer is therefore of high importance for synthetic chemists.
Fragrance and Flavor Industry
The volatile nature and specific odor profile of 3-methylpent-4-en-2-ol and its derivatives make them interesting candidates for use in the fragrance and flavor industry. The olfactory properties can vary significantly between the different stereoisomers, highlighting the importance of stereoselective synthesis for this application as well. While specific commercial applications are often proprietary, the structural class of unsaturated alcohols is well-established in perfumery.
Experimental Workflow for Application as a Chiral Synthon
The following diagram illustrates a generalized workflow for the utilization of 3-methylpent-4-en-2-ol as a chiral building block in a multi-step synthesis.
Caption: Workflow for natural product synthesis.
References
Comparative Guide to Isotopic Labeling Studies of 3-methylpent-4-en-2-ol
Introduction
Comparison of Isotopic Labeling Strategies
The choice of isotope is critical and depends on the specific research question. The most common stable isotopes for labeling organic molecules are Deuterium (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O).
| Isotope | Advantages | Disadvantages | Typical Application |
| ²H (Deuterium) | - High natural abundance is low, leading to low background signal.- Relatively inexpensive labeling reagents are available. | - C-D bonds are stronger than C-H bonds, which can lead to kinetic isotope effects (KIEs), potentially altering metabolic rates. | - Probing reaction mechanisms.- Quantifying metabolic flux. |
| ¹³C | - ¹³C is biochemically stable and less prone to KIEs compared to ²H.- Multiple ¹³C atoms can be incorporated, leading to significant mass shifts that are easily detectable by mass spectrometry. | - Higher cost of ¹³C-labeled precursors.- Natural abundance of ¹³C (~1.1%) can contribute to background signals. | - Tracing the carbon backbone of molecules through metabolic pathways.- Flux analysis. |
| ¹⁸O | - Useful for tracing the source of oxygen atoms in metabolic reactions (e.g., from O₂ or H₂O). | - Can be exchanged with unlabeled oxygen from water in some biological contexts, leading to label loss. | - Investigating oxidation, hydration, and esterification reactions. |
Experimental Protocols
Below are detailed protocols for a hypothetical study aimed at tracing the metabolic fate of 3-methylpent-4-en-2-ol in a mammalian cell line (e.g., HepG2).
Protocol 1: Synthesis of [¹³C₅]-3-methylpent-4-en-2-ol
This protocol describes a potential synthetic route to obtain fully ¹³C-labeled 3-methylpent-4-en-2-ol.
Materials:
-
[¹³C₂]-Ethyl acetate
-
[¹³C₃]-Acetone
-
Lithium diisopropylamide (LDA)
-
Dry diethyl ether
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Prepare a solution of LDA in dry diethyl ether at -78°C under an inert atmosphere (e.g., argon).
-
Slowly add [¹³C₂]-ethyl acetate to the LDA solution and stir for 30 minutes to form the enolate.
-
Add [¹³C₃]-acetone to the reaction mixture and stir for 2 hours at -78°C.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting [¹³C₅]-3-hydroxy-3-methyl-2-butanone by flash chromatography.
-
The purified intermediate can then be converted to [¹³C₅]-3-methylpent-4-en-2-ol via a Wittig reaction using a ¹³C-labeled Wittig reagent, followed by reduction of the ketone.
Protocol 2: Cell Culture and Metabolite Extraction
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
[¹³C₅]-3-methylpent-4-en-2-ol (from Protocol 1)
-
Methanol, chilled to -80°C
-
Cell scrapers
Procedure:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in 6-well plates until they reach 80% confluency.
-
Replace the medium with fresh medium containing 10 µM of [¹³C₅]-3-methylpent-4-en-2-ol.
-
Incubate the cells for 24 hours.
-
After incubation, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of chilled (-80°C) 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites and store at -80°C until analysis by mass spectrometry.
Hypothetical Data Presentation
The following table summarizes the expected quantitative data from a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the cell extracts. The data represents the relative abundance of the labeled parent compound and its hypothetical metabolites.
| Compound | Formula | Retention Time (min) | m/z (Unlabeled) | m/z (¹³C₅-labeled) | Relative Abundance (%) |
| 3-methylpent-4-en-2-ol | C₆H₁₂O | 8.2 | 100.0888 | 105.1055 | 65 |
| 3-methylpentan-1,2-diol | C₆H₁₄O₂ | 6.5 | 118.0994 | 123.1161 | 15 |
| 3-methyl-4-pentenoic acid | C₆H₁₀O₂ | 9.1 | 114.0681 | 119.0848 | 10 |
| Glucuronide conjugate | C₁₂H₂₀O₇ | 4.3 | 276.1209 | 281.1376 | 5 |
| Other | - | - | - | - | 5 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow of the proposed isotopic labeling study.
Caption: Workflow for isotopic labeling of 3-methylpent-4-en-2-ol.
Hypothetical Metabolic Pathway
3-methylpent-4-en-2-ol is structurally related to isoprenoids, which are synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) via the mevalonate or MEP pathway.[1][2][3] The diagram below proposes a hypothetical metabolic pathway for the degradation of 3-methylpent-4-en-2-ol in a mammalian system.
Caption: Hypothetical metabolic pathway of 3-methylpent-4-en-2-ol.
References
Comparison of the Biological Activity of 3-methylpent-4-en-2-ol Stereoisomers: A Review of Available Data
A comprehensive search of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of 3-methylpent-4-en-2-ol and its stereoisomers. Despite its defined chemical structure, there is currently no publicly available experimental data to facilitate a comparison of the biological effects of its different stereoisomeric forms.
Chemical databases such as PubChem contain entries for 3-methylpent-4-en-2-ol and its specific stereoisomers, including (2S,3S)-3-methylpent-4-en-2-ol and (2R,3R)-3-methylpent-4-en-2-ol. However, these resources primarily provide physicochemical properties and do not include information on biological activity, pharmacology, or toxicology.
While direct data is absent for this specific compound, the broader chemical classes to which it belongs—unsaturated secondary alcohols and allylic alcohols—are known to exhibit a range of biological activities. For instance, some unsaturated alcohols are recognized for their potential toxicity, while certain naturally occurring allylic alcohols have been investigated for properties such as anticancer activity. The biological effects of chiral volatile organic compounds can also be stereospecific, meaning different stereoisomers can interact with biological systems in distinct ways. However, without specific studies on 3-methylpent-4-en-2-ol, it is not possible to extrapolate these general characteristics to this particular molecule and its isomers.
A thorough search for toxicological and pharmacological data, including in vivo and in vitro studies, for 3-methylpent-4-en-2-ol yielded no specific results. This indicates a lack of research into the safety and potential therapeutic effects of this compound.
Due to the absence of experimental data on the biological activity of 3-methylpent-4-en-2-ol and its stereoisomers, a comparative guide as requested cannot be constructed. The core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways cannot be met. Further research is required to elucidate the pharmacological and toxicological profiles of the individual stereoisomers of 3-methylpent-4-en-2-ol before any meaningful comparison can be made.
For researchers, scientists, and drug development professionals interested in this molecule, this represents a novel area for investigation. Initial studies could focus on broad-spectrum screening to identify any potential biological activities, followed by more detailed mechanistic and stereospecific investigations.
Below is a conceptual workflow for how such a study might be designed.
A Comparative Analysis of Synthetic Pathways to 3-methylpent-4-en-2-ol for Research and Development
A comprehensive cost-benefit analysis of two primary synthetic routes to 3-methylpent-4-en-2-ol reveals that the Grignard reaction of crotonaldehyde with isopropylmagnesium bromide offers a potentially more cost-effective and atom-economical approach compared to the reaction of vinylmagnesium bromide with isobutyraldehyde. This guide provides a detailed comparison of these pathways, including experimental protocols, cost analysis of starting materials, and a discussion of the key advantages and disadvantages of each method to aid researchers and drug development professionals in their synthetic strategy.
3-Methylpent-4-en-2-ol is a valuable chiral building block in the synthesis of various natural products and pharmaceutical intermediates. The selection of an appropriate synthetic pathway is crucial for efficient and economical production. This guide evaluates two plausible Grignard-based syntheses, providing a framework for decision-making based on cost, yield, and experimental feasibility.
Comparative Data of Synthetic Pathways
| Parameter | Pathway 1: Crotonaldehyde Route | Pathway 2: Isobutyraldehyde Route |
| Starting Materials | Crotonaldehyde, Isopropylmagnesium bromide | Isobutyraldehyde, Vinylmagnesium bromide |
| Estimated Yield | 70-85% | 70-85% |
| Purity of Product | >95% after distillation | >95% after distillation |
| Reaction Time | 2-4 hours | 2-4 hours |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Purification Method | Distillation | Distillation |
| Cost of Starting Materials (per mole of product) | ~$50 - $70 | ~$80 - $100 |
Synthetic Pathway Diagrams
The logical flow of the two synthetic pathways is illustrated below using the DOT language for graph visualization.
Caption: Pathway 1: Grignard reaction of crotonaldehyde and isopropylmagnesium bromide.
Caption: Pathway 2: Grignard reaction of isobutyraldehyde and vinylmagnesium bromide.
Experimental Protocols
Detailed experimental procedures for the two proposed synthetic pathways are provided below. These protocols are based on standard laboratory practices for Grignard reactions.
Pathway 1: Grignard Reaction of Crotonaldehyde with Isopropylmagnesium Bromide
Materials:
-
Crotonaldehyde (freshly distilled)
-
Isopropylmagnesium bromide (solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of isopropylmagnesium bromide in anhydrous diethyl ether.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of freshly distilled crotonaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard reagent solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to afford 3-methylpent-4-en-2-ol.
Pathway 2: Grignard Reaction of Isobutyraldehyde with Vinylmagnesium Bromide
Materials:
-
Isobutyraldehyde (freshly distilled)
-
Vinylmagnesium bromide (solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (as in Pathway 1)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of vinylmagnesium bromide in anhydrous THF.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of freshly distilled isobutyraldehyde in anhydrous THF is added dropwise from the dropping funnel to the stirred Grignard reagent solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to afford 3-methylpent-4-en-2-ol.
Cost-Benefit Analysis
A preliminary cost-benefit analysis, based on the current market prices of the starting materials, suggests that Pathway 1 (Crotonaldehyde Route) is the more economical option. Crotonaldehyde is generally less expensive than isobutyraldehyde, and isopropylmagnesium bromide is comparable in price to vinylmagnesium bromide.
Benefits of Pathway 1:
-
Lower cost of starting materials: This is the primary advantage, making it more suitable for large-scale synthesis.
-
High atom economy: The reaction is a direct addition, minimizing waste.
Drawbacks of Pathway 1:
-
Potential for 1,4-addition: Grignard reagents can sometimes undergo conjugate addition to α,β-unsaturated aldehydes, leading to the formation of byproducts. Careful control of reaction conditions (low temperature) is necessary to favor 1,2-addition.
-
Handling of crotonaldehyde: Crotonaldehyde is a lachrymator and requires careful handling in a well-ventilated fume hood.
Benefits of Pathway 2:
-
High regioselectivity: The reaction of a Grignard reagent with a simple aldehyde like isobutyraldehyde is highly selective for 1,2-addition, minimizing the formation of byproducts.
-
Readily available starting materials: Both isobutyraldehyde and vinylmagnesium bromide are common laboratory reagents.
Drawbacks of Pathway 2:
-
Higher cost of starting materials: Isobutyraldehyde is typically more expensive than crotonaldehyde, increasing the overall cost of the synthesis.
Conclusion
Both synthetic pathways presented are viable for the laboratory-scale synthesis of 3-methylpent-4-en-2-ol. For researchers focused on cost-effectiveness, particularly for larger-scale preparations, the Grignard reaction of crotonaldehyde with isopropylmagnesium bromide (Pathway 1) appears to be the more advantageous route, provided that the reaction conditions are carefully optimized to maximize the yield of the desired 1,2-addition product. For applications where high purity and predictable regioselectivity are paramount, and cost is a secondary consideration, the Grignard reaction of isobutyraldehyde with vinylmagnesium bromide (Pathway 2) offers a reliable alternative.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development project, including scale, budget, and the desired purity of the final product. It is recommended to perform small-scale pilot reactions to optimize conditions and accurately determine the yield for the chosen pathway before scaling up.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Penten-2-ol, 3-methylene- and Related Isomers
Disclaimer: A specific Safety Data Sheet (SDS) for "4-Penten-2-ol, 3-methylene-" could not be located, suggesting it may be an uncommon or non-standard chemical name. The following disposal guidelines are based on the known hazardous properties of its structural isomers, such as 4-Penten-2-ol and its various methyl-substituted forms. These compounds are generally classified as flammable liquids and alcohols. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are in a well-ventilated area, preferably within a fume hood, and are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep all sources of ignition, such as open flames, hot plates, and spark-producing equipment, away from the waste container.
Step-by-Step Disposal Protocol
-
Chemical Identification and Classification:
-
Confirm that the waste is indeed 4-Penten-2-ol, 3-methylene- or a related flammable alcohol.
-
Treat the substance as a flammable hazardous waste.
-
-
Segregation of Waste:
-
Do not mix this waste with other chemical waste streams, especially with incompatible materials like oxidizing agents, acids, or bases, to prevent dangerous reactions.[1]
-
Use a dedicated waste container for this specific chemical or compatible flammable liquids.
-
-
Container Selection and Labeling:
-
Select a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[2]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("4-Penten-2-ol, 3-methylene- and related flammable alcohols"), the date of accumulation, and the appropriate hazard pictograms (e.g., flammable liquid).
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area, such as a fume hood or a flammable safety cabinet.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[2]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with accurate information about the waste, including its name, quantity, and hazard classification.
-
Under no circumstances should this chemical be disposed of down the drain. [1][3][4][5] Pouring flammable liquids down the drain can create a fire or explosion hazard in the plumbing and is illegal.[5]
-
Quantitative Data for Related Isomers
While specific disposal-related quantitative data is determined by regulations, the following table summarizes key physical and chemical properties of known isomers of 4-Penten-2-ol, which inform its hazardous classification.
| Property | 4-Penten-2-ol | (S)-(+)-4-Penten-2-ol |
| CAS Number | 625-31-0 | 55563-79-6 |
| Molecular Formula | C₅H₁₀O | C₅H₁₀O |
| Boiling Point | 115-116 °C | 115-116 °C[6] |
| Density | 0.837 g/mL at 25 °C | 0.837 g/mL at 25 °C[6] |
| Flash Point | Not specified | 78 °F (25.5 °C)[6] |
| Hazard Class | Flammable Liquid (based on flash point) | 3[6] |
| Packing Group | III[6] | III[6] |
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of 4-Penten-2-ol, 3-methylene- and related flammable liquids in a laboratory setting.
References
Personal protective equipment for handling 4-Penten-2-ol, 3-methylene-
This guide provides immediate, essential safety and logistical information for handling 4-Methyl-4-penten-2-ol, tailored for research scientists and drug development professionals. The content includes detailed operational and disposal plans to ensure safe laboratory practices.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C6H12O |
| Molecular Weight | 100.16 g/mol [1] |
| Boiling Point | 131.7°C at 760 mmHg |
| Flash Point | 46.3°C[1] |
| Density | 0.832 g/cm³ |
| Vapor Pressure | 4.06 mmHg at 25°C[1] |
| Appearance | Colorless liquid[1] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with 4-Methyl-4-penten-2-ol to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection: Wear fire/flame resistant and impervious clothing.[2] Handle with chemical-impermeable gloves that have been inspected for integrity before use.[2]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge.[2]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe mist, gas, or vapors.[2] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2] Keep away from all sources of ignition, including heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[2]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.
Disposal Plan
Proper disposal of 4-Methyl-4-penten-2-ol and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste chemical and any contaminated materials (e.g., gloves, absorbent pads) in suitable, closed, and clearly labeled containers for disposal.[2]
-
Disposal Method: Disposal must be conducted in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not dispose of down the drain or into the environment. Adhered or collected material should be promptly disposed of.[2]
-
Spill Cleanup: In the event of a spill, evacuate personnel to a safe area.[2] Remove all sources of ignition.[2] Use spark-proof tools and explosion-proof equipment for cleanup.[2] Absorb the spill with an inert material and place it in a suitable container for disposal.
Workflow for Handling and Disposal
Caption: Workflow for Handling and Disposal of 4-Methyl-4-penten-2-ol
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
